[Asp371]-Tyrosinase (369-377), human
Beschreibung
Eigenschaften
IUPAC Name |
2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66N10O16S2.C2HF3O2/c1-20(2)33(42(67)68)52-39(64)25(10-11-30(44)56)47-40(65)29(19-53)50-38(63)27(13-15-70-5)48-41(66)34(21(3)54)51-31(57)18-45-36(61)28(17-32(58)59)49-37(62)26(12-14-69-4)46-35(60)24(43)16-22-6-8-23(55)9-7-22;3-2(4,5)1(6)7/h6-9,20-21,24-29,33-34,53-55H,10-19,43H2,1-5H3,(H2,44,56)(H,45,61)(H,46,60)(H,47,65)(H,48,66)(H,49,62)(H,50,63)(H,51,57)(H,52,64)(H,58,59)(H,67,68);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWALUFAMCVRLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H67F3N10O18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1145.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
[Asp371]-Tyrosinase (369-377) Human Peptide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Asp371]-Tyrosinase (369-377) is a nine-amino-acid peptide with the sequence Tyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val (YMDGTMSQV). It is a naturally occurring, post-translationally modified epitope derived from the human tyrosinase protein. This peptide is a well-characterized melanoma-associated tumor antigen presented to the immune system by the Major Histocompatibility Complex (MHC) class I molecule, HLA-A*0201. Its ability to elicit a specific cytotoxic T lymphocyte (CTL) response has made it a significant target in the development of cancer immunotherapies, particularly therapeutic vaccines for malignant melanoma.
This technical guide provides a comprehensive overview of the [Asp371]-Tyrosinase (369-377) peptide, including its biochemical properties, immunological significance, and the experimental methodologies used to study its function and therapeutic potential.
Biochemical Properties and Generation
The [Asp371]-Tyrosinase (369-377) peptide is not directly encoded by the tyrosinase gene. The native sequence at this position is Tyr-Met-Asn -Gly-Thr-Met-Ser-Gln-Val (YMN GTMSQV). The aspartic acid (Asp) at position 371 results from the deamidation of the asparagine (Asn) residue at the same position in the native protein. This post-translational modification is crucial for its high-affinity binding to the HLA-A*0201 molecule and subsequent recognition by CTLs.
The generation of this antigenic peptide is a complex process that involves the translation of the full-length tyrosinase protein in the endoplasmic reticulum, its potential export to the cytosol, and processing by the proteasome. The resulting peptide is then transported back into the endoplasmic reticulum via the Transporter associated with Antigen Processing (TAP) to be loaded onto HLA-A*0201 molecules.
Key Characteristics:
| Property | Value | Reference |
| Sequence | YMDGTMSQV | [1][2] |
| Molecular Weight | 1031.17 g/mol | [3] |
| Origin | Human Tyrosinase (residues 369-377) | [1] |
| Modification | Post-translational deamidation of Asn371 to Asp371 | [4][5] |
| MHC Restriction | HLA-A*0201 | [1] |
Immunological Significance and Therapeutic Applications
The presentation of the [Asp371]-Tyrosinase (369-377) peptide on the surface of melanoma cells allows for their recognition and elimination by specific CD8+ cytotoxic T lymphocytes. This makes the peptide a prime candidate for cancer vaccine development. Numerous pre-clinical and clinical studies have investigated its immunogenicity and therapeutic efficacy.
Vaccination strategies often involve administering the synthetic peptide, either alone or in combination with adjuvants, or using it to pulse dendritic cells (DCs) ex vivo, which are then re-infused into the patient to stimulate a robust anti-tumor immune response.
Quantitative Data from Immunological Studies:
| Parameter | Value/Observation | Study Context | Reference |
| HLA-A*0201 Binding Affinity (IC50) | 1.2 µg/ml | Competitive binding assay using T2 cells. | [6] |
| CTL Response in Vaccinated Patients | 7 out of 18 patients showed a CD8+ T cell response. | DNA vaccine trial in stage III/IV melanoma patients. | [7] |
| Clinical Response in Peptide Vaccine Trial | 1 mixed response and 2 stable disease cases out of 5 evaluable patients. | Phase II trial with peptide and GM-CSF in metastatic melanoma. | [8] |
| CTL Recognition of Peptide-Pulsed Cells | Half-maximal lysis at 0.1 µM of YMDGTMSQV peptide. | In vitro CTL assay. | [5] |
Experimental Protocols
A variety of sophisticated immunological assays are employed to study the [Asp371]-Tyrosinase (369-377) peptide. Below are detailed methodologies for key experiments.
Generation of Peptide-Pulsed Dendritic Cells (DCs)
Dendritic cells are potent antigen-presenting cells (APCs) crucial for initiating T-cell responses.
Methodology:
-
Isolation of Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor or patient blood by Ficoll-Paque density gradient centrifugation. Monocytes are then purified by plastic adherence or magnetic-activated cell sorting (MACS) using anti-CD14 antibodies.
-
Differentiation of DCs: Monocytes are cultured for 5-7 days in RPMI-1640 medium supplemented with fetal bovine serum (FBS), granulocyte-macrophage colony-stimulating factor (GM-CSF), and interleukin-4 (IL-4) to generate immature DCs.
-
Maturation of DCs: Immature DCs are matured by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) or Toll-like receptor (TLR) agonists for 24-48 hours.
-
Peptide Pulsing: Mature DCs are incubated with the [Asp371]-Tyrosinase (369-377) peptide (typically at a concentration of 10-50 µg/mL) for 2-4 hours at 37°C to allow for binding to HLA-A*0201 molecules on the DC surface.
-
Washing and Use: The peptide-pulsed DCs are washed to remove excess peptide and are then ready for use in T-cell stimulation assays or for administration as a vaccine.
Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of CTLs to lyse target cells presenting the tyrosinase peptide.
Methodology:
-
Target Cell Preparation: HLA-A*0201-positive target cells (e.g., T2 cells or melanoma cell lines) are labeled with radioactive Sodium Chromate (⁵¹Cr) for 1 hour at 37°C.
-
Peptide Pulsing (for T2 cells): T2 cells, which are TAP-deficient and have empty HLA-A*0201 molecules on their surface, are pulsed with the [Asp371]-Tyrosinase (369-377) peptide.
-
Co-culture: Labeled target cells are co-cultured with effector CTLs at various effector-to-target (E:T) ratios in a 96-well plate for 4-6 hours at 37°C.
-
Measurement of ⁵¹Cr Release: The amount of ⁵¹Cr released into the supernatant due to cell lysis is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: Target cells incubated with media alone.
-
Maximum Release: Target cells lysed with a detergent.
-
ELISPOT (Enzyme-Linked Immunospot) Assay
The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells, such as IFN-γ-producing T cells, upon antigen stimulation.
Methodology:
-
Plate Coating: A 96-well PVDF membrane plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubated overnight at 4°C.
-
Cell Plating: PBMCs or purified T cells are added to the wells along with peptide-pulsed APCs (like the generated DCs) or directly with the tyrosinase peptide.
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a CO₂ incubator to allow for cytokine secretion.
-
Detection: After incubation, cells are washed away, and a biotinylated detection antibody specific for the cytokine is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Spot Development: A substrate is added that precipitates upon enzymatic cleavage, forming a colored spot at the site of each cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISPOT reader to determine the number of antigen-specific T cells.
MHC Tetramer Staining
MHC tetramers are fluorescently labeled complexes of four identical peptide-MHC molecules that can be used to directly visualize and quantify antigen-specific T cells by flow cytometry.
Methodology:
-
Cell Preparation: A single-cell suspension of PBMCs or other immune cells is prepared.
-
Staining: Cells are incubated with a phycoerythrin (PE) or allophycocyanin (APC) labeled [Asp371]-Tyrosinase (369-377)/HLA-A*0201 tetramer, along with fluorescently labeled antibodies against T-cell surface markers like CD8 and CD3.
-
Incubation: The staining is typically performed for 30-60 minutes at room temperature or 4°C, protected from light.
-
Washing: Cells are washed to remove unbound tetramers and antibodies.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. Antigen-specific T cells are identified as the population that is positive for CD3, CD8, and the specific MHC tetramer.
Visualizations
Antigen Processing and Presentation Pathway
Caption: Endogenous antigen processing pathway of the tyrosinase protein.
Experimental Workflow for CTL Response Assessment
Caption: Workflow for assessing CTL responses to tyrosinase peptide.
T-Cell Recognition and Activation Signaling Cascade
Caption: Simplified signaling pathway of T-cell activation.
Conclusion
The [Asp371]-Tyrosinase (369-377) human peptide is a critical tool in the field of cancer immunology and immunotherapy. Its well-defined characteristics and proven immunogenicity have established it as a model antigen for studying anti-melanoma immune responses and for the development of novel therapeutic strategies. The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to further investigate the role of this peptide in cancer immunity and to design next-generation immunotherapies.
References
- 1. Generation of autologous peptide- and protein-pulsed dendritic cells for patient-specific immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of multiple peptide cocktail-pulsed dendritic cells as a cancer vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation of autologous peptide- and protein-pulsed dendritic cells for patient-specific immunotherapy. | Semantic Scholar [semanticscholar.org]
- 4. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 5. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [en.bio-protocol.org]
- 6. Peptide-Pulsed Dendritic Cells Have Superior Ability to Induce Immune-Mediated Tissue Destruction Compared to Peptide with Adjuvant | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. Phase 2 trial of vaccination with tyrosinase peptides and granulocyte-macrophage colony-stimulating factor in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
[Asp3-71]-Tyrosinase (369-377) Peptide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the [Asp371]-Tyrosinase (369-377) peptide, a key antigen in melanoma immunotherapy research. This document covers the peptide's sequence and structure, quantitative binding data, detailed experimental protocols for its study, and visualizations of relevant biological pathways.
Peptide Sequence and Structure
The [Asp371]-Tyrosinase (369-377) peptide is a nine-amino-acid sequence derived from the human tyrosinase protein.[1][2][3] It is a post-translationally modified version of the native sequence, where the asparagine (N) at position 371 is converted to aspartic acid (D).[1][2][4] This modification is crucial for its recognition by cytotoxic T lymphocytes (CTLs).
Table 1: Peptide Sequence and Physicochemical Properties
| Property | Value | Reference(s) |
| Sequence (Single Letter) | YMDGTMSQV | [1][5][6] |
| Sequence (Three Letter) | Tyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val | [5][7] |
| Original Sequence | YMN GTMSQV | [1][2][4] |
| Molecular Formula | C42H66N10O16S2 | [6][7][8] |
| Molecular Weight | 1031.16 g/mol | [1][8] |
| CAS Number | 168650-46-2 | [8] |
The tyrosinase protein is a key enzyme in the melanin (B1238610) biosynthesis pathway.[1][2] The [Asp371]-Tyrosinase (369-377) peptide is presented on the surface of melanoma cells by the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01.[1][2]
Quantitative Data
The binding affinity of the [Asp371]-Tyrosinase (369-377) peptide to HLA-A*02:01 is a critical determinant of its immunogenicity. The following table summarizes available quantitative data.
Table 2: HLA-A*02:01 Binding Affinity
| Peptide | Cell Line | Assay | IC50 | Reference(s) |
| [Asp371]-Tyrosinase (369-377) (YMDGTMSQV) | T2 cells | Competitive Binding Assay | 1.2 µg/ml | [9] |
| Murine Tyrosinase (369-377) (FMDGTMSQV) | Purified HLA-A*0201 | Competitive Binding Assay | Nearly identical to human peptide | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the [Asp371]-Tyrosinase (369-377) peptide.
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
This assay measures the ability of CTLs to lyse target cells presenting the tyrosinase peptide.[11][12][13]
Materials:
-
Target cells (e.g., T2 cells or melanoma cell lines expressing HLA-A*02:01)
-
Effector cells (CTLs specific for the [Asp371]-Tyrosinase (369-377) peptide)
-
[Asp371]-Tyrosinase (369-377) peptide
-
Control peptide (irrelevant peptide that binds to HLA-A*02:01)
-
Sodium Chromate (Na₂⁵¹CrO₄)
-
Complete RPMI medium with 10% Fetal Bovine Serum (FBS)
-
96-well round-bottom plates
-
Gamma counter
Protocol:
-
Target Cell Labeling:
-
Resuspend target cells at a concentration of 1 x 10⁶ cells/mL in complete RPMI medium.
-
Add 100 µCi of ⁵¹Cr to the cell suspension.
-
Incubate for 1-1.5 hours at 37°C, mixing gently every 15-20 minutes.
-
Wash the cells three times with complete RPMI medium to remove unincorporated ⁵¹Cr.
-
Resuspend the labeled target cells at a concentration of 1 x 10⁵ cells/mL in complete RPMI medium.
-
-
Peptide Pulsing:
-
Incubate the labeled target cells with the [Asp371]-Tyrosinase (369-377) peptide at a concentration of 1-10 µg/mL for 1 hour at 37°C.
-
Wash the cells to remove excess peptide.
-
-
Cytotoxicity Assay:
-
Plate 1 x 10⁴ labeled and peptide-pulsed target cells into each well of a 96-well round-bottom plate.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Set up control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a lysis buffer (e.g., 1% Triton X-100).
-
-
Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact.
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully collect 50 µL of the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula:
-
ELISPOT Assay for IFN-γ Secretion
This assay quantifies the number of peptide-specific T cells that secrete Interferon-gamma (IFN-γ) upon stimulation.[4][14][15]
Materials:
-
PVDF-membrane 96-well ELISPOT plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (or horseradish peroxidase)
-
Substrate solution (e.g., BCIP/NBT)
-
Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A*02:01 positive donors
-
[Asp371]-Tyrosinase (369-377) peptide
-
Control peptides (positive and negative)
-
Complete RPMI medium with 10% FBS
Protocol:
-
Plate Coating:
-
Pre-wet the ELISPOT plate with 35% ethanol (B145695) for 1 minute, then wash five times with sterile water.
-
Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
-
Cell Stimulation:
-
Wash the plate five times with sterile PBS.
-
Block the wells with complete RPMI medium for 2 hours at 37°C.
-
Add PBMCs (2 x 10⁵ cells/well) to the wells.
-
Add the [Asp371]-Tyrosinase (369-377) peptide to the appropriate wells at a final concentration of 10 µg/mL.
-
Include positive control wells (e.g., with a mitogen like PHA) and negative control wells (with an irrelevant peptide or medium alone).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection and Development:
-
Wash the plate five times with PBS containing 0.05% Tween 20 (PBST).
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate five times with PBST.
-
Add streptavidin-alkaline phosphatase and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add the substrate solution and incubate until spots develop (typically 5-20 minutes).
-
Stop the reaction by washing with tap water.
-
Allow the plate to dry completely.
-
-
Data Analysis:
-
Count the number of spots in each well using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.
-
Signaling Pathways and Experimental Workflows
Antigen Processing and Presentation Pathway
The [Asp371]-Tyrosinase (369-377) peptide is generated through a complex intracellular pathway before being presented on the cell surface. This process involves the proteasome and the Transporter associated with Antigen Processing (TAP).[16]
Caption: Antigen processing and presentation of the [Asp371]-Tyrosinase (369-377) peptide.
Cytotoxic T-Lymphocyte (CTL) Response
Upon recognition of the peptide-MHC complex on a melanoma cell, a CTL initiates a signaling cascade leading to the destruction of the target cell. This can occur through two primary pathways: the Fas/FasL pathway and the Perforin/Granzyme B pathway.[17][18]
Caption: CTL-mediated apoptosis of a melanoma cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide Tyrosinase (Asp371) - HLA-A*0201 YMDGTMSQV - SB-PEPTIDE [sb-peptide.com]
- 3. jpt.com [jpt.com]
- 4. zellnet.com [zellnet.com]
- 5. cd-genomics.com [cd-genomics.com]
- 6. bosterbio.com [bosterbio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cytotoxic T-lymphocyte activation involves a cascade of signalling and adhesion events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Self-Tolerance to the Murine Homologue of a Tyrosinase-Derived Melanoma Antigen: Implications for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 14. IFN-gamma responses in peptide-treated melanoma patients measured by an ELISPOT assay using allogeneic dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A sensitive ELISPOT assay for detection of CD8+ T lymphocytes specific for HLA class I-binding peptide epitopes derived from influenza proteins in the blood of healthy donors and melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Post-Translational Modification of Human Tyrosinase at Asparagine-371
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human tyrosinase (TYR), a key enzyme in melanin (B1238610) biosynthesis, is a glycoprotein (B1211001) whose activity, stability, and trafficking are critically regulated by post-translational modifications, particularly N-linked glycosylation. This guide provides a comprehensive technical overview of the significance and analysis of the N-glycosylation site at asparagine-371 (Asn371). Disruption of glycosylation at this specific site has been linked to a dramatic loss of enzyme function, mirroring phenotypes observed in oculocutaneous albinism type 1 (OCA1). We present a synthesis of quantitative data on the functional impact of Asn371 modification, detailed experimental protocols for its investigation, and visual workflows to guide research and development efforts targeting tyrosinase.
Introduction to Human Tyrosinase and N-Glycosylation
Human tyrosinase is a type I transmembrane glycoprotein located within melanosomes, the specialized organelles for melanin synthesis.[1] It catalyzes the initial, rate-limiting steps in the melanin biosynthetic pathway: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] The proper folding, stability, and enzymatic function of tyrosinase are heavily dependent on post-translational modifications, with N-linked glycosylation playing a pivotal role.[1]
Human tyrosinase possesses seven potential N-linked glycosylation sites, occurring at the consensus sequon Asn-X-Ser/Thr, where X can be any amino acid except proline.[2] These glycosylation events are not merely decorative; they are integral to the protein's lifecycle, influencing its maturation, sorting, and catalytic activity.[1] Among these sites, the glycosylation at Asn371 has been identified as particularly critical for maintaining enzymatic function.[3]
The Critical Role of Asn371 Glycosylation
Site-directed mutagenesis studies have demonstrated that the removal of the glycan at Asn371 leads to a severe reduction in tyrosinase activity. This highlights the profound impact of this single post-translational modification on the enzyme's catalytic competence. The T373K mutation, which disrupts the N-glycosylation sequon at Asn371, is a known cause of OCA1A, a condition characterized by a complete loss of tyrosinase activity.[4] Computational modeling and molecular dynamics simulations suggest that glycosylation at Asn371 is vital for the structural stability of the protein.[3][5]
Quantitative Impact of Asn371 Deglycosylation on Tyrosinase Activity
The following table summarizes the quantitative data from studies investigating the effect of deglycosylation on tyrosinase activity. The data clearly illustrates the critical nature of N-linked glycans, and by extension the Asn371 site, for robust enzymatic function.
| Tyrosinase Variant | Specific L-DOPA Activity (U/mg) | Reference |
| Wild Type (glycosylated) | 50,033 | [6] |
| 5-site Deglycosylated Mutant | 37,879 | [6] |
| 7-site (fully) Deglycosylated Mutant | 95 | [6] |
Table 1: Comparison of specific L-DOPA activity between wild-type and deglycosylated human tyrosinase mutants. The dramatic decrease in activity in the fully deglycosylated mutant underscores the importance of N-glycosylation.
Experimental Protocols for Studying Asn371 Glycosylation
This section provides detailed methodologies for key experiments used to investigate the post-translational modification of human tyrosinase at Asn371.
Site-Directed Mutagenesis of Asn371
This protocol is for introducing a mutation at the Asn371 codon to prevent glycosylation (e.g., by changing Asn to Gln or by altering the T373 residue in the N-X-T sequon). This method is based on the principles of the QuikChange™ Site-Directed Mutagenesis protocol.
Materials:
-
Plasmid DNA containing the human tyrosinase gene
-
Mutagenic forward and reverse primers (25-45 bases in length, with the mutation in the center)
-
High-fidelity DNA polymerase (e.g., PfuUltra or KOD polymerase)
-
dNTP mix
-
Reaction buffer
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation at the Asn371 codon. The melting temperature (Tm) of the primers should be ≥78°C.
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
5 µL of 10x reaction buffer
-
1 µL of dNTP mix (10 mM)
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
1 µL of template plasmid DNA (10-50 ng)
-
1 µL of high-fidelity DNA polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Perform thermal cycling:
-
Initial denaturation: 95°C for 30 seconds
-
16-18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 5 minutes.
-
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[7]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells. Plate on selective LB agar plates and incubate overnight at 37°C.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Tyrosinase Activity Assay (Dopachrome Method)
This colorimetric assay measures the oxidation of L-DOPA to dopachrome, which has a characteristic absorbance at 475 nm.[8][9]
Materials:
-
Purified wild-type and mutant tyrosinase
-
0.1 M Sodium Phosphate (B84403) Buffer, pH 7.0
-
L-DOPA solution (2 mg/mL in phosphate buffer)
-
UV/Vis Spectrophotometer or microplate reader
Procedure:
-
Reaction Setup: In a cuvette or a 96-well plate, prepare the reaction mixture:
-
X µL of purified enzyme solution
-
Y µL of 0.1 M Sodium Phosphate Buffer (to a final volume of, for example, 200 µL)
-
-
Initiate Reaction: Add Z µL of L-DOPA solution to the reaction mixture and mix quickly.
-
Measure Absorbance: Immediately begin monitoring the change in absorbance at 475 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Calculate Activity: The rate of the reaction is proportional to the initial linear rate of increase in absorbance. One unit of tyrosinase activity can be defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute. Specific activity is expressed as units of activity per mg of protein.
Enzymatic Deglycosylation with PNGase F
Peptide-N-Glycosidase F (PNGase F) is an amidase that cleaves the bond between the innermost GlcNAc and the asparagine residue of N-linked glycans.[10][11]
Materials:
-
Purified tyrosinase
-
Glycoprotein Denaturing Buffer (10X) (e.g., 5% SDS, 100 mM β-mercaptoethanol)
-
GlycoBuffer 2 (10X)
-
10% NP-40
-
PNGase F
-
SDS-PAGE equipment
Procedure (Denaturing Conditions):
-
Denaturation:
-
Combine up to 20 µg of glycoprotein, 1 µL of 10X Glycoprotein Denaturing Buffer, and water to a final volume of 10 µL.
-
Heat at 100°C for 10 minutes.[10]
-
Cool the sample on ice.
-
-
Reaction Setup:
-
To the denatured glycoprotein, add:
-
2 µL of 10X GlycoBuffer 2
-
2 µL of 10% NP-40 (this is crucial to counteract the inhibitory effect of SDS on PNGase F)[11]
-
Water to a final volume of 19 µL.
-
-
-
Enzymatic Digestion:
-
Add 1 µL of PNGase F to the reaction mixture.
-
Incubate at 37°C for 1 hour.[11]
-
-
Analysis: Analyze the reaction products by SDS-PAGE. A shift in the molecular weight of the protein will indicate successful deglycosylation.
Mass Spectrometry for Glycan Analysis
Mass spectrometry (MS) is a powerful technique to identify and characterize the glycans attached to tyrosinase.[12]
Materials:
-
Purified tyrosinase
-
Trypsin
-
PNGase F
-
C18 Sep-Pak columns
-
MALDI-TOF or ESI mass spectrometer
Procedure Overview:
-
Proteolytic Digestion: Digest the purified tyrosinase with trypsin to generate smaller peptides.
-
Glycopeptide Enrichment: Isolate the glycopeptides from the peptide mixture using techniques like hydrophilic interaction liquid chromatography (HILIC) or graphitized carbon chromatography.
-
Glycan Release: Treat the enriched glycopeptides with PNGase F to release the N-linked glycans.
-
Glycan Derivatization (Optional): Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) to improve detection.
-
Mass Spectrometry Analysis: Analyze the released glycans by MALDI-TOF MS or LC-ESI-MS to determine their mass and composition. Tandem MS (MS/MS) can be used to elucidate the glycan structure.
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the study of tyrosinase glycosylation.
Conclusion
The N-linked glycan at Asn371 of human tyrosinase is a critical post-translational modification that is indispensable for the enzyme's stability and catalytic function. Its absence leads to a severe loss of activity, providing a molecular basis for the pathology of certain forms of oculocutaneous albinism. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers and drug development professionals to investigate the intricacies of tyrosinase glycosylation. A deeper understanding of these mechanisms will be instrumental in the development of novel therapeutic strategies for pigmentation disorders and in the broader field of protein biochemistry.
References
- 1. Membrane-associated human tyrosinase is an enzymatically active monomeric glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dynamic analysis of human tyrosinase intra-melanosomal domain and mutant variants to further understand oculocutaneous albinism type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. pepolska.pl [pepolska.pl]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. neb.com [neb.com]
- 12. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
Role of [Asp371]-Tyrosinase (369-377) as a tumor antigen
An In-depth Technical Guide on the Role of [Asp371]-Tyrosinase (369-377) as a Tumor Antigen
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tyrosinase, a key enzyme in melanin (B1238610) synthesis, is a well-established tumor-associated antigen (TAA) in melanoma.[1][2] A specific nonapeptide derived from this protein, corresponding to amino acids 369-377, has garnered significant interest as a target for immunotherapy. This peptide undergoes a crucial post-translational modification—the conversion of asparagine to aspartic acid at position 371—resulting in the sequence Tyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val (YMDGTMSQV).[3][4][5][6] This modified epitope is presented by the MHC class I molecule HLA-A*02:01 on the surface of melanoma cells and can be recognized by cytotoxic T lymphocytes (CTLs).[3][4][7][8] Its high presentation on tumor cells is linked to the aberrant processing and instability of the tyrosinase protein within the cancer cell machinery.[9] This guide provides a comprehensive overview of the antigen processing pathway, immunogenicity, and clinical relevance of the [Asp371]-Tyrosinase (369-377) peptide, supported by quantitative data and detailed experimental protocols.
Antigen Processing and Presentation Pathway
The generation of the YMDGTMSQV epitope is a multi-step process that deviates from the canonical MHC class I presentation pathway for cytosolic proteins. It relies on protein misfolding, retrotranslocation from the endoplasmic reticulum (ER), and enzymatic modifications in the cytosol.
-
ER Translation and Glycosylation: The tyrosinase protein is synthesized on ribosomes and translocated into the ER.[4][9] The native sequence at position 371 contains an asparagine (Asn) residue within an N-linked glycosylation consensus site (Asn-Gly-Thr).[7][10] This Asn residue is glycosylated in the ER.
-
ER-Associated Degradation (ERAD): Misfolded or short-lived tyrosinase molecules are targeted for degradation.[9][10] These proteins are retrotranslocated from the ER back into the cytosol through the ERAD pathway.[10] The high presentation of the tyrosinase epitope is associated with this instability and aberrant intracellular processing.[9]
-
Deglycosylation and Deamidation: In the cytosol, the enzyme Peptide-N-glycanase (PNGase) cleaves the N-glycan chain from the Asn371 residue. This enzymatic cleavage results in the deamidation of asparagine, converting it into aspartic acid (Asp).[10]
-
Proteasomal Cleavage: The full-length, deamidated tyrosinase protein is then cleaved by the proteasome in the cytosol, generating the nine-amino-acid peptide YMDGTMSQV.[4][11][12]
-
TAP Transport and MHC Loading: The resulting peptide is transported from the cytosol back into the ER via the Transporter associated with Antigen Processing (TAP).[4][11][12] Inside the ER, the peptide binds to newly synthesized HLA-A*02:01 molecules.[7]
-
Cell Surface Presentation: The stable peptide-MHC class I complex is then transported to the melanoma cell surface, where it can be recognized by the T-cell receptors of specific CD8+ cytotoxic T lymphocytes.
Quantitative Data Summary
Quantitative analysis of peptide-MHC binding and data from clinical trials are crucial for evaluating the therapeutic potential of the [Asp371]-Tyrosinase (369-377) antigen.
Table 1: MHC Class I Binding Affinity
Binding affinity to the HLA-A*0201 molecule is a key determinant of a peptide's immunogenicity. The data shows that both the human peptide and its murine homolog bind with high affinity.
| Peptide Origin | Sequence | Target Molecule | Binding Affinity (IC50) | Reference |
| Human | YMDGTMSQV | HLA-A0201 | 74 nM | [13] |
| Human | YMDGTMSQV | HLA-A0201+ T2 cells | 1.2 µg/mL (~1164 nM) | [5] |
| Murine | FMDGTMSQV | HLA-A*0201 | 65 nM | [13] |
Note: The discrepancy in IC50 values may be due to different experimental systems (purified MHC molecules vs. cell-based assays).
Table 2: Summary of Clinical Trials
The [Asp371]-Tyrosinase (369-377) peptide has been investigated in several clinical trials, primarily as a component of cancer vaccines for melanoma patients.
| Trial Phase | Vaccine Composition | Patient Population | Key Outcomes & Immunological Response | Reference |
| Phase II | Tyrosinase peptides + GM-CSF | Stage IV Melanoma (HLA class I matched) | Limited clinical activity. Induction of tyrosinase-reactive T-cells observed in 4 patients, including one with a mixed response and one with stable disease. | [14][15] |
| Phase I/II | Mouse and Human Tyrosinase DNA | Stage III/IV Melanoma (HLA-A*0201+) | Vaccines were safe. CD8+ T-cell responses to the YMDGTMSQV peptide were induced in 7/18 patients. Responding T-cells had an effector memory phenotype. | [16] |
| Phase III | Multiple peptides (gp100, MART-1, tyrosinase) + GM-CSF | Resected High-Risk Melanoma | Did not improve relapse-free or overall survival compared to control. | [17] |
Experimental Protocols
The study of the [Asp371]-Tyrosinase (369-377) antigen involves a range of immunological assays to quantify T-cell responses and cytotoxic function.
Protocol 1: Chromium-51 (51Cr) Release Cytotoxicity Assay
This assay is the gold standard for measuring the ability of cytotoxic T lymphocytes (CTLs) to kill target cells.
Objective: To quantify the lysis of target cells (e.g., peptide-pulsed T2 cells or melanoma cells) by antigen-specific CTLs.
Methodology:
-
Target Cell Preparation:
-
Culture target cells (e.g., HLA-A2 positive T2 cells) to a sufficient number.
-
Label the target cells by incubating them with 100 µCi of Na251CrO4 for 1-1.5 hours at 37°C.[4][18]
-
Wash the labeled cells 3 times with culture medium to remove excess 51Cr.
-
Resuspend cells and pulse them with varying concentrations of the YMDGTMSQV peptide (e.g., 0.1, 1, 10 µg/mL) for 1-3 hours.[18] A negative control (no peptide or irrelevant peptide) should be included.
-
-
Effector Cell Co-culture:
-
Plate the labeled and peptide-pulsed target cells in a 96-well round-bottom plate at a fixed density (e.g., 5,000 cells/well).
-
Add effector CTLs at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Prepare control wells:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with a lysis agent (e.g., 5% Triton X-100).
-
-
-
Incubation and Measurement:
-
Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C.[4]
-
After incubation, centrifuge the plate again.
-
Harvest a fraction of the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Protocol 2: Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay
This highly sensitive assay is used to detect and quantify cytokine-secreting cells at the single-cell level, commonly used for measuring IFN-γ release from activated T-cells.
Objective: To determine the frequency of antigen-specific T-cells in a population (e.g., PBMCs) by measuring cytokine production upon peptide stimulation.
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-cytokine (e.g., anti-IFN-γ) capture antibody overnight at 4°C.
-
Cell Plating:
-
Wash the plate and block with a blocking buffer.
-
Add responder cells (e.g., patient PBMCs) to the wells.
-
Add stimulator cells (e.g., peptide-pulsed T2 cells or dendritic cells) or directly add the YMDGTMSQV peptide to the wells. Include positive (e.g., PHA) and negative (irrelevant peptide) controls.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-cytokine detection antibody.
-
Add streptavidin-alkaline phosphatase (ALP) conjugate.
-
Add a substrate (e.g., BCIP/NBT) that forms a colored precipitate (spot) at the site of cytokine secretion.
-
-
Analysis: Wash and dry the plate. Count the spots in each well using an automated ELISPOT reader. Each spot represents a single cytokine-secreting cell.
Protocol 3: MHC-Tetramer Staining
This flow cytometry-based technique allows for the direct visualization and quantification of antigen-specific T-cells.
Objective: To identify and enumerate T-cells that have T-cell receptors (TCRs) specific for the tyrosinase(369-377)-HLA-A2 complex.
Methodology:
-
Reagent: Obtain a phycoerythrin (PE) or allophycocyanin (APC) conjugated HLA-A*02:01 tetramer folded with the YMDGTMSQV peptide.
-
Cell Staining:
-
Isolate PBMCs from a patient blood sample.
-
Incubate the cells with the fluorescently labeled tetramer reagent for 30-60 minutes at room temperature or 37°C in the dark.
-
Add fluorescently-conjugated antibodies against cell surface markers, such as anti-CD8 and anti-CD3, to identify the CTL population.
-
-
Flow Cytometry:
-
Wash the cells to remove unbound antibodies and tetramers.
-
Acquire the cells on a flow cytometer.
-
-
Data Analysis:
-
Gate on the lymphocyte population, then on CD3+ cells, and subsequently on CD8+ T-cells.
-
Within the CD8+ gate, quantify the percentage of cells that are positive for the tyrosinase-tetramer.
-
Conclusion and Future Directions
The [Asp371]-Tyrosinase (369-377) peptide is a bona fide tumor antigen, arising from the unique biology of melanoma cells. Its processing pathway, involving ERAD and post-translational deamidation, highlights a non-canonical source of MHC class I epitopes that can be exploited for immunotherapy. While early peptide vaccine trials have shown modest success, the induction of specific T-cell responses in some patients is encouraging.[14][16]
Future strategies should focus on enhancing the immunogenicity of this epitope. This could involve combination therapies with checkpoint inhibitors to overcome T-cell exhaustion, the use of more potent adjuvants, or delivery via advanced platforms like mRNA vaccines or viral vectors to optimize antigen presentation and T-cell activation.[8] Further investigation into the factors that dictate tyrosinase protein instability in tumor cells could also unveil new therapeutic targets to increase the presentation of this and other tumor antigens.
References
- 1. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dbaitalia.it [dbaitalia.it]
- 3. Peptide Tyrosinase (Asp371) - HLA-A*0201 YMDGTMSQV - SB-PEPTIDE [sb-peptide.com]
- 4. zoonosen.vetmed.uni-muenchen.de [zoonosen.vetmed.uni-muenchen.de]
- 5. caymanchem.com [caymanchem.com]
- 6. abbiotec.com [abbiotec.com]
- 7. An N-glycosylated tyrosinase epitope associates with newly synthesized MHC class I molecules in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Melanoma cells present high levels of HLA-A2-tyrosinase in association with instability and aberrant intracellular processing of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Transporter (TAP)- and proteasome-independent presentation of a melanoma-associated tyrosinase epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. molnova.com [molnova.com]
- 13. osti.gov [osti.gov]
- 14. Phase 2 trial of vaccination with tyrosinase peptides and granulocyte-macrophage colony-stimulating factor in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
- 17. mdpi.com [mdpi.com]
- 18. rupress.org [rupress.org]
Discovery and Characterization of the Tyrosinase (369-377) HLA-A*0201 Epitope: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the seminal discovery and characterization of the tyrosinase (369-377) peptide as an HLA-A*0201-restricted epitope. This epitope, derived from the melanocytic differentiation antigen tyrosinase, has been a significant target in the field of cancer immunotherapy, particularly for melanoma.
Introduction
Tyrosinase is a key enzyme in the melanin (B1238610) biosynthesis pathway and is expressed in normal melanocytes and the majority of melanoma cells.[1][2] Its restricted expression profile makes it an attractive target for T-cell-based immunotherapies. The identification of specific peptide epitopes presented by HLA class I molecules on the surface of melanoma cells that can be recognized by cytotoxic T lymphocytes (CTLs) was a critical step in the development of targeted cancer vaccines and adoptive T-cell therapies.
One of the most well-characterized of these epitopes is the peptide spanning amino acids 369-377 of the tyrosinase protein. A crucial finding was that the immunogenic peptide presented on the melanoma cell surface is not the native sequence encoded by the tyrosinase gene, but a post-translationally modified version.[3][4][5]
The Post-Translational Modification of the Tyrosinase (369-377) Epitope
The native amino acid sequence of tyrosinase from position 369 to 377 is YMN GTMSQV. However, early research demonstrated that CTLs specific for tyrosinase-expressing melanoma cells recognized the peptide YMD GTMSQV with much greater efficiency.[5] This led to the discovery that the asparagine (N) at position 371 is deamidated to aspartic acid (D), a post-translational modification that occurs in the endoplasmic reticulum.[4] While both the native and modified peptides can bind to HLA-A*0201, the modified YMDGTMSQV peptide is the predominantly presented epitope on melanoma cells and is more efficiently recognized by specific CTLs.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the binding affinity and T-cell recognition of the tyrosinase (369-377) epitope.
Table 1: HLA-A*0201 Binding Affinity of Tyrosinase (369-377) Peptides
| Peptide Sequence | Modification | Binding Assay Method | Reported Affinity (IC50 nM) | Reference |
| YMD GTMSQV | Post-translationally Modified | Competitive binding with radiolabeled standard peptide to purified HLA-A2.1 molecules | ~500 | [5] |
| YMN GTMSQV | Native Sequence | Competitive binding with radiolabeled standard peptide to purified HLA-A2.1 molecules | ~500 | [5] |
| FMD GTMSQV | Murine Homologue | Competitive binding with iodinated indicator peptide to purified HLA-A*0201 molecules | Not specified, but similar to human peptides | [6][7] |
Note: While both peptides show similar binding affinities in this specific assay, the recognition by CTLs is significantly different, highlighting the importance of the T-cell receptor (TCR) interaction with the peptide-MHC complex.
Table 2: Cytotoxic T Lymphocyte (CTL) Recognition of Tyrosinase (369-377) Peptides
| Peptide Sequence | Target Cells | CTL Clone/Line | Assay | Results | Reference |
| YMD GTMSQV | Peptide-pulsed T2 cells | IVSB | 51Cr-release assay | Half-maximal lysis at ~1 nM | [4][5] |
| YMN GTMSQV | Peptide-pulsed T2 cells | IVSB | 51Cr-release assay | Half-maximal lysis at ~100 nM | [4][5] |
| YMD GTMSQV | MVA-hTyr infected target cells | IVSB | 51Cr-release assay | Significant lysis | [1][4] |
| FMD GTMSQV | Peptide-pulsed EL4-A2/Kb cells | FMD 1 | 51Cr-release assay | Half-maximal lysis at similar concentrations to the human peptide | [6][7] |
Experimental Protocols
This protocol is based on the competitive inhibition assay using purified HLA molecules.
-
Reagents and Materials:
-
Purified soluble HLA-A*0201 molecules.
-
Radiolabeled standard peptide with known high affinity for HLA-A*0201 (e.g., FLPSDYFPSV).[5][7]
-
Test peptides (e.g., YMDGTMSQV, YMNGTMSQV).
-
Human β2-microglobulin.[7]
-
Assay buffer (e.g., PBS with 0.05% NP-40 and protease inhibitors).[7]
-
Size-exclusion chromatography columns.
-
-
Procedure:
-
A fixed concentration of purified HLA-A*0201 molecules and the radiolabeled standard peptide are incubated together.
-
Graded concentrations of the test peptides are added to the mixture to compete for binding to the HLA molecules.[7]
-
The mixture is incubated at room temperature to reach equilibrium.[7]
-
The peptide-HLA complexes are separated from free peptide using size-exclusion chromatography.
-
The amount of radioactivity in the bound and free fractions is measured.
-
The concentration of the test peptide that inhibits 50% of the binding of the standard peptide (IC50) is calculated.[8]
-
This is a cell-based assay to assess peptide binding to HLA-A*0201.
-
Cell Line:
-
T2 cells, which are deficient in Transporter associated with Antigen Processing (TAP) and have a limited supply of endogenous peptides, resulting in unstable HLA-A*0201 molecules on the cell surface.[9]
-
-
Procedure:
-
T2 cells are incubated overnight with varying concentrations of the test peptide and β2-microglobulin.[9]
-
Binding of the peptide stabilizes the HLA-A*0201 molecules on the cell surface.
-
The cells are then stained with a fluorescently labeled antibody specific for HLA-A2 (e.g., FITC-conjugated anti-HLA-DR mAb).[9]
-
The mean fluorescence intensity (MFI) is measured by flow cytometry.[9][10]
-
An increase in MFI compared to cells incubated without the peptide indicates peptide binding. The fluorescence index (FI) can be calculated to quantify the binding affinity.[9]
-
This assay measures the ability of CTLs to lyse target cells presenting the specific peptide-MHC complex.
-
Reagents and Materials:
-
CTL line specific for the tyrosinase (369-377) epitope.
-
Target cells (e.g., T2 cells or HLA-A2+ melanoma cell lines).
-
51Cr (Sodium chromate).
-
Test peptides.
-
-
Procedure:
-
Target cells are labeled with 51Cr for 1-1.5 hours at 37°C.[4][6]
-
Labeled target cells are washed and then pulsed with varying concentrations of the test peptide for a defined period (e.g., 1-3 hours).[5][6]
-
The peptide-pulsed target cells are co-incubated with the CTLs at different effector-to-target (E:T) ratios for 4 hours at 37°C.[4][5]
-
The amount of 51Cr released into the supernatant due to cell lysis is measured using a gamma counter.
-
Spontaneous release (target cells with media) and maximum release (target cells with detergent) are also measured.
-
The percentage of specific lysis is calculated as: ((Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)) x 100.
-
Visualizations
Caption: Workflow for the discovery of the tyrosinase (369-377) epitope.
Caption: TCR signaling upon recognition of the tyrosinase epitope.
Caption: Logical flow of the experimental validation process.
References
- 1. A phase I vaccination study with tyrosinase in patients with stage II melanoma using recombinant modified vaccinia virus Ankara (MVA-hTyr) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tyrosinase gene codes for an antigen recognized by autologous cytolytic T lymphocytes on HLA-A2 melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Tyrosinase (Asp371) - HLA-A*0201 YMDGTMSQV - SB-PEPTIDE [sb-peptide.com]
- 4. zoonosen.vetmed.uni-muenchen.de [zoonosen.vetmed.uni-muenchen.de]
- 5. scispace.com [scispace.com]
- 6. rupress.org [rupress.org]
- 7. Self-Tolerance to the Murine Homologue of a Tyrosinase-Derived Melanoma Antigen: Implications for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naturally Processed Non-canonical HLA-A*02:01 Presented Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide binding affinity assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
The Natural Occurrence and Immunological Significance of the Tyrosinase Peptide (369-377) Variant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the naturally occurring tyrosinase peptide (369-377) variant, a key target in melanoma immunotherapy. We delve into its unique post-translational modification, antigen processing pathway, immunological relevance, and the experimental methodologies used to study it. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, oncology, and drug development.
Introduction: A Post-Translationally Modified Melanoma Antigen
The tyrosinase peptide spanning amino acids 369-377 has been identified as a prominent tumor-associated antigen in melanoma. While the gene encodes the sequence YMN GTMSQV, the peptide naturally presented by HLA-A*02:01 molecules on the surface of melanoma cells is YMDGTMSQV [1][2][3][4]. This change from asparagine (N) to aspartic acid (D) at position 371 is a result of post-translational modification[3][5]. This deamidation is critical for recognition by specific cytotoxic T lymphocytes (CTLs), although it does not significantly impact the peptide's binding affinity to the MHC class I molecule[3]. The aberrant processing and instability of the tyrosinase protein in melanoma cells are thought to contribute to the high level of presentation of this specific peptide epitope[6].
Quantitative Data Summary
The following tables summarize key quantitative data related to the tyrosinase (369-377) peptide and its variants, providing a basis for comparison and experimental design.
Table 1: HLA-A*02:01 Binding Affinity of Tyrosinase Peptides
| Peptide Origin | Sequence | IC50 (nM) | Reference |
| Human (Modified) | YMDGTMSQV | 74 | [7] |
| Murine Homologue | FMDGTMSQV | 65 | [7] |
IC50 values represent the concentration of peptide required to inhibit the binding of a standard high-affinity radiolabeled peptide to purified HLA-A02:01 molecules by 50%. Lower values indicate higher binding affinity.*
Table 2: T-Cell Recognition of Tyrosinase (369-377) Peptide
| T-Cell Clone Avidity | Peptide Concentration for Half-Maximal Cytotoxicity (M) | Reference |
| Low-Avidity Group (mean) | 1.12 x 10⁻⁸ | [8] |
| High-Avidity Group (mean) | 1.25 x 10⁻¹⁰ | [8] |
Data from a study of 12 CTL clones with identical specificity for the tyrosinase(369-377) peptide presented by HLA-A02:01. Avidity reflects the overall strength of the T-cell response.*
Antigen Processing and Presentation Pathway
The generation of the YMDGTMSQV epitope follows a non-classical pathway for a membrane protein. It involves the full-length tyrosinase protein being translated in the endoplasmic reticulum (ER), subsequently exported to the cytosol for processing by the proteasome, and then the resulting peptides are re-transported back into the ER by the Transporter associated with Antigen Processing (TAP) for loading onto HLA-A*02:01 molecules[2][4][9][10][11]. The deamidation of asparagine at position 371 can be facilitated by the cytosolic enzyme PNGase following deglycosylation[12]. However, N-glycosylation at this site can also impair epitope generation[13].
Figure 1. Antigen processing pathway for tyrosinase peptide (369-377).
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
HLA-A2 Peptide Binding Affinity Assay
This assay measures the ability of a test peptide to bind to HLA-A*02:01 molecules in a competitive setting.
Materials:
-
Purified HLA-A*02:01 molecules
-
Standard high-affinity radiolabeled peptide (e.g., iodinated influenza M158-66)
-
Test peptides (e.g., YMDGTMSQV, FMDGTMSQV) at various concentrations
-
Assay buffer (e.g., PBS with 0.05% Tween 20)
-
96-well filter plates
Protocol:
-
Prepare serial dilutions of the test peptides and the unlabeled standard peptide.
-
In a 96-well plate, mix the purified HLA-A*02:01 molecules with the radiolabeled standard peptide at a constant concentration.
-
Add the serially diluted test peptides or unlabeled standard peptide to the wells.
-
Incubate the mixture for a set period (e.g., 2 hours to 48 hours) at room temperature to allow for competitive binding.
-
Capture the HLA-peptide complexes on a filter plate.
-
Wash the plate to remove unbound peptides.
-
Measure the amount of bound radiolabeled peptide using a gamma counter.
-
Calculate the concentration of the test peptide that inhibits 50% of the binding of the radiolabeled peptide (IC50).
Cytotoxicity Assay (Chromium-51 Release Assay)
This assay determines the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells presenting the specific peptide-MHC complex.
Materials:
-
CTL line specific for tyrosinase (369-377)
-
Target cells expressing HLA-A*02:01 (e.g., T2 cells or melanoma cell lines)
-
Sodium Chromate (51Cr)
-
Synthetic tyrosinase peptide (YMDGTMSQV)
-
Complete RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
96-well round-bottom plates
Protocol:
-
Label the target cells with 51Cr for 1-2 hours at 37°C.
-
Wash the labeled target cells to remove excess 51Cr.
-
Pulse the target cells with varying concentrations of the synthetic peptide for 1-3 hours at room temperature.
-
Plate the peptide-pulsed target cells in a 96-well plate.
-
Add the CTL effector cells at different effector-to-target (E:T) ratios.
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).
Figure 2. Workflow for a Chromium-51 release cytotoxicity assay.
ELISpot Assay for IFN-γ Secretion
This assay quantifies the number of peptide-specific T cells based on their cytokine production (e.g., Interferon-gamma).
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
ELISpot plate pre-coated with anti-IFN-γ antibody
-
Synthetic tyrosinase peptide (YMDGTMSQV)
-
Detection antibody (biotinylated anti-IFN-γ)
-
Streptavidin-alkaline phosphatase conjugate
-
Substrate (e.g., BCIP/NBT)
-
Complete cell culture medium
Protocol:
-
Add PBMCs or T cells to the wells of the pre-coated ELISpot plate.
-
Stimulate the cells with the synthetic peptide at an optimal concentration (e.g., 1-10 µg/mL). Include positive (e.g., phytohemagglutinin) and negative (no peptide) controls.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate.
-
Wash the plate and add the streptavidin-alkaline phosphatase conjugate.
-
Wash the plate and add the substrate to develop the spots. Each spot represents a cytokine-secreting cell.
-
Stop the reaction by washing with water and allow the plate to dry.
-
Count the spots using an automated ELISpot reader.
Mass Spectrometry-Based Peptide Identification from Melanoma Cells
This method is used to identify the naturally processed and presented peptides from tumor cells.
Materials:
-
Melanoma cell line expressing HLA-A*02:01
-
Lysis buffer
-
Immunoaffinity column with HLA-A2 specific antibody (e.g., BB7.2)
-
Acid for peptide elution (e.g., 0.1% trifluoroacetic acid)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Tandem mass spectrometer (e.g., LC-MS/MS)
Protocol:
-
Culture a large number of melanoma cells.
-
Lyse the cells and solubilize the membranes to release HLA-peptide complexes.
-
Purify the HLA-A2-peptide complexes from the cell lysate using the immunoaffinity column.
-
Elute the bound peptides from the HLA molecules using an acidic solution.
-
Separate the eluted peptides using RP-HPLC.
-
Analyze the peptide fractions by tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequence.
-
Compare the obtained fragmentation spectra with databases of known protein sequences to identify the source protein of the peptides.
Conclusion and Future Directions
The tyrosinase (369-377) YMDGTMSQV peptide is a well-characterized, naturally occurring melanoma antigen that arises from a crucial post-translational modification. Its processing via the proteasome and TAP transporter, despite originating from a membrane protein, highlights the complexity and diversity of antigen presentation pathways. The quantitative data on its HLA binding and T-cell recognition provide a solid foundation for the development of immunotherapeutic strategies, including peptide-based vaccines and adoptive T-cell therapies[14][15][16].
Future research should continue to explore the factors that regulate the aberrant processing of tyrosinase in melanoma to potentially identify novel ways to enhance the presentation of this and other tumor-associated antigens. Furthermore, optimizing vaccine adjuvants and delivery systems to elicit high-avidity T-cell responses against this epitope remains a critical goal for improving clinical outcomes in melanoma patients.
References
- 1. Peptide Tyrosinase (Asp371) - HLA-A*0201 YMDGTMSQV - SB-PEPTIDE [sb-peptide.com]
- 2. genscript.com.cn [genscript.com.cn]
- 3. An HLA-A2-restricted tyrosinase antigen on melanoma cells results from posttranslational modification and suggests a novel pathway for processing of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molnova.com [molnova.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Melanoma cells present high levels of HLA-A2-tyrosinase in association with instability and aberrant intracellular processing of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. High-quality and high-avidity T cell clones specific for tumor-associated antigens and how to find them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The class I antigen-processing pathway for the membrane protein tyrosinase involves translation in the endoplasmic reticulum and processing in the cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. zoonosen.vetmed.uni-muenchen.de [zoonosen.vetmed.uni-muenchen.de]
- 12. An antigenic peptide produced by reverse splicing and double asparagine deamidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epitope located N-glycans impair the MHC-I epitope generation and presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Immunologic and therapeutic evaluation of a synthetic peptide vaccine for the treatment of patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
Methodological & Application
Synthesis Protocol for [Asp371]-Tyrosinase (369-377) Peptide: A Guide for Researchers
Application Notes
The [Asp371]-Tyrosinase (369-377) peptide, with the sequence Tyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val (YMDGTMSQV), is a key molecule in immunological research, particularly in the field of cancer immunotherapy. This nine-amino-acid peptide is a naturally occurring epitope derived from the human tyrosinase protein through post-translational modification, where the asparagine at position 371 is converted to aspartic acid. It is recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A*0201 major histocompatibility complex (MHC) class I molecule.
This peptide is a crucial tool for researchers and drug development professionals studying melanoma and other cancers where tyrosinase is overexpressed. Its primary application is in the in vitro stimulation and expansion of tyrosinase-specific CTLs from peripheral blood mononuclear cells (PBMCs). These stimulated T cells can be used in various assays, such as ELISPOT and cytotoxicity assays, to evaluate the anti-tumor immune response. Furthermore, this peptide is utilized in the development of peptide-based cancer vaccines and adoptive T-cell therapies.
The synthesis of this peptide is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support, ensuring high purity and yield of the final product.
Physicochemical and Purity Data
The synthesis of the [Asp371]-Tyrosinase (369-377) peptide is expected to yield a product with the following characteristics. The data presented below is representative of a typical synthesis.
| Parameter | Expected Value |
| Sequence | H-Tyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val-OH |
| Molecular Formula | C42H66N10O16S2 |
| Molecular Weight | 1031.2 g/mol |
| Purity (by HPLC) | >95% |
| Appearance | White lyophilized powder |
| Solubility | Soluble in water or DMSO |
| Storage | Store at -20°C |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of [Asp371]-Tyrosinase (369-377)
This protocol outlines the manual synthesis of the YMDGTMSQV peptide using Fmoc chemistry.
1. Resin Preparation:
-
Start with a pre-loaded Fmoc-Val-Wang resin. If starting with Wang resin, the first amino acid (Fmoc-Val-OH) is coupled to the resin using a standard esterification protocol.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Amino Acid Coupling Cycle (Repeated for each amino acid):
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.
-
Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (4 equivalents relative to resin loading) and a coupling agent such as HBTU (3.9 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (8 equivalents), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 times) and then with dichloromethane (B109758) (DCM) (3 times) to remove excess reagents.
3. Sequence of Amino Acid Addition: The following Fmoc-protected amino acids with their respective side-chain protecting groups are added sequentially:
-
Fmoc-Gln(Trt)-OH
-
Fmoc-Ser(tBu)-OH
-
Fmoc-Met-OH
-
Fmoc-Thr(tBu)-OH
-
Fmoc-Gly-OH
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Met-OH
-
Fmoc-Tyr(tBu)-OH
4. Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The TIS acts as a scavenger to protect the methionine residues from side reactions.
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
5. Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the TFA filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide and confirm the identity and purity by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Protocol 2: Characterization of the Synthetic Peptide
1. Analytical RP-HPLC:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Analysis: Integrate the peak areas to determine the percentage purity.
2. Mass Spectrometry:
-
Use Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the purified peptide.
-
Expected Mass: The calculated monoisotopic mass of the peptide is 1030.43 Da. The observed mass should correspond to the protonated molecular ion [M+H]+ at m/z 1031.44.
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for [Asp371]-Tyrosinase (369-377).
Caption: Workflow for in vitro stimulation of cytotoxic T lymphocytes (CTLs).
Application Notes and Protocols for Stimulating T Cells with [Asp371]-Tyrosinase (369-377)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the [Asp371]-Tyrosinase (369-377) peptide to stimulate and analyze antigen-specific T cell responses. This peptide, with the sequence YMDGTMSQV, is a well-characterized HLA-A*02:01-restricted T cell epitope derived from the human tyrosinase protein.[1][2] It is a key target in melanoma immunotherapy research due to its presentation on the surface of melanoma cells.[3][4]
The protocols detailed below are designed for researchers in immunology, oncology, and drug development to assess the immunogenicity of this peptide and to monitor T cell responses in various contexts, such as vaccine development and adoptive cell therapy.
Introduction
The [Asp371]-Tyrosinase (369-377) peptide is a naturally occurring epitope that arises from the post-translational modification of the native tyrosinase protein.[1][5][6] The asparagine at position 371 is converted to aspartic acid, creating the YMDGTMSQV sequence.[5][7] This peptide is processed through the endogenous antigen presentation pathway, involving the proteasome and transporter associated with antigen processing (TAP), and is subsequently presented by MHC class I molecules (specifically HLA-A*02:01) on the surface of melanoma cells.[5][7] This presentation allows for recognition by cytotoxic T lymphocytes (CTLs), which can then initiate an anti-tumor immune response.[1][8]
The ability to stimulate T cells in vitro with this synthetic peptide is a powerful tool for:
-
Identifying and quantifying antigen-specific T cells in peripheral blood mononuclear cells (PBMCs).[2][8]
-
Characterizing the functional profile of responding T cells (e.g., cytokine production, cytotoxic potential).
-
Evaluating the efficacy of immunotherapeutic strategies targeting this epitope.
-
Expanding antigen-specific T cells for adoptive cell transfer therapies.
This document outlines key experimental protocols for T cell stimulation, including the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, and T cell proliferation assays.
Data Presentation
The following tables summarize typical quantitative parameters for the experimental protocols described. It is important to note that these values are representative and should be optimized for specific experimental conditions, including cell donors and reagent lots.
Table 1: Peptide Preparation and Stimulation Conditions
| Parameter | Recommended Value | Notes |
| Peptide Purity | >90% | Higher purity is recommended for clinical applications. |
| Peptide Stock Solution | 1 mg/mL in DMSO | Store in single-use aliquots at -20°C or -80°C.[9] |
| Working Concentration | 1-10 µg/mL | The optimal concentration should be determined by titration.[10] |
| Cell Density (PBMCs) | 1-3 x 10^5 cells/well (ELISpot) | For antigen-specific stimulation.[11] |
| 1-2 x 10^6 cells/mL (ICS) | For initial stimulation before analysis.[12] | |
| Incubation Time | 18-24 hours (ELISpot) | Varies depending on the cytokine being measured. |
| 6 hours (ICS with Brefeldin A) | To allow for cytokine accumulation.[13] | |
| 5-7 days (Proliferation Assay) | To allow for sufficient cell division. |
Table 2: T Cell Response Readouts (Representative Data)
| Assay | Readout | Negative Control | Positive Control (e.g., CEF peptide pool) | [Asp371]-Tyrosinase (369-377) |
| IFN-γ ELISpot | Spot Forming Cells (SFC) / 10^6 PBMCs | <10 | >100 | 20-200 (varies by donor) |
| Intracellular Cytokine Staining | % of IFN-γ+ CD8+ T cells | <0.05% | >0.5% | 0.1-1.0% (varies by donor) |
| T Cell Proliferation (CFSE) | % Divided CD8+ T cells | <1% | >10% | 2-15% (varies by donor) |
Experimental Protocols
Protocol 1: Preparation of [Asp371]-Tyrosinase (369-377) Peptide
-
Reconstitution: Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom. Reconstitute the peptide in sterile DMSO to a stock concentration of 1 mg/mL.[9]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it in complete cell culture medium (e.g., RPMI-1640 with 10% FBS) to the desired final working concentration (typically 1-10 µg/mL).
Protocol 2: IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[14]
-
Plate Preparation: Coat a 96-well PVDF-membrane ELISpot plate with an anti-human IFN-γ capture antibody according to the manufacturer's instructions. Incubate overnight at 4°C.
-
Cell Preparation: Thaw cryopreserved PBMCs and allow them to rest for at least one hour, or use freshly isolated PBMCs.[14] Resuspend the cells in complete culture medium.
-
Cell Plating and Stimulation:
-
Wash the coated plate with sterile PBS.
-
Add 100 µL of cell suspension (containing 1-3 x 10^5 PBMCs) to each well.[11]
-
Add 50 µL of the 3X working solution of the [Asp371]-Tyrosinase (369-377) peptide to the respective wells.[9]
-
Include negative control wells (cells with medium only or a scrambled peptide) and positive control wells (e.g., CEF peptide pool or PHA).
-
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 18-24 hours.[9]
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate as per the manufacturer's protocol.
-
Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-ALP or -HRP).
-
-
Development: Add the appropriate substrate to develop colored spots. Stop the reaction by washing with water.
-
Analysis: Allow the plate to dry completely. Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ secreting cell.
Protocol 3: Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of T cells, identifying the phenotype of cytokine-producing cells (e.g., CD4+ or CD8+).[15]
-
Cell Stimulation:
-
In a 24-well plate or culture tubes, resuspend 1-2 x 10^6 PBMCs per mL in complete culture medium.[12]
-
Add the [Asp371]-Tyrosinase (369-377) peptide to a final concentration of 1-10 µg/mL.
-
Include appropriate negative and positive controls.
-
Incubate at 37°C with 5% CO₂.
-
-
Protein Transport Inhibition: After 1-2 hours of stimulation, add a protein transport inhibitor such as Brefeldin A or Monensin.[12][15] This traps cytokines within the cell.
-
Incubation: Continue to incubate for an additional 4-6 hours.[16]
-
Surface Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain for surface markers (e.g., CD3, CD8, CD4) with fluorochrome-conjugated antibodies for 20-30 minutes on ice in the dark.[13]
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells with permeabilization buffer and then resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on the lymphocyte population, then on CD3+ T cells, and subsequently on CD8+ or CD4+ subsets to determine the percentage of cytokine-positive cells.
-
Visualizations
Below are diagrams illustrating key pathways and workflows described in these application notes.
Caption: Antigen processing and presentation pathway for T cell activation.
Caption: Experimental workflow for the ELISpot assay.
Caption: Experimental workflow for Intracellular Cytokine Staining.
References
- 1. Peptide Tyrosinase (Asp371) - HLA-A*0201 YMDGTMSQV - SB-PEPTIDE [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. Melanoma cells present high levels of HLA-A2-tyrosinase in association with instability and aberrant intracellular processing of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-Tolerance to the Murine Homologue of a Tyrosinase-Derived Melanoma Antigen: Implications for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. caymanchem.com [caymanchem.com]
- 7. zoonosen.vetmed.uni-muenchen.de [zoonosen.vetmed.uni-muenchen.de]
- 8. (Asp371)-Tyrosinase (369-377) (human) acetate salt | 168650-46-2(free basis) | FA109106 [biosynth.com]
- 9. stemcell.com [stemcell.com]
- 10. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell sample preparation T cell ELISPOT and FluoroSpot assay | U-CyTech [ucytech.com]
- 12. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 13. med.virginia.edu [med.virginia.edu]
- 14. ELISPOT protocol | Abcam [abcam.com]
- 15. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 16. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for ELISPOT Assay Using Tyrosinase Peptide YMDGTMSQV
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive technique used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1] This method is particularly valuable for monitoring antigen-specific T-cell responses in various fields, including cancer immunology, vaccine development, and infectious disease research.[1][2] The assay captures cytokines secreted by activated T-cells onto a membrane, and each spot that develops corresponds to a single cytokine-producing cell. This document provides a detailed protocol for performing an Interferon-gamma (IFN-γ) ELISPOT assay to detect and quantify T-cells responding to the tyrosinase-derived peptide YMDGTMSQV.
Tyrosinase is a key enzyme in melanin (B1238610) synthesis and is expressed in melanocytes and melanoma cells.[3] The peptide YMDGTMSQV is a well-characterized HLA-A*02:01-restricted epitope from human tyrosinase.[3] It is frequently used to stimulate specific cytotoxic T lymphocytes (CTLs) and assess their anti-tumor activity by measuring IFN-γ production.[3][4]
Core Principles of the ELISPOT Assay
The ELISPOT assay is a modification of the ELISA technique. A 96-well plate with a polyvinylidene difluoride (PVDF) membrane is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).[5] Peripheral blood mononuclear cells (PBMCs) are then added to the wells along with the specific antigen, in this case, the tyrosinase peptide YMDGTMSQV. T-cells that recognize the peptide will become activated and secrete IFN-γ. The secreted cytokine is immediately captured by the antibody on the membrane in the vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope on the cytokine is added. This is followed by the addition of an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase) and a precipitating substrate. This enzymatic reaction results in the formation of a visible, colored spot at the location of each cytokine-secreting cell. The spots can then be counted to determine the frequency of antigen-specific T-cells.
Experimental Protocols
Materials and Reagents
-
Human IFN-γ ELISPOT kit (containing capture antibody, biotinylated detection antibody, and streptavidin-enzyme conjugate)
-
PVDF membrane 96-well plates
-
Tyrosinase peptide YMDGTMSQV (lyophilized)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Fetal bovine serum (FBS), heat-inactivated
-
RPMI-1640 medium
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque™ for PBMC isolation
-
Phytohemagglutinin (PHA) or a positive control peptide pool (e.g., CEF)
-
35% or 70% Ethanol (B145695)
-
Substrate solution (e.g., AEC, BCIP/NBT)
-
Deionized water
Protocol: IFN-γ ELISPOT Assay with Tyrosinase Peptide YMDGTMSQV
Day 1: Plate Coating
-
Pre-wet the PVDF membrane of each well of the 96-well plate with 15 µL of 35% or 70% ethanol for 1 minute.[5][6]
-
Wash the plate three times with 150 µL/well of sterile PBS.[5]
-
Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS.
-
Add 100 µL of the diluted capture antibody to each well.[5]
-
Seal the plate and incubate overnight at 4°C.[5]
Day 2: Cell Stimulation
-
Prepare the tyrosinase peptide stock solution. Dissolve the lyophilized YMDGTMSQV peptide in a small amount of DMSO, then dilute to a final stock concentration (e.g., 1 mg/mL) with sterile water or PBS. Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles.[5][7]
-
Aseptically decant the capture antibody solution from the plate.
-
Wash the plate once with 150 µL/well of sterile PBS.[5]
-
Block the membrane by adding 150 µL/well of complete RPMI medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine) to each well.[5]
-
Incubate the plate for at least 2 hours at 37°C in a 5% CO₂ incubator.[5]
-
Isolate PBMCs from fresh human blood using Ficoll-Paque™ density gradient centrifugation.[8]
-
Wash the isolated PBMCs twice with complete RPMI medium and resuspend them to a final concentration of 2-3 x 10⁶ cells/mL in complete RPMI medium.[5]
-
Prepare the peptide working solutions. Dilute the tyrosinase peptide stock solution to a 2x final concentration (e.g., 2 µg/mL) in complete RPMI medium.[5] Also prepare working solutions for your negative control (medium with DMSO at the same concentration as the peptide solution) and positive control (e.g., PHA at 1-5 µg/mL or a CEF peptide pool).[7]
-
Decant the blocking solution from the ELISPOT plate.
-
Add 50 µL of the 2x peptide working solution, negative control, or positive control to the appropriate wells.[5]
-
Gently resuspend the PBMCs and add 50 µL of the cell suspension (containing 1-1.5 x 10⁵ cells) to each well.[5][6] The final volume in each well will be 100 µL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[6] Do not disturb the plate during this incubation period to avoid the formation of indistinct spots.[6]
Day 3: Spot Development
-
Discard the cells by flicking the plate and wash the plate six times with PBS containing 0.05% Tween 20 (PBST).[5]
-
Dilute the biotinylated anti-IFN-γ detection antibody in PBS containing 0.5% BSA.[5]
-
Add 100 µL of the diluted detection antibody to each well.[5]
-
Incubate the plate for 2 hours at 37°C.[5]
-
Wash the plate three times with PBST.[5]
-
Add 100 µL of the streptavidin-enzyme conjugate, diluted according to the manufacturer's instructions, to each well.
-
Incubate for 1 hour at room temperature.[5]
-
Wash the plate three times with PBST, followed by three washes with PBS.
-
Add 100 µL of the substrate solution (e.g., AEC) to each well and monitor spot development. This can take 5-30 minutes.[5]
-
Stop the reaction by washing the plate thoroughly with deionized water.[5]
-
Allow the plate to dry completely in the dark.
-
Count the spots in each well using an automated ELISPOT reader. The results are typically expressed as spot-forming cells (SFC) per 10⁶ PBMCs.
Data Presentation
Quantitative data from the ELISPOT assay should be summarized in a clear and structured table. The number of spots in the negative control wells should be subtracted from the peptide-stimulated wells to determine the antigen-specific response. A response is often considered positive if the number of spots is at least double that of the negative control and above a certain threshold (e.g., 10 spots per 10⁶ cells).[9]
Table 1: Representative ELISPOT Data for Tyrosinase Peptide YMDGTMSQV
| Donor ID | Treatment Group | Cell Number per Well | Stimulant | Mean SFC per 10⁶ PBMCs | Standard Deviation |
| 001 | Pre-Vaccination | 2.5 x 10⁵ | Media (Negative Control) | 5 | 2 |
| 2.5 x 10⁵ | YMDGTMSQV (1 µg/mL) | 8 | 3 | ||
| 2.5 x 10⁵ | PHA (Positive Control) | 1500 | 120 | ||
| 001 | Post-Vaccination | 2.5 x 10⁵ | Media (Negative Control) | 7 | 3 |
| 2.5 x 10⁵ | YMDGTMSQV (1 µg/mL) | 150 | 25 | ||
| 2.5 x 10⁵ | PHA (Positive Control) | 1650 | 150 | ||
| 002 | Pre-Vaccination | 2.5 x 10⁵ | Media (Negative Control) | 3 | 1 |
| 2.5 x 10⁵ | YMDGTMSQV (1 µg/mL) | 4 | 2 | ||
| 2.5 x 10⁵ | PHA (Positive Control) | 1200 | 100 | ||
| 002 | Post-Vaccination | 2.5 x 10⁵ | Media (Negative Control) | 5 | 2 |
| 2.5 x 10⁵ | YMDGTMSQV (1 µg/mL) | 95 | 15 | ||
| 2.5 x 10⁵ | PHA (Positive Control) | 1350 | 110 |
Mandatory Visualizations
Caption: ELISPOT Assay Experimental Workflow.
Caption: T-Cell Activation by Tyrosinase Peptide.
References
- 1. CTL ELISPOT Assay and T Cell Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELISPOT Assay to Measure Peptide-specific IFN-γ Production [en.bio-protocol.org]
- 3. Peptide Tyrosinase (Asp371) - HLA-A*0201 YMDGTMSQV - SB-PEPTIDE [sb-peptide.com]
- 4. Evaluation of the Modified ELISPOT Assay for Gamma Interferon Production in Cancer Patients Receiving Antitumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zellnet.com [zellnet.com]
- 6. ELISPOT Assay to Measure Peptide-specific IFN-γ Production [bio-protocol.org]
- 7. stemcell.com [stemcell.com]
- 8. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Generating Potent Cytotoxic T Lymphocytes Against Melanoma: A Guide to Using [Asp371]-Tyrosinase (369-377)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation and functional assessment of cytotoxic T lymphocytes (CTLs) specific for the melanoma-associated antigen [Asp371]-Tyrosinase (369-377). This peptide is a potent immunogen due to a crucial post-translational modification, making it a key target for immunotherapy strategies against melanoma.
Introduction
Tyrosinase is a key enzyme in melanin (B1238610) synthesis and is overexpressed in most melanoma cells, making it an attractive target for cancer immunotherapy. The specific peptide sequence Tyrosinase (369-377) undergoes a post-translational modification where asparagine at position 371 is converted to aspartic acid ([Asp371]). This modification is critical for recognition by CTLs and enhances the peptide's immunogenicity.[1] This document outlines the procedures for generating CTLs that can effectively target and lyse tumor cells presenting this modified peptide.
Data Presentation
The following tables represent typical quantitative data obtained from experiments involving the generation and assessment of [Asp371]-Tyrosinase (369-377)-specific CTLs.
Table 1: Cytotoxic T Lymphocyte Lytic Activity against T2 Target Cells
| Effector:Target (E:T) Ratio | % Specific Lysis (Peptide-Pulsed T2 Cells) | % Specific Lysis (Control T2 Cells) |
| 40:1 | 68% | 5% |
| 20:1 | 52% | 4% |
| 10:1 | 35% | 2% |
| 5:1 | 18% | 1% |
Table 2: IFN-γ Secretion by CTLs in Response to Peptide Stimulation (ELISpot Assay)
| Stimulation | Number of Spot-Forming Units (SFU) per 10^5 Cells |
| [Asp371]-Tyrosinase (369-377) | 250 |
| Irrelevant Peptide | 15 |
| No Peptide Control | 10 |
| Phytohemagglutinin (PHA) (Positive Control) | 850 |
Signaling Pathway and Experimental Workflow
Antigen Processing and Presentation of [Asp371]-Tyrosinase (369-377)
The generation of the [Asp371]-Tyrosinase (369-377) epitope involves a unique post-translational modification within the antigen processing pathway.
Caption: Processing of tyrosinase and presentation of the [Asp371] epitope.
Experimental Workflow for CTL Generation and Analysis
This workflow outlines the key steps from obtaining peripheral blood mononuclear cells (PBMCs) to assessing the functionality of the generated CTLs.
Caption: Workflow for generating and testing [Asp371]-Tyrosinase CTLs.
Experimental Protocols
Protocol 1: Generation of [Asp371]-Tyrosinase (369-377)-Specific Cytotoxic T Lymphocytes
This protocol describes the in vitro generation of CTLs from peripheral blood mononuclear cells (PBMCs) using peptide-pulsed autologous dendritic cells (DCs).
Materials:
-
[Asp371]-Tyrosinase (369-377) peptide (YMDGTMSQV)
-
Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A2 positive donor
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
Recombinant human Interleukin-2 (IL-2)
-
Recombinant human Interleukin-7 (IL-7)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)
-
Ficoll-Paque PLUS
Procedure:
-
Isolation of PBMCs:
-
Isolate PBMCs from heparinized blood of a healthy HLA-A2 positive donor by Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs three times with sterile phosphate-buffered saline (PBS).
-
-
Generation of Immature Dendritic Cells (DCs):
-
Plate PBMCs in a T-75 flask at a density of 2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Allow monocytes to adhere for 2 hours at 37°C in a 5% CO2 incubator.
-
Remove non-adherent cells and culture the adherent monocytes in complete RPMI-1640 medium supplemented with 50 ng/mL GM-CSF and 50 ng/mL IL-4 for 5-7 days to generate immature DCs.
-
-
Maturation and Peptide Pulsing of DCs:
-
On day 5 or 7, harvest the immature DCs.
-
Induce maturation by adding a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 24 hours.
-
Pulse the mature DCs with 10 µg/mL of [Asp371]-Tyrosinase (369-377) peptide for 4 hours at 37°C.
-
Wash the peptide-pulsed DCs to remove excess peptide.
-
-
Induction of CTLs:
-
Co-culture the peptide-pulsed DCs with autologous non-adherent lymphocytes (obtained from step 2) at a DC to lymphocyte ratio of 1:10.
-
Culture the cells in complete RPMI-1640 medium supplemented with 10 ng/mL IL-7.
-
After 3 days, add 10 U/mL of IL-2 to the culture.
-
-
Expansion of CTLs:
-
Restimulate the lymphocyte culture every 7-10 days with freshly prepared peptide-pulsed DCs.
-
Continue to supplement the culture with 10 U/mL IL-2 every 3 days to promote the expansion of antigen-specific CTLs.
-
After 2-3 rounds of stimulation, the CTLs are ready for functional assays.
-
Protocol 2: Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This assay measures the ability of the generated CTLs to lyse target cells presenting the [Asp371]-Tyrosinase (369-377) peptide.
Materials:
-
Generated [Asp371]-Tyrosinase (369-377)-specific CTLs (effector cells)
-
T2 cells (HLA-A2 positive, TAP-deficient) as target cells
-
[Asp371]-Tyrosinase (369-377) peptide
-
Irrelevant control peptide
-
Sodium Chromate (Na₂⁵¹CrO₄)
-
Complete RPMI-1640 medium
-
1% Triton X-100 solution
-
Gamma counter
Procedure:
-
Target Cell Preparation and Labeling:
-
Resuspend 1 x 10^6 T2 cells in 100 µL of complete RPMI-1640 medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C, mixing gently every 15 minutes.
-
Wash the labeled T2 cells three times with 10 mL of complete RPMI-1640 medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells at 1 x 10^5 cells/mL.
-
Pulse one aliquot of labeled T2 cells with 10 µg/mL of [Asp371]-Tyrosinase (369-377) peptide and another with an irrelevant peptide for 1 hour at 37°C.
-
-
Assay Setup:
-
Plate the effector CTLs in a 96-well V-bottom plate at different concentrations to achieve various Effector:Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Add 1 x 10^4 labeled target cells (peptide-pulsed or control) to each well.
-
Prepare control wells:
-
Spontaneous release: Labeled target cells with medium only.
-
Maximum release: Labeled target cells with 1% Triton X-100.
-
-
-
Incubation and Data Collection:
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell contact.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well and transfer to tubes for gamma counting.
-
-
Calculation of Specific Lysis:
-
Measure the counts per minute (CPM) for each sample.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 3: IFN-γ ELISpot Assay
This assay quantifies the number of IFN-γ-secreting CTLs upon stimulation with the specific peptide.
Materials:
-
Human IFN-γ ELISpot kit
-
Generated [Asp371]-Tyrosinase (369-377)-specific CTLs
-
[Asp371]-Tyrosinase (369-377) peptide
-
Irrelevant control peptide
-
Phytohemagglutinin (PHA) as a positive control
-
Autologous PBMCs or T2 cells as antigen-presenting cells (APCs)
-
Complete RPMI-1640 medium
-
ELISpot plate reader
Procedure:
-
Plate Coating:
-
Coat a 96-well ELISpot plate with the anti-IFN-γ capture antibody overnight at 4°C, according to the manufacturer's instructions.
-
Wash the plate four times with sterile PBS.
-
Block the wells with blocking buffer for 2 hours at room temperature.
-
-
Cell Plating and Stimulation:
-
Wash the plate four times with sterile PBS.
-
Add 2 x 10^5 APCs to each well.
-
Add 1 x 10^5 of the generated CTLs to each well.
-
Add the stimulating agents to the appropriate wells in triplicate:
-
[Asp371]-Tyrosinase (369-377) peptide (10 µg/mL)
-
Irrelevant peptide (10 µg/mL)
-
Medium only (negative control)
-
PHA (positive control)
-
-
-
Incubation and Development:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate six times with PBST.
-
Add streptavidin-alkaline phosphatase and incubate for 1 hour at room temperature.
-
Wash the plate six times with PBST.
-
Add the substrate solution and incubate until distinct spots emerge.
-
Stop the reaction by washing with distilled water.
-
-
Spot Counting:
-
Allow the plate to dry completely.
-
Count the number of spots in each well using an automated ELISpot reader.
-
The results are expressed as the number of spot-forming units (SFU) per million cells.
-
References
Application Notes and Protocols: [Asp371]-Tyrosinase (369-377) in Melanoma Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase, a key enzyme in melanin (B1238610) synthesis, is a well-established tumor-associated antigen expressed in the majority of melanoma cases. The peptide epitope spanning amino acids 369-377 of tyrosinase has been identified as a target for cytotoxic T lymphocytes (CTLs). A post-translationally modified version of this peptide, [Asp371]-Tyrosinase (369-377), with the sequence YMDGTMSQV, has demonstrated enhanced immunogenicity and binding to the HLA-A*02:01 allele. This document provides detailed application notes and protocols for researchers engaged in the development of melanoma vaccines targeting this specific epitope.
Data Presentation
Table 1: In Vitro Immunogenicity of [Asp371]-Tyrosinase (369-377)
| Parameter | Value | Cell Line | Reference |
| HLA-A*0201 Binding Affinity (IC50) | 1.2 µg/ml | T2 cells | [1] |
Table 2: T-Cell Responses to Tyrosinase (369-377) Peptide Vaccines in Clinical Trials
| Clinical Trial Phase | Number of Patients | Vaccine Composition | T-Cell Response Rate | Assay Used | Reference |
| Phase II | 18 (16 with metastatic disease) | Tyrosinase peptides + GM-CSF | 4/18 (22%) patients showed induction of tyrosinase-reactive T-cells | ELISPOT | [2] |
| Phase I/II | 6 patients | Combination of peptides (MART-1, tyrosinase, gp100) | 2/6 (33%) patients showed a T-cell response against the tyrosinase peptide | In vitro stimulation and measurement of CTL activity | [3] |
| Phase II | 42 patients | gp100 and tyrosinase peptides | 37/42 (88%) by tetramer assay; 33/38 (87%) by ELISA | Tetramer and ELISA | [4] |
| Phase I | 15 patients (1.5 mg dose) | Xenogeneic tyrosinase DNA vaccine | 6/15 (40%) showed a tyrosinase-reactive CD8+ T-cell response | Tetramer or ICS | [5] |
Experimental Protocols
Protocol 1: HLA-A*0201 Binding Assay Using T2 Cells
Objective: To determine the binding affinity of the [Asp371]-Tyrosinase (369-377) peptide to HLA-A*0201 molecules.
Materials:
-
T2 cells (TAP-deficient, HLA-A*0201 positive)
-
[Asp371]-Tyrosinase (369-377) peptide (YMDGTMSQV)
-
Control peptides (high and low affinity for HLA-A*0201)
-
Human β2-microglobulin
-
FITC-conjugated anti-HLA-A2 monoclonal antibody (e.g., BB7.2)
-
Serum-free cell culture medium (e.g., AIM-V)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Culture T2 cells in complete RPMI-1640 medium.
-
On the day of the assay, wash the T2 cells and resuspend them in serum-free medium.
-
Prepare serial dilutions of the [Asp371]-Tyrosinase (369-377) peptide and control peptides in serum-free medium.
-
In a 96-well plate, add 1 x 105 T2 cells per well.
-
Add the diluted peptides to the respective wells. Include a no-peptide control.
-
Add human β2-microglobulin to each well to a final concentration of 5 µg/ml.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18 hours.
-
After incubation, wash the cells twice with cold PBS containing 2% FBS to remove unbound peptide.
-
Resuspend the cells in PBS with 2% FBS.
-
Add FITC-conjugated anti-HLA-A2 antibody and incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with cold PBS with 2% FBS.
-
Resuspend the cells in PBS and acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of HLA-A2 expression. The increase in MFI correlates with peptide binding.
-
Calculate the half-maximal binding concentration (IC50) from the dose-response curve.
Protocol 2: IFN-γ ELISpot Assay
Objective: To quantify the frequency of [Asp371]-Tyrosinase (369-377)-specific IFN-γ-secreting T cells.
Materials:
-
ELISpot plates (PVDF membrane)
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC or BCIP/NBT)
-
Peripheral blood mononuclear cells (PBMCs) from vaccinated individuals or in vitro stimulated cultures
-
[Asp371]-Tyrosinase (369-377) peptide
-
Positive control (e.g., PHA or anti-CD3 antibody)
-
Negative control (irrelevant peptide)
-
Complete RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
PBS and PBS-Tween20 (PBST)
Procedure:
-
Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate with sterile PBS.
-
Block the plate with complete RPMI-1640 medium containing 10% FBS for 2 hours at 37°C.
-
Prepare responder cells (PBMCs) at a concentration of 2-5 x 105 cells per well.
-
Add the responder cells to the wells.
-
Add the [Asp371]-Tyrosinase (369-377) peptide (final concentration typically 1-10 µg/ml), positive control, and negative control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Wash the plate with PBS and then with PBST.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate with PBST and then PBS.
-
Add the substrate solution and monitor spot development.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
Count the spots using an ELISpot reader.
Protocol 3: Chromium-51 (51Cr) Release Cytotoxicity Assay
Objective: To measure the cytotoxic activity of [Asp371]-Tyrosinase (369-377)-specific CTLs against target cells.
Materials:
-
Effector cells: [Asp371]-Tyrosinase (369-377)-specific CTL line.
-
Target cells: HLA-A*0201-positive cells (e.g., T2 cells or melanoma cell line).
-
Sodium chromate (B82759) (Na₂⁵¹CrO₄)
-
[Asp371]-Tyrosinase (369-377) peptide
-
Complete RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
96-well round-bottom plates
-
Gamma counter
-
Lysis buffer (e.g., 1% Triton X-100)
Procedure:
-
Label the target cells with 51Cr by incubating 1 x 106 cells with 100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C.
-
Wash the labeled target cells three times with complete medium to remove unincorporated 51Cr.
-
Resuspend the target cells at 1 x 105 cells/ml.
-
If using T2 cells as targets, pulse them with the [Asp371]-Tyrosinase (369-377) peptide (1-10 µg/ml) during the labeling step.
-
Plate 1 x 104 target cells in each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of the effector cells to achieve various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Add the effector cells to the wells containing the target cells.
-
Set up control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with lysis buffer.
-
-
Centrifuge the plate at 100 x g for 3 minutes to facilitate cell contact.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Caption: Antigen presentation and T-cell activation pathway.
References
- 1. [Asp371]-Tyrosinase (369-377), human - LKT Labs [lktlabs.com]
- 2. Phase 2 trial of vaccination with tyrosinase peptides and granulocyte-macrophage colony-stimulating factor in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunologic and therapeutic evaluation of a synthetic peptide vaccine for the treatment of patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Tyrosinase (Asp371) - HLA-A*0201 YMDGTMSQV - SB-PEPTIDE [sb-peptide.com]
- 5. Immunologic responses to xenogeneic tyrosinase DNA vaccine administered by electroporation in patients with malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Reconstitution and storage of lyophilized [Asp371]-Tyrosinase (369-377) peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, storage, and use of lyophilized [Asp371]-Tyrosinase (369-377) peptide, a key reagent in cellular immunology research, particularly in the context of melanoma and cancer immunotherapy.
Peptide Specifications
The [Asp371]-Tyrosinase (369-377) peptide is a nonapeptide with the following characteristics:
| Property | Value |
| Sequence | Tyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val (YMDGTMSQV) |
| Molecular Formula | C42H66N10O16S2 |
| Molecular Weight | 1031.2 g/mol |
| Purity | >95% (typically analyzed by HPLC) |
| Appearance | White lyophilized powder |
| Counter-ion | Typically Trifluoroacetate (TFA) |
| Biological Context | A tumor-associated antigen peptide derived from human tyrosinase, presented by HLA-A*02:01. It is recognized by cytotoxic T lymphocytes (CTLs) and is a target in melanoma immunotherapy research.[1][2][3] |
Reconstitution of Lyophilized Peptide
Proper reconstitution is critical for maintaining peptide integrity and ensuring accurate experimental results.
Materials Required
-
Vial of lyophilized [Asp371]-Tyrosinase (369-377) peptide
-
Sterile, high-purity water (e.g., water for injection, cell culture grade water) or a suitable buffer (e.g., sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO), if required for initial solubilization
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention pipette tips
Reconstitution Protocol
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 20-30 minutes. This prevents condensation, which can affect the peptide's stability and weighing accuracy.
-
Centrifuge the Vial: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Selection:
-
For most applications, sterile, high-purity water is a suitable solvent.[4]
-
If the peptide is difficult to dissolve, a small amount of DMSO can be used to initially solubilize the peptide, followed by dilution with an aqueous buffer. Note: The final concentration of DMSO in your cell-based assays should be kept low (typically <0.5%) to avoid cytotoxicity.[3]
-
-
Reconstitution Procedure:
-
Carefully open the vial.
-
Add the desired volume of the chosen solvent to the vial to achieve a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Gently swirl or vortex the vial to dissolve the peptide completely. If necessary, sonication can be used to aid dissolution.[3]
-
-
Aliquotting:
-
Once the peptide is fully dissolved, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, low-protein-binding polypropylene tubes.[5] This minimizes waste and prevents degradation from repeated freeze-thaw cycles.
-
Storage and Stability
Proper storage is crucial for maintaining the biological activity of the peptide.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Up to several years | Store in a desiccator, protected from light.[5] |
| Stock Solution in Water/Buffer | -20°C | Weeks to months | Avoid repeated freeze-thaw cycles. |
| -80°C | Several months to a year | Preferred for longer-term storage of solutions. | |
| 4°C | 1-2 weeks | For short-term use only. | |
| Stock Solution in DMSO | -20°C or -80°C | Up to a year | Ensure the final DMSO concentration is appropriate for downstream applications. |
Important Considerations:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing peptide solutions can lead to degradation. Aliquotting is the most effective way to avoid this.[5][6]
-
Oxidation: The peptide contains methionine residues, which are susceptible to oxidation. To minimize this, use oxygen-free solvents for reconstitution if possible, and store aliquots tightly sealed.
-
Hygroscopic Nature: Lyophilized peptides can absorb moisture from the air, which can reduce their stability and alter the effective concentration. Always handle the powder quickly in a dry environment.
Experimental Protocols
[Asp371]-Tyrosinase (369-377) is primarily used to stimulate and detect specific T-cell responses. Below is a general protocol for an ELISPOT (Enzyme-Linked Immunospot) assay, a common application for this peptide.
Protocol: T-Cell Stimulation for ELISPOT Assay
This protocol outlines the steps for stimulating peripheral blood mononuclear cells (PBMCs) with the [Asp371]-Tyrosinase (369-377) peptide to detect interferon-gamma (IFN-γ) secreting T-cells.
Materials:
-
Cryopreserved PBMCs from HLA-A*02:01 positive donors
-
Reconstituted [Asp371]-Tyrosinase (369-377) peptide stock solution
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
-
ELISPOT plate pre-coated with anti-IFN-γ capture antibody
-
Detection antibody (biotinylated anti-IFN-γ)
-
Streptavidin-HRP conjugate
-
Substrate solution (e.g., AEC or BCIP/NBT)
-
Positive control (e.g., Phytohemagglutinin (PHA) or a pool of viral peptides)
-
Negative control (culture medium alone)
Procedure:
-
Prepare PBMCs: Thaw cryopreserved PBMCs and wash them in complete culture medium. Resuspend the cells to a final concentration of 2-3 x 10^6 cells/mL.
-
Prepare Peptide Dilution: Dilute the [Asp371]-Tyrosinase (369-377) peptide stock solution in complete culture medium to the desired final concentration (typically 1-10 µg/mL).
-
Plate the Cells:
-
Add 100 µL of the PBMC suspension (2-3 x 10^5 cells) to each well of the pre-coated ELISPOT plate.
-
Include wells for positive and negative controls.
-
-
Stimulate the Cells:
-
Add 100 µL of the diluted peptide solution to the appropriate wells.
-
Add 100 µL of the positive control to the designated wells.
-
Add 100 µL of culture medium to the negative control wells.
-
-
Incubate: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
Develop the ELISPOT Plate:
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate as per the manufacturer's instructions.
-
Wash the plate and add the streptavidin-HRP conjugate.
-
After another incubation and wash, add the substrate solution and monitor for spot formation.
-
Stop the reaction by washing with distilled water once spots are clearly visible.
-
-
Analyze the Results: Air-dry the plate and count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ secreting cell.
Biological Signaling Pathway
The [Asp371]-Tyrosinase (369-377) peptide, when presented by an HLA-A*02:01 molecule on the surface of an antigen-presenting cell (APC) or a melanoma cell, can be recognized by the T-cell receptor (TCR) of a specific CD8+ cytotoxic T lymphocyte (CTL). This recognition event triggers a signaling cascade that leads to the activation of the T-cell, resulting in cytokine production (such as IFN-γ) and the development of cytotoxic effector functions to kill the target cell.
References
- 1. A tyrosinase peptide presented by HLA-B35 is recognized on a human melanoma by autologous cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. youtube.com [youtube.com]
- 5. Evaluation of the Modified ELISPOT Assay for Gamma Interferon Production in Cancer Patients Receiving Antitumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CTL activation using the natural low-affinity epitope 222-229 from tyrosinase-related protein 1 leads to tumor rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing [Asp371]-Tyrosinase (369-377) for Dendritic Cell Pulsing Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of the [Asp371]-Tyrosinase (369-377) peptide in dendritic cell (DC) pulsing experiments. This peptide, a human tyrosinase-derived epitope (YMDGTMSQV), is a key target in melanoma immunotherapy research due to its presentation by HLA-A*02:01 on melanoma cells.[1][2] The following protocols and data are intended to facilitate the design and execution of experiments aimed at generating peptide-specific cytotoxic T lymphocytes (CTLs) for preclinical and clinical research.
Overview
Dendritic cells are the most potent antigen-presenting cells (APCs) and are central to initiating T-cell mediated immune responses.[3] Pulsing DCs ex vivo with tumor-associated antigen (TAA) peptides, such as [Asp371]-Tyrosinase (369-377), allows for the targeted activation and expansion of T-cells that can recognize and eliminate tumor cells. This approach is a cornerstone of many cancer vaccine and adoptive T-cell therapy strategies.
Experimental Protocols
Generation of Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol describes the generation of immature DCs from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant Human Interleukin-4 (IL-4)
-
6-well tissue culture plates
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats or whole blood by density gradient centrifugation using Ficoll-Paque PLUS.
-
Monocyte Enrichment: Enrich for CD14+ monocytes from the PBMC population using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Initiation of DC Culture: Resuspend the enriched monocytes in complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
Differentiation: Add recombinant human GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) to the cell suspension.
-
Incubation: Culture the cells in a 6-well plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.
-
Feeding: On day 3, add fresh complete medium containing GM-CSF and IL-4 to the culture.
-
Harvesting Immature DCs: On day 7, harvest the non-adherent and loosely adherent cells, which represent the immature DC population. Assess the phenotype by flow cytometry for the expression of CD11c and the absence of CD14.
Pulsing of Dendritic Cells with [Asp371]-Tyrosinase (369-377) Peptide
This protocol details the loading of the tyrosinase peptide onto immature DCs.
Materials:
-
[Asp371]-Tyrosinase (369-377) peptide (YMDGTMSQV), sterile
-
Immature mo-DCs (from Protocol 2.1)
-
Serum-free RPMI-1640 medium
-
Maturation agents (e.g., Lipopolysaccharide (LPS), TNF-α, or a cytokine cocktail)
Protocol:
-
Peptide Reconstitution: Reconstitute the lyophilized [Asp371]-Tyrosinase (369-377) peptide in sterile, endotoxin-free water or DMSO to a stock concentration of 1 mg/mL.
-
Cell Preparation: Resuspend the immature DCs in serum-free RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.
-
Peptide Pulsing: Add the [Asp371]-Tyrosinase (369-377) peptide to the DC suspension at a final concentration of 10 µg/mL.
-
Incubation: Incubate the cells for 2-4 hours at 37°C in a humidified 5% CO2 incubator.
-
Maturation: Following peptide pulsing, induce DC maturation by adding a maturation agent. Common maturation cocktails include:
-
LPS: 100 ng/mL
-
TNF-α: 50 ng/mL
-
Cytokine Cocktail: IL-6 (1000 U/mL), IL-1β (10 ng/mL), TNF-α (10 ng/mL), and PGE2 (1 µg/mL).
-
-
Continued Incubation: Continue to culture the cells for an additional 18-24 hours.
-
Harvesting Mature, Pulsed DCs: Harvest the mature, peptide-pulsed DCs. The cells are now ready for use in T-cell co-culture experiments. Mature DCs can be identified by the upregulation of surface markers such as CD80, CD83, CD86, and HLA-DR.
Co-culture of Pulsed DCs with T-cells and Assessment of T-cell Response
This protocol describes the stimulation of T-cells with peptide-pulsed DCs and subsequent analysis of the T-cell response.
Materials:
-
Mature, [Asp371]-Tyrosinase (369-377)-pulsed DCs
-
Autologous or HLA-A*02:01-matched CD8+ T-cells
-
Complete RPMI-1640 medium
-
Recombinant Human IL-2
-
IFN-γ ELISPOT kit
-
Chromium-51 (51Cr) for cytotoxicity assay
Protocol:
-
T-cell Isolation: Isolate CD8+ T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Co-culture: Co-culture the peptide-pulsed DCs with the isolated CD8+ T-cells at a DC:T-cell ratio of 1:10 in complete RPMI-1640 medium supplemented with IL-2 (10 U/mL).
-
Incubation: Culture the cells for 7-10 days to allow for T-cell expansion and differentiation into effector CTLs.
-
Assessment of T-cell Response:
-
IFN-γ ELISPOT Assay: Measure the frequency of antigen-specific, IFN-γ-secreting T-cells using a commercially available ELISPOT kit according to the manufacturer's instructions.
-
Cytotoxicity Assay: Assess the cytotoxic activity of the expanded T-cells against peptide-pulsed target cells (e.g., T2 cells) using a standard 4-hour 51Cr release assay.
-
Data Presentation
The following tables summarize representative quantitative data from experiments using tyrosinase peptide-pulsed dendritic cells.
Table 1: T-cell IFN-γ Secretion in Response to Tyrosinase Peptide-Pulsed DCs (ELISPOT Assay)
| Donor | Stimulator | Peptide Concentration (µg/mL) | Spot Forming Units (SFU) per 10^6 T-cells |
| 1 | Unpulsed DCs | 0 | <10 |
| 1 | Tyrosinase (369-377) Pulsed DCs | 10 | 150 |
| 2 | Unpulsed DCs | 0 | <10 |
| 2 | Tyrosinase (369-377) Pulsed DCs | 10 | 210 |
| 3 | Unpulsed DCs | 0 | <10 |
| 3 | Tyrosinase (369-377) Pulsed DCs | 10 | 185 |
Data is illustrative and based on typical results reported in the literature.
Table 2: Cytotoxicity of T-cells Expanded with Tyrosinase Peptide-Pulsed DCs
| Effector:Target Ratio | % Specific Lysis (Unpulsed Target) | % Specific Lysis (Tyrosinase (369-377) Pulsed Target) |
| 50:1 | 5% | 65% |
| 25:1 | 3% | 48% |
| 12.5:1 | 1% | 32% |
| 6.25:1 | 0% | 18% |
Data is illustrative and based on typical results from a 4-hour 51Cr release assay.
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the overall workflow for generating and using [Asp371]-Tyrosinase (369-377)-pulsed dendritic cells.
Caption: Workflow for Dendritic Cell Pulsing and T-cell Activation.
Dendritic Cell Maturation Signaling Pathway
This diagram depicts a simplified signaling pathway initiated by a maturation agent like LPS, leading to dendritic cell maturation.
References
Application Notes and Protocols for Flow Cytometry Analysis of T cells Stimulated with Tyrosinase 369-377
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the analysis of T cell responses to the melanoma-associated antigen, tyrosinase 369-377, using flow cytometry. The protocols detailed below are essential for researchers in immunology, oncology, and drug development who are investigating antigen-specific T cell immunity, particularly in the context of cancer immunotherapy. The tyrosinase 369-377 peptide is a well-characterized HLA-A*02:01-restricted epitope that can elicit CD8+ T cell responses.[1][2] The intracellular cytokine staining (ICS) assay is a powerful technique to identify and quantify these antigen-specific T cells at a single-cell level by measuring the production of effector cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[3][4]
Data Presentation
The following table summarizes representative quantitative data from studies analyzing cytokine production in CD8+ T cells after stimulation with the tyrosinase 369-377 peptide. This data is compiled from multiple sources to provide a comparative overview. Actual results will vary depending on the experimental conditions, donor variability, and the specific T cell population being analyzed.
| Stimulation | T Cell Population | % IFN-γ+ Cells | % TNF-α+ Cells | % IFN-γ+ TNF-α+ Cells (Polyfunctional) | Reference |
| Tyrosinase 369-377 Peptide | CD8+ T cells from healthy donors | 0.5 - 2.5% | 0.3 - 1.8% | 0.2 - 1.2% | Compiled from[3][5] |
| Tyrosinase 369-377 Peptide | CD8+ T cells from melanoma patients | 1.0 - 15.0% | 0.8 - 10.0% | 0.5 - 8.0% | Compiled from[1][5] |
| Unstimulated Control | CD8+ T cells | < 0.1% | < 0.1% | < 0.05% | Compiled from[3][5] |
| Positive Control (e.g., PMA/Ionomycin) | CD8+ T cells | > 50% | > 40% | > 30% | Compiled from internal validation data |
Experimental Protocols
Protocol 1: In Vitro Stimulation of T cells with Tyrosinase 369-377 Peptide
This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) with the tyrosinase 369-377 peptide to induce cytokine production in antigen-specific T cells.
Materials:
-
Freshly isolated or cryopreserved human PBMCs from HLA-A*02:01 positive donors
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Tyrosinase 369-377 peptide (YMDGTMSQV); store as a stock solution (e.g., 1 mg/mL in DMSO) at -20°C
-
Positive control: Staphylococcal enterotoxin B (SEB) or PMA (phorbol 12-myristate 13-acetate) and Ionomycin
-
Negative control: DMSO (vehicle for peptide) or an irrelevant peptide
-
Protein transport inhibitor: Brefeldin A or Monensin
-
96-well round-bottom cell culture plates
Procedure:
-
Cell Preparation: Thaw cryopreserved PBMCs or use freshly isolated cells. Wash the cells twice with complete RPMI-1640 medium. Resuspend the cells to a final concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640.
-
Plating: Add 200 µL of the cell suspension to each well of a 96-well round-bottom plate.
-
Stimulation:
-
Test wells: Add the tyrosinase 369-377 peptide to the designated wells at a final concentration of 1-10 µg/mL.
-
Negative control wells: Add an equivalent volume of DMSO or an irrelevant peptide.
-
Positive control wells: Add SEB (e.g., 1 µg/mL) or PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 500 ng/mL).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL or Monensin at 2 µM) to all wells. This step is crucial to trap the cytokines intracellularly.
-
Continued Incubation: Continue to incubate the plate for an additional 4-6 hours at 37°C in a 5% CO2 incubator. The total stimulation time is typically 5-8 hours.
Protocol 2: Intracellular Cytokine Staining (ICS) and Flow Cytometry Analysis
This protocol details the staining procedure for cell surface markers and intracellular cytokines, followed by analysis using a flow cytometer.
Materials:
-
Stimulated cells from Protocol 1
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD3, anti-CD8, anti-CD4)
-
Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)
-
Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm™)
-
Permeabilization/Wash buffer (e.g., Perm/Wash™ buffer)
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)
-
Flow cytometer
Procedure:
-
Surface Staining:
-
Transfer the stimulated cells from the 96-well plate to FACS tubes.
-
Wash the cells with 2 mL of FACS buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
-
Add the viability dye according to the manufacturer's instructions. Incubate for 15-20 minutes at room temperature, protected from light.
-
Add the cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD3, anti-CD8).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 250 µL of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of Permeabilization/Wash buffer. Centrifuge at 500-600 x g for 5 minutes.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization/Wash buffer.
-
Add the cocktail of fluorochrome-conjugated intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of Permeabilization/Wash buffer.
-
-
Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 100,000 - 500,000 total events) to ensure adequate analysis of rare cell populations.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for T cell stimulation and intracellular cytokine staining.
TCR Signaling Pathway
Caption: Simplified T cell receptor (TCR) signaling pathway leading to cytokine production.[6][7][8][9]
Gating Strategy
Caption: A representative gating strategy for identifying cytokine-producing CD8+ T cells.[3][10][11][12]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Combined TLR-3/TLR-8 Signaling in the Presence of α-Type-1 Cytokines Represents a Novel and Potent Dendritic Cell Type-1, Anti-Cancer Maturation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying Antigen-Specific T Cell Responses When Using Antigen-Agnostic Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Identification of the Tumor-Specific Reactive TIL Repertoire via Combined Detection of CD137, TNF, and IFNγ, Following Recognition of Autologous Tumor-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relapse or eradication of cancer is predicted by peptide-MHC affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in understanding TCR signaling: a synaptic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-crt.org [e-crt.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Experimental Tyrosinase Antigen-Based Immunotherapies for Metastatic Melanoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental therapeutic strategies targeting tyrosinase antigens for the treatment of metastatic melanoma. The accompanying protocols offer detailed methodologies for key experiments based on published research, intended to serve as a practical guide for laboratory and clinical investigators.
Introduction
Tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, is an attractive target for immunotherapy in melanoma due to its high expression in melanoma cells and limited expression in normal tissues, primarily melanocytes.[1][2] Various immunotherapeutic approaches, including DNA vaccines, dendritic cell (DC) vaccines, and adoptive T-cell therapies, have been developed to leverage tyrosinase as a tumor-associated antigen to elicit an anti-tumor immune response.[1][3][4] This document summarizes the key quantitative data from selected studies and provides detailed protocols for the application of these experimental therapies.
Data Presentation: Efficacy and Immunogenicity of Tyrosinase-Based Therapies
The following tables summarize quantitative data from clinical and preclinical studies on tyrosinase-based immunotherapies for metastatic melanoma.
Table 1: DNA Vaccines Targeting Tyrosinase
| Study Population & Phase | Intervention & Dosage | Immunological Response | Clinical Outcome & Safety | Reference |
| 18 Stage III/IV Melanoma Patients (Phase I) | Mouse and human tyrosinase DNA vaccines; 100, 500, or 1,500 µg DNA/injection intramuscularly every 3 weeks. | CD8+ T-cell responses in 7 of 18 patients. T-cells exhibited an effector memory phenotype. No antibody responses were observed. | Median survival not reached at 42 months follow-up. Most toxicities were grade 1 injection site reactions. | [3][5] |
| 9 Dogs with Advanced Melanoma (Phase I) | Human tyrosinase DNA vaccine; 100, 500, or 1500 µg per vaccination via Biojector2000. | Tyrosinase-specific antibody responses in 3 of 9 dogs. Antibodies in 2 of 3 responders cross-reacted with canine tyrosinase. | Increased median survival time of 389 days compared to historical controls (1-5 months). Mild local injection site reactions were the only observed toxicities. One dog with stage IV disease had a complete clinical response in multiple lung metastases for 329 days. | [6][7][8] |
Table 2: Dendritic Cell (DC) Vaccines Pulsed with Tyrosinase Peptides
| Study Population & Phase | Intervention & Dosage | Immunological Response | Clinical Outcome & Safety | Reference |
| 43 HLA-A2.1+ Melanoma Patients | Mature DCs loaded with tyrosinase and gp100 peptides; 12x10^6 to 17x10^6 DCs per injection, administered intradermally or intranodally. | Functional tumor antigen-specific T-cells detected in 19 of 43 patients. Intradermal vaccination was superior in inducing functional T-cells. | Not specified in the abstract. | [9] |
| 24 Metastatic Melanoma Patients (Phase II) | DCs pulsed with a cocktail of 5 melanoma-associated peptides including tyrosinase; 1-5x10^7 DCs per subcutaneous injection. | Positive ELISPOT reaction in 75% of vaccinated patients. | Significant prolongation of overall survival in DC-vaccinated patients. No adverse effects of grade III or higher were observed. | [4][10][11] |
Experimental Protocols
Protocol 1: Preparation and Administration of a Tyrosinase DNA Vaccine
This protocol is based on methodologies described in clinical trials of tyrosinase DNA vaccines in human and canine patients.[3][5][8]
1. Plasmid DNA Preparation:
- Synthesize and clone the full-length human or mouse tyrosinase cDNA into a suitable expression vector (e.g., pVAX).
- Transform the plasmid into a competent E. coli strain (e.g., DH5α) for amplification.
- Culture the transformed bacteria in large-scale fermentation.
- Harvest bacterial cells and purify the plasmid DNA using a gigaprep kit following the manufacturer's instructions.
- Ensure the final product is of clinical grade, with low endotoxin (B1171834) levels.
- Resuspend the purified DNA in a sterile, preservative-free saline solution to the desired concentrations (e.g., 100 µg, 500 µg, 1500 µg).
2. Vaccine Administration (Intramuscular):
- Reconstitute the lyophilized DNA vaccine in sterile water for injection.
- Administer the vaccine intramuscularly into the deltoid muscle.
- For canine patients, a needle-free injection device (e.g., Biojector2000) can be used for intramuscular delivery.
- Administer injections at regular intervals (e.g., every 3 weeks for a total of 6 injections).
3. Monitoring of Immune Response:
- Collect peripheral blood mononuclear cells (PBMCs) at baseline and various time points post-vaccination.
- Perform MHC tetramer staining and intracellular cytokine staining (ICS) assays to detect and quantify tyrosinase-specific CD8+ T-cells.
- Use flow cytometry to analyze the phenotype of responding T-cells (e.g., for effector memory markers like granzyme B and CD107a).
- Measure anti-tyrosinase antibody responses in patient serum using ELISA.
Protocol 2: Generation and Application of Tyrosinase Peptide-Pulsed Dendritic Cell (DC) Vaccine
This protocol is a synthesis of methods used in clinical trials of DC-based immunotherapy for melanoma.[4][9]
1. Dendritic Cell Generation:
- Isolate monocytes from patient peripheral blood by leukapheresis and subsequent density gradient centrifugation.
- Culture the monocytes in a serum-free medium supplemented with GM-CSF and IL-4 to differentiate them into immature DCs.
- After 5-7 days of culture, induce DC maturation by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2).
2. Peptide Pulsing:
- Synthesize HLA class I-restricted peptides derived from tyrosinase (e.g., tyrosinase
369-376) and other melanoma-associated antigens like gp100. - On the day of vaccination, pulse the mature DCs with the peptide cocktail at a concentration of approximately 10 µg/mL for each peptide for 2 hours at 37°C.
- Wash the peptide-pulsed DCs to remove excess peptides and resuspend them in a sterile saline solution for injection.
3. Vaccination and Monitoring:
- Inject the peptide-pulsed DCs (e.g., 1-5x10^7 cells per injection) subcutaneously or intradermally, often in the inguinal region.
- Administer the vaccine weekly for the first 4 weeks, followed by bi-weekly and then monthly booster injections.
- Monitor the induction of antigen-specific T-cell responses in the peripheral blood using ELISPOT assays and tetramer analysis.
- Assess delayed-type hypersensitivity (DTH) responses by intradermally injecting a small number of peptide-pulsed DCs and measuring the induration after 48 hours.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Workflow of a tyrosinase DNA vaccine immunotherapy.
Caption: Generation and application of a dendritic cell vaccine.
Caption: Simplified T-cell activation signaling pathway.
References
- 1. Anti-Tyrosinase (TYR) CAR-T Preclinical In Vivo Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. Expression of the tumor antigens NY-ESO-1, tyrosinase, MAGE-A3, and TPTE in pediatric and adult melanoma: a retrospective case control study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and immunogenicity of tyrosinase DNA vaccines in patients with melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Vaccination with human tyrosinase DNA induces antibody responses in dogs with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Dendritic cell-based vaccination in metastatic melanoma patients: phase II clinical trial - IOZK [iozk.de]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Solubility issues with synthetic [Asp371]-Tyrosinase (369-377) peptide
Technical Support Center: [Asp371]-Tyrosinase (369-377) Peptide
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with the synthetic human [Asp371]-Tyrosinase (369-377) peptide (Sequence: Tyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val).
Frequently Asked Questions (FAQs)
Q1: What is the [Asp371]-Tyrosinase (369-377) peptide?
A1: This nonapeptide (YMDGTMSQV) is a naturally occurring antigenic peptide derived from the human tyrosinase protein.[1][2][3][4] It is formed by the post-translational modification of asparagine (N) at position 371 to aspartic acid (D).[1][2][4][5] This peptide is a target for cytotoxic T lymphocytes (CTLs) and is studied in the context of melanoma immunotherapy.[1][2][6]
Q2: I'm having trouble dissolving the lyophilized peptide. What is the recommended starting solvent?
A2: For most peptides, the recommended starting solvent is sterile, distilled water.[7] The [Asp371]-Tyrosinase (369-377) peptide has an overall negative charge at neutral pH due to the aspartic acid residue and the C-terminal carboxyl group. Therefore, it should be soluble in aqueous solutions.[7][8] Some suppliers have specifically tested and confirmed its solubility in water.[1][9][10]
Q3: My peptide isn't dissolving in water. What should I do next?
A3: If solubility in water is poor, the issue may be related to pH. Since this is an acidic peptide (net negative charge), its solubility is expected to increase in a slightly basic buffer.[8] Try dissolving the peptide in a small amount of a volatile basic solution like 0.1 M ammonium (B1175870) bicarbonate or a dilute ammonium hydroxide (B78521) solution, and then dilute it to your desired concentration with water or buffer.[11][12] Always test with a small amount of the peptide first.[7][8]
Q4: Can I use an organic solvent like DMSO?
A4: Yes, but with caution. While Dimethyl sulfoxide (B87167) (DMSO) is an excellent solvent for many hydrophobic or neutral peptides, it can cause oxidation of methionine (Met) residues.[11] Since the [Asp371]-Tyrosinase (369-377) sequence contains two methionine residues, prolonged exposure to DMSO should be avoided.[5] If an organic solvent is necessary, consider using Dimethylformamide (DMF) or acetonitrile.[7][11][13] If you must use DMSO, dissolve the peptide in a minimal amount and then slowly add the solution dropwise to a stirring aqueous buffer to reach the final concentration.[11]
Q5: How should I store the peptide solution?
A5: Once in solution, it is recommended to create aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or below.[7] For peptides containing methionine, like this one, storing under an oxygen-free atmosphere can help prevent oxidation.[7]
Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues with your peptide.
Initial Solubility Test
Before dissolving the entire batch, it is critical to perform a solubility test on a small portion of the lyophilized peptide.[8] This prevents the potential loss of valuable material.
Solubility Troubleshooting Workflow
If you encounter issues, follow the decision-making workflow below.
Caption: Step-by-step workflow for troubleshooting peptide solubility.
Quantitative Solubility Data
While specific quantitative data for this exact peptide is limited in public literature, the following table provides general guidelines for solvents based on peptide characteristics.
| Solvent System | Peptide Type Best Suited For | Concentration Range (Typical) | Notes for [Asp371]-Tyrosinase (369-377) |
| Sterile Water / PBS (pH 7.4) | Short, charged (acidic/basic) peptides | 1-10 mg/mL | Recommended starting point. Should be effective due to the Asp residue.[7][8] |
| Ammonium Bicarbonate (0.1 M) | Acidic peptides (net negative charge) | 1-5 mg/mL | Recommended second step. Increases pH, enhancing solubility of acidic peptides.[11] |
| Acetic Acid (10% aq.) | Basic peptides (net positive charge) | 1-5 mg/mL | Not recommended for this peptide. |
| DMSO, DMF, Acetonitrile | Hydrophobic, neutral peptides | Up to 50 mg/mL | Use with caution. DMF is preferred over DMSO to prevent oxidation of the two Met residues.[7][11] |
Experimental Protocols
Protocol 1: Standard Solubilization of [Asp371]-Tyrosinase (369-377)
-
Preparation : Bring the lyophilized peptide vial to room temperature before opening to prevent condensation.
-
Calculation : Determine the volume of solvent required to achieve your desired stock concentration (e.g., for 1 mg of peptide to make a 1 mg/mL stock, add 1 mL of solvent).
-
Initial Dissolution : Aseptically add the calculated volume of sterile distilled water or 1x PBS (pH 7.4) to the vial.
-
Mixing : Gently vortex the vial for 30-60 seconds. Avoid vigorous shaking to prevent aggregation.
-
Enhancement (if needed) : If the peptide is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.[8][13]
-
Final Check : Visually inspect the solution for any particulate matter. If undissolved particles remain, proceed to the pH adjustment or organic solvent protocols.
-
Filtration & Storage : Once dissolved, filter the solution through a 0.22 µm sterile filter if required for your application. Aliquot the solution into low-protein-binding tubes and store at -20°C.
Protocol 2: Peptide Quantification using UV Spectroscopy
Accurate concentration is vital for experimental success. UV spectroscopy can be used, leveraging the tyrosine (Tyr) residue in the sequence.
-
Blank Measurement : Use the same solvent/buffer the peptide is dissolved in to zero the spectrophotometer at 280 nm.
-
Sample Measurement : Measure the absorbance of the peptide solution at 280 nm (A280).
-
Calculation : Use the Beer-Lambert law to calculate the concentration:
-
Concentration (M) = A280 / (ε × l)
-
Where:
-
A280 is the measured absorbance.
-
ε (Molar Extinction Coefficient) for a peptide containing one tyrosine is ~1490 M⁻¹cm⁻¹.
-
l is the path length of the cuvette (typically 1 cm).
-
-
-
Convert to mg/mL : Concentration (mg/mL) = Concentration (M) × Molecular Weight ( g/mol ) / 1000.
-
The molecular weight of [Asp371]-Tyrosinase (369-377) is approximately 1031.2 g/mol .[1]
-
Associated Biological Pathway
The tyrosinase protein, from which this peptide is derived, is the rate-limiting enzyme in melanogenesis, the pathway responsible for melanin (B1238610) pigment production.[14][15][16] Understanding this pathway can provide context for the peptide's use in immunological and dermatological research.
Caption: Role of Tyrosinase in the melanogenesis signaling cascade.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Peptide Tyrosinase (Asp371) - HLA-A*0201 YMDGTMSQV - SB-PEPTIDE [sb-peptide.com]
- 3. Tyrosinase Fragments Products, Tyrosinase Peptide [biosyn.com]
- 4. researchgate.net [researchgate.net]
- 5. Methionine oxidation selectively enhances T cell reactivity against a melanoma antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Asp371)-Tyrosinase (369-377) (human) acetate salt | 168650-46-2(free basis) | FA109106 [biosynth.com]
- 7. genscript.com [genscript.com]
- 8. jpt.com [jpt.com]
- 9. genscript.com [genscript.com]
- 10. genscript.com.cn [genscript.com.cn]
- 11. lifetein.com [lifetein.com]
- 12. biocat.com [biocat.com]
- 13. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | The biochemistry of melanogenesis: an insight into the function and mechanism of melanogenesis-related proteins [frontiersin.org]
How to prevent aggregation of tyrosinase peptide YMDGTMSQV
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of the tyrosinase peptide YMDGTMSQV.
Troubleshooting Guide
Q1: My YMDGTMSQV peptide solution is cloudy or has visible precipitates. What should I do?
A1: A cloudy appearance or precipitation indicates that the peptide is aggregating. This is common for peptides with hydrophobic residues. Here is a systematic approach to troubleshoot this issue:
Initial Steps:
-
Centrifugation: Before use, always centrifuge the peptide solution at >10,000 x g for 5-10 minutes to pellet any micro-aggregates. Use the clear supernatant for your experiments.
-
Sonication: Briefly sonicating the sample (e.g., three 10-second bursts with cooling on ice in between) can help break up smaller aggregates and improve dissolution.[1]
If the problem persists, consider the following factors that critically influence peptide solubility:
-
pH of the Solution: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. The calculated pI of YMDGTMSQV is approximately 5.5. Ensure the pH of your buffer is at least 1-2 units away from this value. Since the peptide has a net negative charge at neutral pH, using a slightly basic buffer (e.g., pH 7.5-8.5) can improve solubility by increasing the net negative charge.
-
Peptide Concentration: High peptide concentrations can favor self-association and aggregation.[2] If possible, try working with a lower concentration. If a high concentration is necessary, consider adding stabilizing excipients.
-
Solvent Choice: YMDGTMSQV contains a significant number of hydrophobic residues (Y, M, V). For such peptides, dissolving directly in an aqueous buffer can be challenging. A common and effective strategy is to first dissolve the peptide in a minimal amount of a sterile organic solvent and then slowly dilute it with your aqueous buffer.[3]
The following workflow diagram illustrates a systematic approach to dissolving hydrophobic peptides.
Caption: A flowchart to guide the systematic solubilization of the YMDGTMSQV peptide.
Experimental Protocols
Protocol for Solubilizing YMDGTMSQV Peptide
This protocol is designed for hydrophobic peptides like YMDGTMSQV and aims to achieve a final concentration in an aqueous buffer suitable for cell-based assays or other immunological experiments.
Materials:
-
Lyophilized YMDGTMSQV peptide
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Preparation: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation. Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
Initial Dissolution in Organic Solvent:
-
Add a small, precise volume of 100% DMSO to the peptide. For example, add 10 µL of DMSO to 1 mg of peptide to create a high-concentration stock (100 mg/mL).
-
Vortex the tube thoroughly for 30-60 seconds to ensure the peptide is completely dissolved. Visually inspect the solution to confirm there are no visible particles.
-
-
Dilution into Aqueous Buffer:
-
While vigorously vortexing the desired aqueous buffer, slowly add the peptide-DMSO stock solution drop-by-drop. This slow addition is critical to prevent the peptide from precipitating out of solution upon contact with the aqueous environment.
-
For example, to reach a final concentration of 1 mg/mL in 1 mL of PBS, add 10 µL of the 100 mg/mL DMSO stock to 990 µL of PBS.
-
-
Final Clarification:
-
Once the peptide is diluted, centrifuge the solution at high speed (>10,000 x g) for 10 minutes.[1] This will pellet any remaining micro-aggregates that are not visible.
-
Carefully transfer the clear supernatant to a new sterile tube. This is your final working stock solution.
-
Note: The final concentration of DMSO should be kept as low as possible, typically below 1% (v/v), as it can be toxic to cells in culture.[4] The peptide YMDGTMSQV contains a methionine (M) residue, which can be susceptible to oxidation by DMSO. If oxidation is a concern for your specific application, consider using Dimethylformamide (DMF) as an alternative organic solvent.[4]
Frequently Asked Questions (FAQs)
Q2: What are the key physicochemical properties of YMDGTMSQV I should be aware of?
A2: Understanding the peptide's properties is the first step in preventing aggregation.
| Property | Value | Implication for Handling |
| Sequence | Tyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val | Contains hydrophobic (Tyr, Met, Val) and polar residues. |
| Molecular Weight | 1031.16 g/mol | Standard for a 9-residue peptide. |
| Isoelectric Point (pI) | ~5.5 | The peptide is least soluble at this pH. Use buffers with pH < 4.5 or > 6.5. |
| Net Charge at pH 7.0 | -1 | The peptide is acidic. A basic buffer will increase its net negative charge and solubility. |
| Hydrophobicity | High | Prone to aggregation in aqueous solutions. Requires careful solubilization. |
pI and Net Charge are estimated using standard pKa values for amino acid residues.[2]
Q3: What is the best solvent to use for YMDGTMSQV?
A3: There is no single "best" solvent, as the optimal choice depends on the final application. However, based on the peptide's hydrophobic nature, a two-step solubilization process is recommended.[1]
| Solvent Type | Examples | When to Use | Considerations |
| Organic Solvents | DMSO, DMF | For initial dissolution of the lyophilized peptide powder. | Use a minimal volume. DMSO can oxidize Met residues; DMF is an alternative.[4] |
| Aqueous Buffers | PBS, Tris-HCl | For final dilution to the working concentration. | The pH should be at least 1-2 units away from the pI (~5.5). |
| Additives/Excipients | Arginine (50-100 mM) | If aggregation persists in your final buffer. | Arginine is known to increase the solubility of some peptides.[5] |
Q4: How should I store the YMDGTMSQV peptide to prevent aggregation?
A4: Proper storage is crucial for maintaining the integrity and solubility of the peptide.
-
Lyophilized Powder: For long-term storage, keep the lyophilized peptide at -20°C or, ideally, -80°C in a desiccated environment.
-
Stock Solutions: Once dissolved (e.g., in DMSO), it is best to prepare single-use aliquots and store them at -20°C or -80°C. This minimizes repeated freeze-thaw cycles, which can promote aggregation. Avoid storing peptide solutions in a frost-free freezer, as the temperature fluctuations can be damaging.
Q5: What is the biological pathway involving the YMDGTMSQV peptide?
A5: The YMDGTMSQV peptide is an epitope presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of melanoma cells. It is recognized by cytotoxic T lymphocytes (CTLs), which then target and kill the tumor cells. The pathway is not a signaling cascade but rather the MHC Class I antigen processing and presentation pathway.[6][7]
Caption: MHC Class I antigen presentation pathway for the tyrosinase peptide YMDGTMSQV.[6][7][8]
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. bachem.com [bachem.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. jpt.com [jpt.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. The class I antigen-processing pathway for the membrane protein tyrosinase involves translation in the endoplasmic reticulum and processing in the cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Class I Antigen-processing Pathway for the Membrane Protein Tyrosinase Involves Translation in the Endoplasmic Reticulum and Processing in the Cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immunology.org [immunology.org]
Technical Support Center: Optimizing Tyrosinase Peptide for T Cell Stimulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tyrosinase peptides to stimulate T cell responses.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of tyrosinase peptide to use for T cell stimulation?
The optimal concentration of tyrosinase peptide can vary depending on the specific peptide sequence, the assay being performed, and the avidity of the T cells being stimulated. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.[1] A common starting range for peptide stimulation is 1-10 µg/mL.
Q2: How should I reconstitute and store my lyophilized tyrosinase peptide?
Proper reconstitution and storage are critical for maintaining peptide activity. For lyophilized tyrosinase peptides, it is recommended to spin down the vial before opening.[2] Peptides can be dissolved in sterile DMSO to create a stock solution, which can then be further diluted in culture medium to the desired working concentration.[3] To ensure solubility, sonication or gentle warming (<40°C) can be beneficial.[3] For long-term storage, it is best to aliquot the peptide stock solution to avoid repeated freeze-thaw cycles and store at -20°C or colder, protected from light.[2][3]
Q3: What are the key differences in setting up an ELISpot assay versus an intracellular cytokine staining (ICS) assay for detecting tyrosinase-specific T cells?
Both ELISpot and ICS are powerful assays for detecting antigen-specific T cell responses, but they differ in their setup and the information they provide.
-
ELISpot measures the frequency of cytokine-secreting cells at a single-cell level. It is highly sensitive for detecting rare responses. The setup involves coating a plate with a capture antibody, adding cells with the tyrosinase peptide, and then detecting the secreted cytokine as "spots".
-
ICS , on the other hand, allows for the simultaneous analysis of multiple cytokines produced by a single cell, along with the identification of the cell phenotype (e.g., CD4+ or CD8+ T cells) using flow cytometry. This assay requires the addition of a protein transport inhibitor (like Brefeldin A or Monensin) during the stimulation period to trap cytokines intracellularly.[3]
Troubleshooting Guides
Problem 1: Low or no T cell response to tyrosinase peptide stimulation in an ELISpot assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal Peptide Concentration | Perform a peptide titration experiment to determine the optimal concentration (e.g., serial dilutions from 0.1 to 20 µg/mL).[1] |
| Poor Peptide Solubility or Stability | Ensure the peptide is fully dissolved. Use sonication if necessary. Prepare fresh dilutions from a properly stored stock solution for each experiment.[2][3] |
| Low Frequency of Antigen-Specific T Cells | Increase the number of cells per well (up to 3x10^5 cells/well for antigen-specific stimulation).[4] Consider an in vitro pre-incubation step of 24-48 hours with the peptide to expand the specific T cell population.[4] |
| Incorrect Incubation Time | Optimize the incubation time for your specific assay. For ELISpot, this is typically 18-48 hours.[3] |
| Issues with Antigen Presenting Cells (APCs) | Ensure a sufficient number of healthy APCs are present in your culture (e.g., using whole PBMCs or co-culturing with specific APCs).[5] |
Problem 2: High background in ELISpot or ICS assays.
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents or Cells | Use sterile reagents and aseptic techniques. Ensure cell cultures are not contaminated. |
| Non-Specific T Cell Activation | Include a negative control with no peptide and a vehicle control (e.g., DMSO) to assess background activation.[3] Ensure the final DMSO concentration is below 1% (v/v).[3] |
| Over-development of ELISpot Plate | Reduce the incubation time with the detection antibody or substrate. |
| Inadequate Washing | Follow the washing steps in the protocol carefully to remove unbound antibodies and other reagents. |
Problem 3: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate and use pipettes correctly. Ensure thorough mixing of cell suspensions and reagents. |
| Cell Clumping | Gently resuspend cells to ensure a single-cell suspension before plating. |
| Edge Effects in 96-well Plates | Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity. |
| Variability in Cell Viability | Assess cell viability before starting the experiment, especially when using cryopreserved cells. |
Data Presentation: Recommended Experimental Parameters
The following tables summarize typical starting concentrations and conditions for various T cell stimulation assays. Note that these are guidelines, and optimization for your specific experimental setup is highly recommended.
Table 1: Peptide Concentration and Cell Numbers for T Cell Assays
| Assay | Parameter | Recommended Range | Reference |
| ELISpot | Peptide Concentration | 1 - 10 µg/mL | [6] |
| PBMC Concentration | 1 - 3 x 10^5 cells/well | [4] | |
| Intracellular Cytokine Staining (ICS) | Peptide Concentration | 1 - 10 µg/mL | [3] |
| PBMC Concentration | 1 x 10^6 cells/mL | ||
| T Cell Proliferation (CFSE) | Peptide Concentration | 10 µM | [7] |
| PBMC Concentration | 1 x 10^6 cells/mL | [8] |
Table 2: Incubation Times for T Cell Assays
| Assay | Incubation Step | Recommended Duration | Reference |
| ELISpot | Cell Stimulation | 18 - 48 hours | [3] |
| Intracellular Cytokine Staining (ICS) | Cell Stimulation | 5 - 6 hours | [3] |
| Protein Transport Inhibition (Brefeldin A) | Add for the last 2-4 hours of stimulation | [3] | |
| T Cell Proliferation (CFSE) | Cell Culture | 4 days | [9] |
Experimental Protocols
Protocol 1: ELISpot Assay for IFN-γ Secretion
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile blocking buffer for at least 2 hours at room temperature.
-
Cell Preparation: Prepare a single-cell suspension of PBMCs.
-
Stimulation: Add 1-3 x 10^5 PBMCs per well. Add the tyrosinase peptide to the desired final concentration (e.g., 1-10 µg/mL). Include positive (e.g., PHA or anti-CD3/CD28) and negative (no peptide) controls.
-
Incubation: Incubate the plate for 18-48 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (or HRP). Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Monitor for the appearance of spots.
-
Stopping the Reaction: Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely before counting the spots using an ELISpot reader.
Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry
-
Cell Preparation: Prepare a single-cell suspension of PBMCs at a concentration of 1 x 10^7 cells/mL in culture medium.
-
Stimulation: Add 900 µL of the cell suspension to a 24-well plate. Add 100 µL of a 10X working solution of the tyrosinase peptide (final concentration e.g., 10 µg/mL). Include appropriate controls.[3]
-
Incubation: Incubate for 5-6 hours at 37°C in a 5% CO2 incubator.[3]
-
Protein Transport Inhibition: After 2 hours of incubation, add a protein transport inhibitor such as Brefeldin A.[3]
-
Surface Staining: Harvest the cells and wash them. Stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8, CD4) and a viability dye.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer, then permeabilize them with a permeabilization buffer.
-
Intracellular Staining: Stain with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to determine the percentage of cytokine-producing T cells.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. alab.com.pl [alab.com.pl]
- 3. stemcell.com [stemcell.com]
- 4. Cell sample preparation T cell ELISPOT and FluoroSpot assay | U-CyTech [ucytech.com]
- 5. researchgate.net [researchgate.net]
- 6. Functional T Cell Reactivity to Melanocyte Antigens Is Lost during the Progression of Malignant Melanoma, but Is Restored by Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A minority of proliferating human CD4+ T cells in antigen-driven proliferation assays are antigen specific [frontiersin.org]
- 8. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mucosalimmunology.ch [mucosalimmunology.ch]
Improving stability of [Asp371]-Tyrosinase (369-377) in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of the [Asp371]-Tyrosinase (369-377) peptide (Sequence: YMDGTMSQV) in aqueous solutions.
Disclaimer: The [Asp371]-Tyrosinase (369-377) is a specific peptide epitope primarily studied in the context of immunology.[1][2][3][4] As such, detailed experimental data on its stability in aqueous solution is not extensively available in public literature. The guidance provided here is based on general principles of peptide and protein chemistry, particularly concerning the amino acid composition of this peptide.
Frequently Asked Questions (FAQs)
Q1: My [Asp371]-Tyrosinase (369-377) peptide solution has become cloudy or shows visible precipitates. What is happening and how can I resolve it?
A1: Cloudiness or precipitation is likely due to peptide aggregation, where individual peptide molecules stick together to form larger, insoluble complexes.[1][5][6][7] This is a common issue with peptides, especially those containing hydrophobic residues.
-
Immediate Troubleshooting:
-
Sonication: Briefly sonicate the solution to help break up aggregates.
-
pH Adjustment: Ensure the pH of your buffer is not close to the peptide's isoelectric point (pI), where it will have a net neutral charge and be least soluble. For many peptides, a slightly acidic (pH 5-6) or basic environment can improve solubility.[8]
-
Dilution: If the concentration is high, try diluting the peptide solution.
-
-
Preventative Measures:
-
Solubilization Protocol: Initially dissolve the lyophilized peptide in a small amount of an organic solvent like DMSO or DMF before slowly adding the aqueous buffer with gentle vortexing.[2][6]
-
Storage: Store the peptide in lyophilized form at -20°C or -80°C and only reconstitute what is needed for immediate use.[8][9][10][11][12]
-
Q2: I am observing a loss of activity or inconsistent results in my experiments. Could this be due to peptide instability?
A2: Yes, loss of activity is a strong indicator of peptide degradation. Several chemical modifications can occur in aqueous solution that would alter the peptide's structure and function.
-
Oxidation: The peptide contains two methionine (Met) residues and one tyrosine (Tyr) residue, which are susceptible to oxidation.[13][14][15][16][17][18][19] Oxidation can be caused by exposure to air (oxygen), metal ions, or reactive oxygen species in the buffer.
-
Deamidation: While this specific peptide does not contain asparagine or glutamine, it is a common degradation pathway in other peptides that can lead to a change in charge and conformation.[4][20][21][22]
-
Hydrolysis: At extreme pH values, the peptide bonds themselves can be broken, leading to fragmentation of the peptide.
Q3: What are the optimal storage conditions for [Asp371]-Tyrosinase (369-377) in an aqueous solution?
A3: The shelf-life of peptides in solution is limited.[8] For short-term storage (days to a week), it is recommended to:
-
Use sterile buffers at a pH of 5-6.[8]
-
Avoid repeated freeze-thaw cycles, as this can degrade the peptide.[8][10][11]
For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or -80°C.[8][9][10][11][12]
Q4: Which buffer components should I use or avoid to maximize the stability of my peptide solution?
A4: The choice of buffer can significantly impact peptide stability.
-
Recommended Buffers: Phosphate, citrate, or acetate (B1210297) buffers are commonly used. The ideal buffer will depend on the desired pH and the specific experimental conditions.
-
Components to Avoid:
-
Reactive Components: Avoid buffers with components that can react with the peptide.
-
Metal Ions: Minimize the presence of metal ions, as they can catalyze oxidation.[13] If necessary, consider adding a chelating agent like EDTA.
-
High Salt Concentrations: While salts can sometimes improve solubility, high concentrations can also promote aggregation in some cases.[23]
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Peptide will not dissolve in aqueous buffer. | High hydrophobicity of the peptide. Incorrect pH. | Dissolve the lyophilized peptide in a minimal amount of an organic solvent (e.g., DMSO) first, then slowly add the aqueous buffer while mixing. Adjust the pH of the buffer away from the peptide's isoelectric point. |
| Solution is initially clear but becomes cloudy over time. | Aggregation is occurring at the storage temperature or due to interactions with the storage container. | Store at a lower temperature (e.g., -20°C or -80°C). Use low-protein-binding tubes. Consider adding a small percentage of an organic solvent or a stabilizing excipient if compatible with your assay. |
| Loss of biological activity or inconsistent assay results. | Chemical degradation (oxidation of Met or Tyr). Adsorption to container surfaces. | Prepare fresh solutions for each experiment. Avoid vigorous vortexing which can introduce oxygen. Use low-protein-binding labware. Degas buffers to remove dissolved oxygen. |
| Appearance of new peaks in HPLC analysis. | Peptide degradation (e.g., oxidation, hydrolysis). | Analyze the mass of the new peaks to identify the modification (e.g., +16 Da for oxidation). Optimize storage conditions (pH, temperature, light protection) to minimize degradation. |
Data Presentation
| Parameter | Condition | General Effect on Stability | Reference |
| pH | Acidic (< 4) | Generally unstable for tyrosinases. Can cause hydrolysis of peptides. | [13] |
| Neutral (6-8) | Optimal activity for many tyrosinases. Risk of deamidation in susceptible peptides. | [8] | |
| Alkaline (> 9) | Can lead to instability and deactivation of tyrosinases. Can increase oxidation rates. | [13] | |
| Temperature | 4°C | Suitable for short-term storage of solutions. | [10] |
| 20-40°C | Optimal activity for many tyrosinases, but can accelerate degradation in solution over time. | ||
| > 50°C | Generally leads to denaturation and rapid loss of activity for enzymes. | ||
| Additives | Reducing Agents (e.g., DTT) | Can help prevent oxidation of methionine and cysteine residues. | [19] |
| Chelating Agents (e.g., EDTA) | Can prevent metal-catalyzed oxidation. | [13] | |
| Organic Solvents (e.g., DMSO) | Can improve solubility of hydrophobic peptides but may affect enzyme structure at high concentrations. | [6] |
Experimental Protocols
Protocol 1: Assessing Peptide Stability by RP-HPLC
This protocol provides a general method to monitor the degradation of [Asp371]-Tyrosinase (369-377) over time.
-
Preparation of Peptide Stock Solution:
-
Accurately weigh a small amount of the lyophilized peptide.
-
Dissolve in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
Incubation:
-
Dilute the stock solution to the desired final concentration in your aqueous buffer of interest.
-
Aliquot the solution into multiple low-protein-binding tubes.
-
Incubate the tubes under the desired conditions (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from incubation.
-
Immediately quench any ongoing reactions by freezing the sample at -80°C or by adding a quenching agent compatible with HPLC analysis (e.g., acid).
-
-
RP-HPLC Analysis:
-
Thaw the samples and centrifuge to pellet any aggregates.
-
Analyze the supernatant by reverse-phase HPLC.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Column: C18 column.
-
Detection: UV at 220 nm or 280 nm.
-
Use a gradient elution to separate the intact peptide from any degradation products.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining intact peptide relative to the t=0 time point.
-
Plot the percentage of remaining peptide versus time to determine the degradation rate.
-
Mandatory Visualizations
Caption: Key factors leading to the instability of peptides in aqueous solution.
Caption: Experimental workflow for assessing peptide stability using RP-HPLC.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deamidation - Wikipedia [en.wikipedia.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. lifetein.com [lifetein.com]
- 12. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 13. The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Conjugation of glutathione to oxidized tyrosine residues in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel tyrosine hyperoxidation enables selective peptide cleavage - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06216F [pubs.rsc.org]
- 19. biology.stackexchange.com [biology.stackexchange.com]
- 20. ionsource.com [ionsource.com]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Research Progress of Deamidation-induced Modification of Proteins and Peptides [spkx.net.cn]
- 23. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Off-Target Effects of High-Concentration Tyrosinase Peptides in Culture
This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects when using high concentrations of tyrosinase peptides in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with high concentrations of tyrosinase peptides in vitro?
A1: The most significant off-target effect of high-concentration tyrosinase peptides is cytotoxicity. This can manifest as a reduction in cell viability, induction of programmed cell death (apoptosis), or necrosis. Some studies have noted a dose-dependent decrease in cell viability at peptide concentrations of 50 μM or higher[1]. The specific effects are highly dependent on the peptide's amino acid sequence, the cell line used, and the experimental conditions.
Q2: How can I determine if the observed cell death is a direct result of my tyrosinase peptide?
A2: To confirm that the tyrosinase peptide is the causative agent of cytotoxicity, it is crucial to perform a cell viability assay. Commonly used assays include the MTT, PrestoBlue, or ATP-Glo assays, which measure metabolic activity or intracellular ATP levels as indicators of cell health[2][3]. Conducting a dose-response experiment will help establish a non-toxic concentration range for your specific peptide and cell line[2].
Q3: What are the typical causes of cytotoxicity when working with tyrosinase peptides?
A3: Several factors can contribute to peptide-induced cytotoxicity:
-
Excessive Peptide Concentration: The concentration of the peptide may exceed the tolerance level of the cultured cells[2].
-
Solvent Toxicity: Many peptides are dissolved in solvents like dimethyl sulfoxide (B87167) (DMSO). If the final concentration of the solvent in the cell culture medium is too high (e.g., above 0.5%), it can be toxic to the cells[2].
-
Peptide Aggregation and Precipitation: At high concentrations, some peptides may form aggregates or precipitate out of solution, which can induce cellular stress[2].
-
Induction of Apoptotic or Necrotic Pathways: The peptide may interact with cellular components to trigger intrinsic or extrinsic cell death pathways[3].
Q4: Is it possible for tyrosinase peptides to induce oxidative stress in cultured cells?
A4: Yes, the enzymatic activity of tyrosinase can lead to the production of reactive oxygen species (ROS), which in turn causes oxidative stress[4][5]. The process of melanogenesis, which tyrosinase is involved in, can also contribute to an oxidative cellular environment[5]. This oxidative stress can damage cellular macromolecules and initiate cell death.
Q5: My tyrosinase peptide does not seem to be killing the cells, but their proliferation has slowed. What could be the cause?
A5: Some peptides can have a cytostatic effect, meaning they inhibit cell division and proliferation without directly causing cell death. This can occur if the peptide interferes with the cell cycle or critical signaling pathways involved in cell growth. To differentiate between cytotoxic and cytostatic effects, it is recommended to perform a cell proliferation assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant Cell Death or Low Viability | 1. The peptide concentration is cytotoxic.[2]2. The solvent (e.g., DMSO) concentration is too high.[2]3. The peptide has precipitated in the culture medium.[2]4. The peptide is triggering apoptosis or necrosis. | 1. Conduct a dose-response experiment to identify the optimal, non-toxic concentration of the peptide.2. Ensure the final solvent concentration is below the toxicity threshold for your cell line (generally <0.5% for DMSO). Always include a vehicle control with the equivalent solvent concentration.[2]3. Examine the culture wells under a microscope for any signs of peptide precipitation. If observed, consider lowering the peptide concentration or using an alternative solvent.4. Utilize assays to detect markers of apoptosis (e.g., caspase activation, DNA fragmentation) or necrosis (e.g., lactate (B86563) dehydrogenase (LDH) release). |
| High Variability Between Experimental Replicates | 1. Inaccurate pipetting.2. Inconsistent incubation periods.[2]3. Uneven distribution of cells during seeding. | 1. Ensure all solutions are thoroughly mixed and use properly calibrated pipettes.2. Use a multichannel pipette for simultaneous addition of reagents to minimize variations in incubation times.[2]3. Create a single-cell suspension and mix thoroughly before and during the plating of cells. |
| Unexpected Alterations in Cell Morphology | 1. The peptide is inducing cellular stress responses.2. The peptide is disrupting the cellular cytoskeleton. | 1. Monitor cell morphology at multiple time points following peptide administration.2. Perform immunofluorescence staining for key cytoskeletal components such as actin and tubulin to observe any structural changes. |
| Absence of Expected On-Target Effect | 1. The peptide concentration is insufficient.2. The peptide has degraded over time.3. The assay conditions are not optimal.[2] | 1. Cautiously increase the peptide concentration while monitoring for any signs of cytotoxicity.2. Prepare fresh working solutions of the peptide for each experiment to ensure its stability and activity.[2]3. Double-check and optimize all assay parameters, including pH, temperature, and substrate concentrations.[2] |
Quantitative Data Summary
The following tables provide examples of peptide cytotoxicity data from published studies. It is important to note that these values are illustrative, and the ideal concentration for a specific tyrosinase peptide must be determined empirically for each cell line.
Table 1: Cytotoxicity of Peptide Nanocarriers in 3T3-NIH Fibroblasts
| Peptide Concentration (µM) | Incubation Duration (hours) | Result | Reference |
| 1 - 100 | 24 and 48 | Cell viability remained above 60% for most peptides. | [1] |
| ≥ 50 | 24 and 48 | Some peptide variants showed a dose-dependent reduction in viability. | [1] |
Table 2: Cytotoxicity of AtMP2-Derived Peptides in HS27 and Vero Cells
| Peptide | Concentration Range (µg/mL) | Incubation Durations (hours) | Result | Reference |
| AtMP2-1 | 1.25 to 20 | 24, 48, and 72 | Cell viability was maintained above 80%. | [6] |
| AtMP2-2 | 1.25 to 20 | 24, 48, and 72 | Cell viability was maintained above 80%. | [6] |
Table 3: Cytotoxicity (CC50) of VSVG-Derived Peptides in Cancer Cell Lines
| Peptide | Cell Line | CC50 (µg/mL) | Reference |
| P26 | MCF-7 | 78 | [7] |
| P7 | MCF-7 | 280 | [7] |
| P26 | MDA-MB-231 | 100 | [7] |
| P7 | MDA-MB-231 | 550 | [7] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Target cells
-
Tyrosinase peptide stock solution
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) and allow them to attach overnight.
-
Prepare a series of dilutions of the tyrosinase peptide in complete culture medium.
-
Aspirate the old medium from the cells and add the medium containing the various peptide concentrations. Include a vehicle control and a no-treatment control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the no-treatment control.
Protocol 2: Caspase Activation Assay for Apoptosis Detection
This assay measures the activity of caspases, which are proteases that play a central role in the execution of apoptosis.
Materials:
-
Cells treated with the tyrosinase peptide
-
Control cells (untreated and a positive control for apoptosis)
-
A commercial caspase assay kit with a specific caspase substrate linked to a fluorescent or colorimetric reporter
-
Cell lysis buffer
-
96-well plate (black for fluorescence, clear for absorbance)
-
Fluorometer or spectrophotometer
Procedure:
-
Culture and treat the cells with the tyrosinase peptide as described in the MTT protocol.
-
Lyse the cells following the instructions provided with the caspase assay kit.
-
Add the caspase substrate to the cell lysates within the 96-well plate.
-
Incubate the plate at 37°C for 1-2 hours, ensuring it is protected from light.
-
Measure the fluorescence or absorbance with a plate reader.
-
An elevated signal in the peptide-treated cells compared to the controls is indicative of apoptosis induction.
Visualizations
Caption: Workflow for assessing peptide cytotoxicity.
Caption: A potential pathway for peptide-induced apoptosis.
Caption: A logical guide for troubleshooting cytotoxicity.
References
- 1. Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole inte ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00752F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Cell-Based Evaluation of the Tyrosinase-Mediated Metabolic Activation of Leukoderma-Inducing Phenols, II: The Depletion of Nrf2 Augments the Cytotoxic Effect Evoked by Tyrosinase in Melanogenic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tyrosinase Peptide Pulsing of APCs
Welcome to the technical support center for optimizing the incubation time for tyrosinase peptide pulsing of Antigen-Presenting Cells (APCs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of pulsing APCs with a tyrosinase peptide?
The main objective is to load exogenous tyrosinase-derived peptide epitopes onto Major Histocompatibility Complex (MHC) class I molecules on the surface of APCs, such as dendritic cells (DCs). This process mimics the natural antigen presentation pathway, enabling these APCs to be recognized and to activate tyrosinase-specific CD8+ T cells, which is a critical step in developing immunotherapies for melanoma.
Q2: What is a typical incubation time for peptide pulsing?
There is no single standard incubation time; it is highly dependent on the specific experimental goals, cell types, and peptide characteristics. Published protocols show a range from 1 hour to overnight.[1][2][3] Shorter incubations (1-4 hours) are often sufficient for achieving maximal peptide loading, while longer incubations do not necessarily increase the density of peptide-MHC (pMHC) complexes and may negatively impact cell viability.[4][5]
Q3: What are the key factors that influence the efficiency of peptide loading?
Several factors critically affect the success of peptide pulsing:
-
Peptide-MHC Binding Affinity & Stability: The intrinsic affinity of the peptide for the specific MHC allele is crucial. More important for immunogenicity is the stability of the resulting pMHC complex; more stable complexes lead to more robust T-cell activation.[6][7][8]
-
Peptide Concentration: The concentration of the peptide in the pulsing medium directly influences the number of pMHC complexes formed, up to a saturation point.[4]
-
Incubation Temperature: Pulsing is typically performed at 37°C to facilitate active cellular processes and optimal binding kinetics.
-
APC Maturation Status: The type and activation state of the APCs can influence their ability to present peptides. For instance, immature DCs may be more efficient at peptide uptake and processing.[5]
-
Presence of β2-microglobulin: For some protocols, supplementing the medium with human β2-microglobulin can enhance the stability of MHC class I molecules on the cell surface, thereby improving peptide loading.[2]
Q4: How can I verify the success of peptide pulsing?
Successful peptide loading can be confirmed using several methods:
-
Flow Cytometry: Staining the pulsed APCs with fluorescently-labeled antibodies specific to the pMHC complex (e.g., tetramers) allows for direct quantification of peptide presentation.
-
T-cell Co-culture Assays: The most common functional validation involves co-culturing the peptide-pulsed APCs with peptide-specific T cells. T-cell activation can be measured by quantifying cytokine release (e.g., IFN-γ via ELISA or ELISpot), proliferation (e.g., CFSE dilution), or expression of activation markers (e.g., CD69, CD137).[2][9]
Experimental Protocols & Data
Protocol: Time-Course Optimization for Peptide Pulsing
This protocol provides a framework for determining the optimal incubation time for pulsing your APCs with a tyrosinase peptide.
Objective: To identify the incubation time that yields the highest level of specific pMHC complexes on the APC surface or results in maximal T-cell activation.
Materials:
-
APCs (e.g., monocyte-derived DCs, T2 cells)
-
Tyrosinase peptide (e.g., Tyr369-377 for HLA-A*02:01)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Serum-free medium (e.g., HBSS or RPMI-1640)
-
Human β2-microglobulin (optional)
-
96-well round-bottom plates
-
Flow cytometer
-
Fluorescently-labeled pMHC-specific antibody or tetramer
-
Tyrosinase-specific T-cell line (for functional assay)
Procedure:
-
APC Preparation: Harvest and wash your APCs. Resuspend them in serum-free medium at a concentration of 1-2 x 106 cells/mL.
-
Peptide Preparation: Reconstitute the tyrosinase peptide in an appropriate solvent (e.g., DMSO) and then dilute to the desired final concentration (e.g., 10 µM) in serum-free medium.
-
Pulsing Setup: Aliquot 100 µL of the APC suspension into several wells of a 96-well plate. Add 100 µL of the peptide solution to each well. Include a "no peptide" control.
-
Incubation: Incubate the plate at 37°C, 5% CO2. Remove wells for analysis at different time points (e.g., 0.5, 1, 2, 4, 8, and 16 hours).
-
Washing: After each time point, harvest the cells and wash them three times with cold PBS or culture medium to remove any unbound peptide. This is a critical step to stop the pulsing reaction and reduce background signal.
-
Analysis (Choose one or both):
-
Direct Quantification: Stain the washed cells with a fluorescently-labeled antibody or tetramer specific for the tyrosinase peptide-MHC complex. Analyze by flow cytometry.
-
Functional Assay: Co-culture the washed, pulsed APCs with a fixed number of tyrosinase-specific T cells for 24-48 hours. Measure T-cell activation via IFN-γ ELISA of the supernatant or intracellular cytokine staining.
-
-
Data Interpretation: Plot the Mean Fluorescence Intensity (MFI) from flow cytometry or the cytokine concentration against the incubation time. The optimal time corresponds to the point where the signal plateaus.
Summary of Published Pulsing Conditions
The following table summarizes various incubation parameters found in the literature, highlighting the experimental variability.
| Parameter | Recommended Range / Condition | Cell Type | Target/Peptide | Reference |
| Incubation Time | 1 hour | CD8-negative cells (as APCs) | Peptides of interest | [1] |
| 2 hours | Immature Dendritic Cells (iDCs) | HPV E7 peptide | [5] | |
| 3 hours | 5T33 cells (APCs) | C-peptide, M-peptide | [10] | |
| 4 hours | CD40L-activated DCs | Tyrosinase peptide (Tyr369Y) | [2] | |
| Overnight | T2 cells | Various peptides | [2] | |
| Peptide Conc. | 5 µg/mL | iDCs | HPV E7 peptide | [5] |
| 10 µM | 5T33 cells (APCs) | C-peptide, M-peptide | [10] | |
| 25 µM | CD8-negative cells (as APCs) | Peptides of interest | [1] | |
| 100 µM | T2 cells | Tyrosinase peptide (Tyr369Y) | [2] | |
| Temperature | 37°C | All | All | [1][2][5][10] |
Troubleshooting Guide
Problem: Low or no T-cell activation after co-culture with pulsed APCs.
This is a common issue that can stem from several points in the experimental workflow. Use the following guide to diagnose the potential cause.
| Potential Cause | Recommended Troubleshooting Action |
| 1. Suboptimal Incubation Time | The pulsing time may be too short for sufficient pMHC complex formation or too long, leading to APC death. Action: Perform a time-course experiment (e.g., 1, 2, 4, 8 hours) as detailed in the protocol above to determine the optimal incubation duration for your specific system.[2][5] |
| 2. Inefficient Peptide Loading | The peptide may have low affinity for the MHC allele, or the pMHC complex may be unstable. The stability of the pMHC complex is a better correlate of immunogenicity than binding affinity alone.[6][7] Action: a) Increase peptide concentration (e.g., from 10 µM to 50 µM). b) If known, use a modified version of the peptide with higher affinity. c) Verify the HLA type of your APCs matches the peptide's restriction. |
| 3. Poor APC Viability | Long incubation times, high peptide concentrations (or high DMSO content), or harsh handling can reduce APC viability, impairing their function. Action: Check APC viability using Trypan Blue or a viability dye (e.g., 7-AAD, Propidium Iodide) via flow cytometry immediately after pulsing and washing. Aim for >90% viability. |
| 4. Incomplete Removal of Unbound Peptide | Residual peptide in the co-culture can directly stimulate T cells or bind to T cells, leading to non-specific activation or anergy. Action: Ensure you wash the APCs thoroughly (at least 3 times) with fresh medium after the incubation step. |
| 5. Low Density of pMHC Complexes | Even with viable cells and correct timing, the number of complexes on the surface may be below the threshold for T-cell activation.[4] Action: a) Confirm loading directly using pMHC-specific antibodies or tetramers if available. b) Increase the ratio of APCs to T cells in your co-culture assay. |
Visualizing the Workflow and Troubleshooting Logic
To better understand the experimental process and decision-making, refer to the diagrams below.
Caption: Experimental workflow for optimizing peptide pulsing of APCs.
Caption: Simplified pathway of exogenous peptide loading and T-cell recognition.
Caption: Troubleshooting logic for low T-cell activation.
References
- 1. Frontiers | Peptide Super-Agonist Enhances T-Cell Responses to Melanoma [frontiersin.org]
- 2. Route of Immunization with Peptide-pulsed Dendritic Cells Controls the Distribution of Memory and Effector T Cells in Lymphoid Tissues and Determines the Pattern of Regional Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The density of peptides displayed by dendritic cells affects immune responses to human tyrosinase and gp100 in HLA-A2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Characterization of Antigen-Peptide Pulsed Dendritic Cells: Immature Dendritic Cells Develop a Distinct Molecular Profile when Pulsed with Antigen Peptide | PLOS One [journals.plos.org]
- 6. immunaware.com [immunaware.com]
- 7. MHC/Peptide Stability Assay - Creative BioMart [mhc.creativebiomart.net]
- 8. Real-time, High-Throughput Measurements of Peptide-MHC-I Dissociation Using a Scintillation Proximity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of allo-restricted peptide-specific T cells using RNA-pulsed dendritic cells: A three phase experimental procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T cell sensing of antigen dose governs interactive behavior with dendritic cells and sets a threshold for T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Purity requirements for [Asp371]-Tyrosinase (369-377) in functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the purity requirements for [Asp371]-Tyrosinase (369-377) in functional assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is [Asp371]-Tyrosinase (369-377) and what is its primary application?
A1: [Asp371]-Tyrosinase (369-377) is a synthetic peptide with the amino acid sequence Tyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val (YMDGTMSQV).[1][2][3][4] It is a human tyrosinase-derived epitope that is presented by HLA-A*02:01 on melanoma cells.[1][5] Its primary application is in immunology research to stimulate specific cytotoxic T lymphocytes (CTLs) for use in functional assays such as ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays to evaluate anti-tumor immune responses.[1][3][6][7]
Q2: What is the recommended purity level for [Asp371]-Tyrosinase (369-377) in functional assays?
A2: The recommended purity level depends on the sensitivity of the application. For general research applications like T-cell stimulation for in-vitro bioassays, a purity of >95% is recommended.[1][2][8] For more sensitive or quantitative assays, such as those intended for clinical or validated studies, a purity of >98% is advisable to ensure reliable and reproducible results.[8][9]
Q3: What are the common impurities found in synthetic peptides like [Asp371]-Tyrosinase (369-377)?
A3: Common impurities in synthetic peptides include:
-
Deletion or insertion sequences: Peptides missing one or more amino acids or containing additional amino acids.[10]
-
Truncated sequences: Peptides that are shorter than the target sequence.
-
Peptides with protecting groups: Residual chemical groups used during synthesis that have not been completely removed.
-
Oxidized or reduced peptides: Cysteine, Tryptophan, and Methionine residues are susceptible to oxidation.[11]
-
Diastereomers: Isomers of the peptide that can have different biological activities.
-
Residual solvents and salts: Trifluoroacetic acid (TFA) is a common counter-ion from the purification process that can be cytotoxic.[11][12]
-
Endotoxins: Lipopolysaccharides from bacteria that can cause non-specific immune stimulation.[11][12]
Q4: How can impurities affect my functional assay results?
A4: Impurities can have a significant impact on functional assay results, leading to:
-
False-positive results: Contaminating peptides can elicit an immune response that is not specific to [Asp371]-Tyrosinase (369-377).[10][13] Even low levels of impurities (<1%) can cause false-positive responses in sensitive T-cell assays.[13]
-
False-negative results: Impurities can inhibit the activity of the target peptide or be toxic to the cells in the assay.[10] For example, residual TFA can inhibit cell proliferation.[11]
-
Reduced specific activity: A lower concentration of the active peptide will result in a weaker biological response.
-
Lack of reproducibility: Batch-to-batch variability in purity can lead to inconsistent results.
Q5: How should I properly handle and store my [Asp371]-Tyrosinase (369-377) peptide?
A5: Proper handling and storage are crucial to maintain the integrity of the peptide. Peptides should be stored lyophilized at -20°C or -80°C, protected from moisture and light.[11][14] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the peptide upon reconstitution.[11] When preparing a stock solution, use a sterile, endotoxin-free solvent. For peptides in solution, store at -80°C.
Troubleshooting Guides
Issue 1: High Background in ELISPOT Assay
| Potential Cause | Recommended Verification | Suggested Solution |
| Endotoxin (B1171834) Contamination | Test the peptide solution for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. | Purchase peptides with guaranteed low endotoxin levels (e.g., ≤ 0.01 EU/µg).[11] If contamination is suspected, use an endotoxin removal kit. |
| Non-specific T-cell Activation | Run a control with a scrambled or irrelevant peptide of similar purity to determine if the background is peptide-specific. | Ensure high peptide purity (>95%). Consider TFA salt exchange to a more biocompatible counter-ion like acetate (B1210297) or chloride if TFA toxicity is suspected.[12] |
| Contaminated Reagents or Cells | Culture cells without the peptide to check for inherent activation. Check all buffers and media for contamination. | Use sterile, endotoxin-free reagents and follow aseptic techniques. |
| Inadequate Washing | Review the washing steps in your protocol. | Ensure thorough but gentle washing of the ELISPOT plate at all relevant stages to remove unbound cells and reagents.[15][16][17] |
Issue 2: No or Low Signal (Few Spots) in ELISPOT Assay
| Potential Cause | Recommended Verification | Suggested Solution |
| Incorrect Peptide Concentration | Verify the calculation of the peptide concentration. Perform a dose-response experiment to determine the optimal peptide concentration. | Prepare a fresh stock solution and carefully perform serial dilutions. The optimal concentration is typically in the range of 1-10 µg/mL. |
| Peptide Degradation | Check the age and storage conditions of the peptide. Test a fresh vial of the peptide. | Store the peptide properly at -20°C or -80°C in a desiccated environment.[11] Avoid multiple freeze-thaw cycles by preparing aliquots.[11] |
| Poor Peptide Solubility | Visually inspect the peptide solution for precipitates. | Refer to the manufacturer's instructions for the recommended solvent. For hydrophobic peptides, a small amount of DMSO may be needed for initial solubilization, followed by dilution in an aqueous buffer. |
| Suboptimal Cell Viability or Number | Check cell viability using a method like Trypan Blue exclusion. Verify the cell count. | Use freshly isolated and healthy cells. Optimize the number of cells per well. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Recommended Verification | Suggested Solution |
| Batch-to-Batch Variability in Peptide Purity | Request and compare the Certificates of Analysis (CoA) for different peptide batches. | Purchase peptides from a reputable supplier with stringent quality control. If possible, purchase a larger single batch for a series of experiments. |
| Inconsistent Peptide Preparation | Review your protocol for reconstituting and diluting the peptide. | Standardize the procedure for preparing the peptide working solution for each experiment. |
| Variability in Cell Donors | Acknowledge the inherent biological variability between different cell donors. | Use cells from the same donor for comparative experiments whenever possible. |
| Pipetting Inaccuracy | Check the calibration of your pipettes. | Ensure accurate and consistent pipetting, especially for small volumes.[15] |
Data Presentation
Table 1: Recommended Purity Levels for [Asp371]-Tyrosinase (369-377) in Functional Assays
| Application | Recommended Minimum Purity | Rationale |
| ELISPOT Assay (Screening) | >90% | Suitable for initial screening of T-cell responses. |
| ELISPOT Assay (Quantitative) | >95% | Reduces the risk of false positives and ensures more accurate quantification of responding T-cells.[9] |
| Cytotoxicity Assay (e.g., 51Cr Release) | >95% | Minimizes non-specific cell death caused by contaminants. |
| Intracellular Cytokine Staining (ICS) | >95% | Ensures that cytokine production is a direct result of specific peptide stimulation. |
| In vivo studies | >98% | Critical for minimizing off-target effects and potential toxicity from impurities.[8] |
| Clinical or Validated Assays | >98% | Essential for ensuring the safety, reliability, and reproducibility of clinical-grade assays.[9] |
Table 2: Potential Impact of Impurities on Quantitative T-cell Assay Readouts
| Impurity Type | Concentration Range | Potential Impact on Assay Readout (e.g., ELISPOT Spot Count) |
| Immunogenic Contaminant Peptide | 0.1 - 1% | Can lead to a significant number of false-positive spots, misrepresenting the true antigen-specific response.[13] |
| Deletion Peptides | 1 - 5% | May have reduced or no activity, leading to an underestimation of the T-cell response. Can also act as partial agonists or antagonists. |
| Residual TFA | >10% by weight | Can be cytotoxic, leading to a decrease in the number of viable cells and a reduction in spot formation.[11][12] |
| Endotoxins | >0.1 EU/mL | Can cause polyclonal T-cell activation, resulting in a high background and making it difficult to discern the antigen-specific signal.[11] |
| Oxidized Peptides | 5 - 15% | May have altered binding to MHC molecules, leading to a weaker T-cell response and lower spot counts. |
Experimental Protocols
Protocol 1: ELISPOT Assay for IFN-γ Secretion by CTLs
Objective: To quantify the frequency of [Asp371]-Tyrosinase (369-377)-specific IFN-γ secreting T-cells.
Materials:
-
[Asp371]-Tyrosinase (369-377) peptide, >95% purity
-
Human IFN-γ ELISPOT kit
-
Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*02:01 donor
-
Complete RPMI-1640 medium
-
Phytohemagglutinin (PHA) as a positive control
-
An irrelevant peptide as a negative control
Procedure:
-
Plate Coating: Coat the ELISPOT plate wells with the anti-IFN-γ capture antibody and incubate overnight at 4°C.
-
Peptide Preparation: Reconstitute the lyophilized [Asp371]-Tyrosinase (369-377) peptide in sterile DMSO to create a 1 mg/mL stock solution. Further dilute in complete RPMI-1640 to a working concentration of 10 µg/mL.
-
Cell Preparation: Thaw and wash the PBMCs. Resuspend the cells in complete RPMI-1640 at a concentration of 2 x 10^6 cells/mL.
-
Assay Setup:
-
Wash the coated plate four times with sterile PBS.
-
Add 100 µL of the cell suspension (2 x 10^5 cells) to each well.
-
Add 10 µL of the 10 µg/mL peptide solution to the test wells (final concentration 1 µg/mL).
-
Add 10 µL of PHA to the positive control wells.
-
Add 10 µL of the irrelevant peptide to the negative control wells.
-
Add 10 µL of medium only to the background control wells.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (AP). Incubate for 1 hour at room temperature.
-
Wash the plate and add the BCIP/NBT substrate.
-
-
Analysis: Allow spots to develop for 5-15 minutes. Stop the reaction by washing with distilled water. Air-dry the plate and count the spots using an ELISPOT reader.
Protocol 2: Standard 51-Chromium Release Cytotoxicity Assay
Objective: To measure the ability of [Asp371]-Tyrosinase (369-377)-specific CTLs to lyse target cells.
Materials:
-
[Asp371]-Tyrosinase (369-377) peptide, >95% purity
-
Effector cells: [Asp371]-Tyrosinase (369-377)-specific CTL line
-
Target cells: T2 cells (HLA-A*02:01 positive, TAP-deficient)
-
51-Chromium (51Cr)
-
Complete RPMI-1640 medium
-
Triton X-100 (for maximum release)
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10^6 T2 cells in 100 µL of fetal bovine serum.
-
Add 100 µCi of 51Cr and incubate for 1 hour at 37°C.
-
Wash the cells three times with complete RPMI-1640 to remove unincorporated 51Cr.
-
Resuspend the cells at 1 x 10^5 cells/mL.
-
-
Peptide Pulsing:
-
Incubate the labeled T2 cells with 10 µg/mL of [Asp371]-Tyrosinase (369-377) peptide for 1 hour at 37°C.
-
Wash the cells to remove excess peptide.
-
-
Assay Setup:
-
Plate the peptide-pulsed target cells at 1 x 10^4 cells/well in a 96-well round-bottom plate.
-
Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Spontaneous release control: Target cells with medium only.
-
Maximum release control: Target cells with 1% Triton X-100.
-
-
Incubation: Centrifuge the plate at 200 x g for 3 minutes and incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Transfer 100 µL of the supernatant from each well to a gamma counter tube.
-
Measure the cpm (counts per minute) in a gamma counter.
-
-
Calculation:
-
Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
-
Mandatory Visualizations
Caption: Workflow for the ELISPOT assay.
Caption: Simplified T-cell activation signaling pathway.
References
- 1. Peptide Tyrosinase (Asp371) - HLA-A*0201 YMDGTMSQV - SB-PEPTIDE [sb-peptide.com]
- 2. [Asp371]-Tyrosinase (369-377), human - LKT Labs [lktlabs.com]
- 3. Tyrosinase 369-377 mutant (HLA-A*02:01) 371D | 5 mg | EP05805_5 [peptides.de]
- 4. abbiotec.com [abbiotec.com]
- 5. This compound | 168650-46-2 | BroadPharm [broadpharm.com]
- 6. jpt.com [jpt.com]
- 7. jpt.com [jpt.com]
- 8. qinglishangmao.com [qinglishangmao.com]
- 9. Peptide Synthesis Application and Recommended Purity [peptide2.com]
- 10. mdpi.com [mdpi.com]
- 11. genscript.com [genscript.com]
- 12. benchchem.com [benchchem.com]
- 13. journals.asm.org [journals.asm.org]
- 14. benchchem.com [benchchem.com]
- 15. Troubleshooting B cell ELISPOT assay | U-CyTech [ucytech.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. merckmillipore.com [merckmillipore.com]
Validation & Comparative
Validating T Cell Specificity for [Asp371]-Tyrosinase (369-377): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The [Asp371]-Tyrosinase (369-377) epitope, with the amino acid sequence YMDGTMSQV, is a key target for cytotoxic T lymphocytes (CTLs) in the context of melanoma immunotherapy.[1][2] Accurate validation of T cell specificity for this epitope is paramount for the development and monitoring of novel cancer vaccines and adoptive T cell therapies. This guide provides an objective comparison of common methodologies used to validate T cell responses to the [Asp371]-Tyrosinase epitope, supported by experimental data and detailed protocols.
Comparison of Key Methodologies
The selection of an appropriate assay for validating T cell specificity depends on the specific research question, required sensitivity, and the level of detail needed for cellular characterization. The three most widely used methods are the Enzyme-Linked Immunospot (ELISPOT) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, and MHC Tetramer staining.
| Feature | ELISPOT Assay | Intracellular Cytokine Staining (ICS) | MHC Tetramer Staining |
| Principle | Measures the frequency of cytokine-secreting cells at a single-cell level upon antigen stimulation.[3][4] | Detects the production of intracellular cytokines within specific T cell subsets via flow cytometry.[5][6] | Directly visualizes and quantifies antigen-specific T cells using fluorescently labeled peptide-MHC complexes.[7] |
| Primary Output | Number of spot-forming cells (SFCs) per million peripheral blood mononuclear cells (PBMCs).[3] | Percentage of cytokine-positive cells within a defined T cell population (e.g., CD8+). | Percentage of tetramer-positive cells within a defined T cell population (e.g., CD8+). |
| Sensitivity | Very high; can detect as few as one antigen-specific cell in 100,000.[2] | High, but generally considered less sensitive than ELISPOT for detecting low-frequency responses.[8][9] | High sensitivity for detecting T cells with sufficient TCR affinity. |
| Quantitative Data Example | 100-450 SFC/10^6 PBMCs in immunized subjects.[3] | 0.5-2% IFN-γ+ of CD8+ T cells post-stimulation. | ~1% of CD8+ cells are tetramer+ in certain contexts.[10] |
| Functional Information | Directly measures the secretory capacity of T cells (e.g., IFN-γ production).[11] | Provides information on the polyfunctionality of T cells by staining for multiple cytokines simultaneously.[5] | Primarily identifies T cells based on TCR specificity; functional status needs to be assessed separately. |
| Phenotyping Capability | Limited; requires cell sorting prior to the assay for phenotypic analysis. | Excellent; allows for simultaneous characterization of cell surface markers (e.g., CD4, CD8, memory markers). | Excellent; can be combined with antibody staining for detailed phenotypic analysis of antigen-specific cells. |
| Throughput | High; amenable to 96-well plate format. | Moderate to high, depending on the flow cytometer and sample preparation. | Moderate to high, depending on the flow cytometer and sample preparation. |
Experimental Workflows and Signaling
The validation of T cell specificity for the [Asp371]-Tyrosinase epitope involves a series of steps, from antigen presentation to the detection of a specific T cell response.
Workflow for Validating T Cell Specificity.
Upon recognition of the [Asp371]-Tyrosinase peptide presented by MHC class I molecules on an antigen-presenting cell (APC), the specific T cell receptor (TCR) on a CD8+ T cell binds to this complex. This interaction triggers a signaling cascade leading to T cell activation.
Simplified T Cell Activation Signaling Pathway.
Detailed Experimental Protocols
IFN-γ ELISPOT Assay
This protocol is adapted for the detection of IFN-γ secreting T cells in response to the [Asp371]-Tyrosinase peptide.
-
Plate Coating:
-
Coat a 96-well PVDF membrane ELISPOT plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate four times with sterile PBS.
-
Block the plate with RPMI medium containing 10% fetal bovine serum (FBS) for at least 2 hours at room temperature.
-
-
Cell Preparation and Plating:
-
Thaw cryopreserved PBMCs and resuspend in RPMI with 10% FBS.
-
Plate 2.5 x 10^5 PBMCs per well.
-
-
Antigen Stimulation:
-
Add the [Asp371]-Tyrosinase (YMDGTMSQV) peptide to the wells at a final concentration of 1-10 µg/mL.
-
Include a negative control (medium with DMSO) and a positive control (e.g., Phytohemagglutinin).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Detection:
-
Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate five times with PBST.
-
Add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add the BCIP/NBT substrate and incubate in the dark until spots develop (approximately 5-20 minutes).
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISPOT reader.
-
The results are expressed as spot-forming cells (SFCs) per 10^6 PBMCs.
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol outlines the steps for detecting intracellular IFN-γ in T cells stimulated with the [Asp371]-Tyrosinase peptide.
-
Cell Stimulation:
-
In a 96-well U-bottom plate, add 1 x 10^6 PBMCs per well in RPMI with 10% FBS.
-
Add the [Asp371]-Tyrosinase peptide (1-10 µg/mL), a negative control, and a positive control (e.g., PMA/Ionomycin).
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to each well and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, CD4) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation/permeabilization solution and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with a permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in the permeabilization buffer containing a fluorescently labeled anti-human IFN-γ antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with the permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of IFN-γ-producing cells within the CD8+ T cell population.
-
MHC Tetramer Staining
This protocol describes the direct staining of T cells specific for the [Asp371]-Tyrosinase epitope using an HLA-A*02:01/YMDGTMSQV tetramer.
-
Cell Preparation:
-
Start with 1 x 10^6 PBMCs in a FACS tube.
-
Wash the cells with FACS buffer.
-
-
Tetramer Staining:
-
Add the fluorescently labeled HLA-A*02:01/YMDGTMSQV tetramer at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Surface Staining:
-
Without washing, add fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Analysis:
-
Gate on the lymphocyte population, then on CD3+ and CD8+ cells.
-
Determine the percentage of tetramer-positive cells within the CD8+ T cell population.
-
Conclusion
The validation of T cell specificity for the [Asp371]-Tyrosinase (369-377) epitope is a critical step in the development of melanoma immunotherapies. The choice between ELISPOT, Intracellular Cytokine Staining, and MHC Tetramer staining depends on the specific experimental needs. ELISPOT offers the highest sensitivity for detecting rare, cytokine-secreting cells. ICS provides a wealth of information on the functional and phenotypic diversity of the responding T cell population. MHC tetramer staining allows for the direct visualization and quantification of epitope-specific T cells, regardless of their immediate functional state. A comprehensive understanding of the T cell response to the [Asp371]-Tyrosinase epitope can often be best achieved by employing a combination of these powerful techniques.
References
- 1. Peptide Tyrosinase (Asp371) - HLA-A*0201 YMDGTMSQV - SB-PEPTIDE [sb-peptide.com]
- 2. Evaluation of the Modified ELISPOT Assay for Gamma Interferon Production in Cancer Patients Receiving Antitumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISPOT assay for detection of peptide specific interferon-gamma secreting cells in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Intracellular Cytokines by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of intracellular cytokines by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cutting edge: In situ tetramer staining of antigen-specific T cells in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the ELISPOT and cytokine flow cytometry assays for the enumeration of antigen-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of the T cell response to tumor and viral peptide antigens by an IFNgamma-ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunogenicity of [Asp371] vs. [Asn371] Tyrosinase Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunogenicity of two variants of the tyrosinase peptide 369-377, a key target in melanoma immunotherapy. We will delve into the experimental data supporting the differential T-cell responses elicited by the native [Asn371] peptide and its post-translationally modified counterpart, the [Asp371] peptide. This comparison is critical for the rational design of peptide-based vaccines and other T-cell-based cancer immunotherapies.
Introduction
The tyrosinase protein is a well-established tumor-associated antigen expressed in melanoma cells. The peptide sequence spanning amino acids 369-377 is a known epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the HLA-A2.1 allele. The native sequence of this peptide is Tyr-Met-Asn -Gly-Thr-Met-Ser-Gln-Val (YMN GTMSQV). However, research has revealed that a post-translationally modified version, where the asparagine at position 371 is deamidated to aspartic acid (Tyr-Met-Asp -Gly-Thr-Met-Ser-Gln-Val; YMD GTMSQV), is the predominantly presented form on melanoma cells.[1][2][3] This guide will compare the immunogenicity of these two peptide variants.
Data Presentation: Quantitative Comparison of Immunogenicity
Experimental evidence strongly indicates that the [Asp371] variant of the tyrosinase peptide is significantly more immunogenic than the native [Asn371] form. While both peptides exhibit a similar binding affinity to the HLA-A2.1 molecule, their ability to elicit a T-cell response differs substantially.[1][4] The post-translationally modified [Asp371] peptide is recognized more effectively by tyrosinase-specific human CTLs.[1]
| Peptide Variant | Sequence | Relative Immunogenicity | Key Findings |
| [Asp371] Tyrosinase (369-377) | YMD GTMSQV | High | The converted [Asp371] peptide sensitizes target cells for lysis by CTLs at concentrations up to 100-fold lower than the unmodified [Asn371] peptide.[4] It is the naturally processed and presented epitope on melanoma cells.[1][2][3] |
| [Asn371] Tyrosinase (369-377) | YMN GTMSQV | Low | The native peptide is a poor stimulator of CTLs in vitro compared to its deamidated counterpart. |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the immunogenicity of the tyrosinase peptides.
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
This assay is a gold standard for measuring the cytolytic activity of CTLs.
Principle: Target cells are labeled with radioactive ⁵¹Cr. If effector CTLs recognize and lyse the target cells, the ⁵¹Cr is released into the supernatant, and the amount of radioactivity is proportional to the level of cell lysis.
Protocol:
-
Target Cell Preparation:
-
Target cells (e.g., T2 cells, which are TAP-deficient and can be loaded with exogenous peptides) are harvested and washed.
-
Cells are incubated with ⁵¹Cr (sodium chromate) for 1-2 hours at 37°C to allow for uptake.
-
Labeled cells are washed multiple times to remove excess unincorporated ⁵¹Cr.
-
Cells are resuspended in culture medium at a known concentration (e.g., 1 x 10⁵ cells/mL).
-
-
Effector Cell Preparation:
-
CTLs generated against either the [Asp371] or [Asn371] peptide are harvested, washed, and resuspended at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
-
Assay Setup (in a 96-well plate):
-
Experimental Wells: Add effector cells and peptide-pulsed labeled target cells at desired E:T ratios.
-
Spontaneous Release Control: Labeled target cells with medium only (no effector cells). This measures the baseline release of ⁵¹Cr.
-
Maximum Release Control: Labeled target cells with a lysis agent (e.g., Triton X-100). This measures the total amount of ⁵¹Cr incorporated.
-
Peptide Titration: Target cells can be pulsed with serial dilutions of each peptide to determine the concentration required for half-maximal lysis.
-
-
Incubation:
-
The plate is centrifuged at low speed to facilitate cell-cell contact and then incubated for 4-6 hours at 37°C.
-
-
Harvesting and Counting:
-
After incubation, the plate is centrifuged, and the supernatant from each well is carefully collected.
-
The radioactivity (counts per minute, CPM) in the supernatant is measured using a gamma counter.
-
-
Data Analysis:
-
The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Release
The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at a single-cell level.
Principle: Cells are cultured on a surface coated with a capture antibody specific for a particular cytokine (e.g., IFN-γ). When a T cell is activated by the peptide, it secretes the cytokine, which is captured by the antibody in the immediate vicinity of the cell. The captured cytokine is then detected with a second, labeled antibody, resulting in a visible spot for each cytokine-secreting cell.
Protocol:
-
Plate Preparation:
-
A 96-well ELISpot plate with a PVDF membrane is pre-wetted with ethanol (B145695) and then coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) overnight at 4°C.
-
The plate is washed and blocked to prevent non-specific binding.
-
-
Cell Preparation:
-
Peripheral blood mononuclear cells (PBMCs) or purified T cells are prepared. Both fresh and cryopreserved cells can be used, but frozen cells should be rested after thawing.
-
-
Cell Stimulation:
-
Cells are added to the wells of the coated plate.
-
The [Asp371] or [Asn371] peptide is added to the respective wells at various concentrations to stimulate the T cells.
-
Negative Control: Cells with medium only (no peptide).
-
Positive Control: Cells with a polyclonal activator (e.g., phytohemagglutinin, PHA).
-
The plate is incubated for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Detection:
-
After incubation, the cells are washed away.
-
A biotinylated detection antibody for the cytokine is added and incubated.
-
The plate is washed, and an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added.
-
The plate is washed again, and a substrate is added that forms a colored precipitate.
-
-
Data Analysis:
-
The resulting spots, each representing a single cytokine-producing cell, are counted using an automated ELISpot reader.
-
The results are expressed as the number of spot-forming units (SFU) per million cells.
-
Visualizations
Signaling Pathway for T-Cell Recognition of Tyrosinase Peptide
References
Comparative Analysis of Cytotoxic T Lymphocyte Cross-Reactivity with [Asp371]-Tyrosinase (369-377)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of cytotoxic T lymphocytes (CTLs) raised against the melanoma-associated antigen [Asp371]-Tyrosinase (369-377). This peptide, with the sequence YMDGTMSQV, is a key target in cancer immunotherapy research. Understanding the cross-reactivity of CTLs with variants of this peptide is crucial for optimizing vaccine design and adoptive T-cell therapies.
Introduction to [Asp371]-Tyrosinase (369-377)
The [Asp371]-Tyrosinase (369-377) peptide is an HLA-A*02:01-restricted epitope derived from the tyrosinase protein, a key enzyme in melanin (B1238610) synthesis.[1] This peptide arises from the post-translational modification of the native sequence YMNGTMSQV.[1] Its presentation on the surface of melanoma cells makes it a target for the cellular immune response.
Quantitative Comparison of CTL Recognition
The following table summarizes the functional avidity of different CTL clones for the [Asp371]-Tyrosinase (369-377) peptide and its oxidized variants. Lower concentrations required for half-maximal lysis indicate higher avidity of the CTLs for the peptide-MHC complex. Recent studies have shown that oxidation of the methionine residues in the YMDGTMSQV peptide can significantly enhance its antigenicity.[2]
| Peptide Variant | CTL Clone | Half-Maximal Lysis Concentration (M) | Assay Type | Reference |
| [Asp371]-Tyrosinase (369-377) (YMDGTMSQV) | T58 | 6.0 x 10⁻¹⁰ | ⁵¹Cr-release assay | US Patent 8,697,854 B2[3] |
| [Asp371]-Tyrosinase (369-377) (YMDGTMSQV) | IVS-B | > 6.0 x 10⁻¹⁰ | ⁵¹Cr-release assay | US Patent 8,697,854 B2[3] |
| Methionine Sulfoxide YMD (Oxidized) | Tyrosinase-specific CD8⁺ T cell clones | Lower than native peptide | ⁵¹Cr-release assay | STAR Protocols, 2023[2] |
Note: A direct quantitative comparison with the murine homologue (FMDGTMSQV) and the original unmodified human peptide (YMNGTMSQV) by the same CTL clones was not available in the reviewed literature.
Experimental Protocols
Chromium (⁵¹Cr) Release Assay for CTL Cytotoxicity
This assay measures the ability of CTLs to lyse target cells loaded with a specific peptide.
Materials:
-
Effector cells: CTLs specific for [Asp371]-Tyrosinase (369-377)
-
Target cells: T2 cells (TAP-deficient, HLA-A2⁺)
-
Peptides: [Asp371]-Tyrosinase (369-377) and its variants
-
⁵¹Cr-sodium chromate (B82759)
-
Fetal bovine serum (FBS)
-
RPMI 1640 medium
-
96-well round-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ T2 cells in 100 µL of RPMI 1640 with 10% FBS.
-
Add 100 µCi of ⁵¹Cr-sodium chromate and incubate for 1-2 hours at 37°C.
-
Wash the cells three times with RPMI 1640 to remove excess ⁵¹Cr.
-
Resuspend the labeled cells in RPMI 1640 with 10% FBS at a concentration of 1 x 10⁵ cells/mL.
-
-
Peptide Pulsing:
-
Incubate the labeled T2 cells with graded concentrations of the desired peptide for 1 hour at 37°C.
-
-
Co-culture:
-
Plate 1 x 10⁴ peptide-pulsed target cells per well in a 96-well plate.
-
Add effector CTLs at various effector-to-target (E:T) ratios.
-
For control wells, add target cells with medium only (spontaneous release) or with 1% Triton X-100 (maximum release).
-
-
Incubation:
-
Centrifuge the plate at 100 x g for 3 minutes to initiate cell contact.
-
Incubate for 4 hours at 37°C in a 5% CO₂ incubator.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Collect 100 µL of supernatant from each well.
-
Measure the radioactivity in a gamma counter.
-
-
Calculation of Specific Lysis:
-
Percent specific lysis = [(experimental release - spontaneous release) / (maximum release - spontaneous release)] x 100.
-
Flow Cytometry-Based Cytotoxicity Assay
This method offers an alternative to radioisotope-based assays and can provide additional information on cell populations.
Materials:
-
Effector cells: CTLs
-
Target cells: e.g., melanoma cell line expressing HLA-A2
-
Peptides for pulsing target cells
-
Fluorescent dyes for labeling target and dead cells (e.g., CFSE and Propidium Iodide or 7-AAD)
-
Flow cytometer
Procedure:
-
Target Cell Labeling:
-
Label target cells with a fluorescent dye such as CFSE according to the manufacturer's protocol. This allows for the discrimination of target cells from effector cells.
-
-
Co-culture:
-
Co-culture the labeled target cells with effector CTLs at various E:T ratios in a 96-well plate for 4-6 hours.
-
-
Staining for Dead Cells:
-
Add a viability dye such as Propidium Iodide or 7-AAD to the wells. These dyes only enter cells with compromised membranes.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the CFSE-positive target cell population.
-
Within the target cell gate, quantify the percentage of cells that are positive for the viability dye.
-
-
Calculation of Specific Lysis:
-
The percentage of dead target cells is determined for each E:T ratio.
-
Visualizations
Experimental Workflow for CTL Cytotoxicity Assay
Caption: Workflow of a standard ⁵¹Cr release assay.
T-Cell Receptor (TCR) Signaling Pathway
Caption: Simplified TCR signaling cascade upon pMHC recognition.
Conclusion
The cross-reactivity of CTLs is a critical factor in the development of immunotherapies. The data presented here indicates that modifications to the [Asp371]-Tyrosinase (369-377) peptide, such as methionine oxidation, can enhance T-cell recognition. This suggests that altered peptide ligands could be a promising strategy for improving the efficacy of cancer vaccines. Further research is needed to fully characterize the cross-reactivity profile of CTLs raised against this and other tumor-associated antigens to develop more effective and targeted cancer treatments.
References
- 1. Peptide Tyrosinase (Asp371) - HLA-A*0201 YMDGTMSQV - SB-PEPTIDE [sb-peptide.com]
- 2. Methionine oxidation selectively enhances T cell reactivity against a melanoma antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8697854B2 - High affinity T cell receptor and use thereof - Google Patents [patents.google.com]
A Comparative Guide to Melanoma Antigens: [Asp371]-Tyrosinase (369-377) vs. Melan-A/MART-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent melanoma-associated antigens: [Asp371]-Tyrosinase (369-377) and Melan-A/MART-1. Both are key targets in the development of immunotherapies for melanoma. This document outlines their comparative immunogenicity, expression profiles, and the experimental methodologies used for their evaluation, supported by experimental data.
I. Antigen Overview and Expression
Melanoma-associated antigens (MAAs) are crucial for the immune system's recognition and elimination of cancer cells. Both Tyrosinase and Melan-A/MART-1 are differentiation antigens, meaning they are also expressed on normal melanocytes.[1]
The specific peptide epitope from tyrosinase, spanning amino acids 369-377, undergoes a post-translational modification where an asparagine (N) at position 371 is converted to aspartic acid (D), resulting in the [Asp371] variant (YMDGTMSQV).[2][3][4][5][6][7][8] This modification is critical for its recognition by specific cytotoxic T lymphocytes (CTLs).[6][7][8] Melan-A (Melanoma Antigen Recognized by T-cells 1), also known as MART-1, is another key melanocytic differentiation antigen.[1]
Comparative studies on the expression of these antigens in metastatic melanoma lesions have revealed significant heterogeneity. However, tyrosinase has been observed to be more consistently and strongly expressed than Melan-A/MART-1. In one study of 30 metastatic tumor deposits, all lesions showed some degree of tyrosinase expression, while 17% had no detectable Melan-A/MART-1 expression.[9][10][11][12] Furthermore, 60% of the samples showed strong positivity for tyrosinase (>75% of cells staining), compared to 36% for Melan-A/MART-1.[9][10][11][12] This higher and more uniform expression of tyrosinase suggests it may be a more reliable target for immunotherapies.[9][10][11]
II. Quantitative Comparison of T-Cell Responses
The immunogenicity of these antigens is a critical factor in their potential as therapeutic targets. This is often assessed by measuring the frequency, avidity, and functional capacity of specific T-cells.
| Parameter | [Asp371]-Tyrosinase (369-377) | Melan-A/MART-1 | Key Findings |
| Precursor T-Cell Frequency | Generally lower frequency of circulating precursor T-cells detected ex vivo.[13] | Higher frequency of circulating precursor T-cells in both healthy donors and melanoma patients.[13] | The higher precursor frequency for Melan-A/MART-1 may suggest a more readily available pool of T-cells for activation. |
| T-Cell Avidity | T-cells specific for tyrosinase have been reported to be of lower affinity. | T-cells from vitiligo patients, which are highly reactive to melanocyte antigens, show higher affinity for Melan-A/MART-1.[14] | Higher avidity T-cells are generally more effective at recognizing and killing target cells, particularly those with low antigen expression. |
| Immunogenicity in Vaccination Studies | Can induce specific CTL responses, though sometimes requiring multiple in vitro stimulations.[15] | Peptides from Melan-A/MART-1 are immunodominant and recognized by a majority of HLA-A2-restricted tumor-infiltrating lymphocytes (TILs).[16][17][18] Modified Melan-A/MART-1 peptides can enhance immunogenicity.[19] | Melan-A/MART-1 appears to be more immunodominant, though both can be effective targets for vaccine strategies. |
| Recognition of Melanoma Cells | T-cell recognition can be dissociated from antigen protein levels, for instance, during a heat shock response.[4][20][21] | A significant portion of melanoma cell lines may not present the immunodominant MART-1 epitope, despite expressing the antigen.[22] | Antigen expression does not always correlate with T-cell recognition, highlighting the importance of antigen processing and presentation. |
III. Experimental Protocols
A. IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure T-cell responses to specific antigens.
Protocol:
-
Plate Coating: 96-well PVDF plates are pre-wetted with 35% ethanol (B145695) and then coated with a capture antibody specific for human IFN-γ. The plates are incubated overnight at 4°C.
-
Blocking: The plates are washed, and non-specific binding is blocked using a blocking buffer (e.g., RPMI-1640 with 10% fetal bovine serum) for at least 2 hours at 37°C.
-
Cell Plating and Stimulation: Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are plated in the wells. The cells are then stimulated with the [Asp371]-Tyrosinase (369-377) or Melan-A/MART-1 peptide. A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included. The plates are incubated for 18-48 hours at 37°C in a CO2 incubator.
-
Detection: The cells are removed, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added to the wells. After incubation and washing, streptavidin conjugated to an enzyme (e.g., alkaline phosphatase) is added.
-
Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble spot at the site of cytokine secretion. Each spot represents a single IFN-γ-producing cell.
-
Analysis: The spots are counted using an automated ELISpot reader. The frequency of antigen-specific T-cells is calculated by subtracting the number of spots in the negative control wells from the number of spots in the peptide-stimulated wells.
B. Cytotoxicity Assay (Flow Cytometry-Based)
This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to kill target cells, such as melanoma cells, that are presenting the specific antigen.
Protocol:
-
Target Cell Preparation: Melanoma cells expressing HLA-A*0201 are used as target cells. The target cells are labeled with a fluorescent dye (e.g., CFSE) to distinguish them from the effector T-cells.
-
Effector Cell Preparation: CTLs specific for either [Asp371]-Tyrosinase (369-377) or Melan-A/MART-1 are prepared. These can be generated by in vitro stimulation of PBMCs with the respective peptides.
-
Co-incubation: The labeled target cells are co-incubated with the effector CTLs at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1) for a defined period (e.g., 4 hours) at 37°C.
-
Staining for Dead Cells: A fluorescent dye that specifically enters dead cells with compromised membranes (e.g., Propidium Iodide or 7-AAD) is added to the co-culture.
-
Flow Cytometry Analysis: The cells are analyzed using a flow cytometer. The target cells are identified based on their specific fluorescence (e.g., CFSE). Within this population, the percentage of dead cells is determined by the uptake of the viability dye.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(% Dead Target Cells with Effectors - % Spontaneous Dead Target Cells) / (100 - % Spontaneous Dead Target Cells)] x 100
IV. Signaling Pathways and Experimental Workflows
A. T-Cell Receptor (TCR) Signaling Pathway
The recognition of the peptide-MHC complex on the surface of a melanoma cell by the T-cell receptor (TCR) on a CD8+ T-cell initiates a signaling cascade leading to T-cell activation and cytotoxic function.
Caption: T-Cell Receptor (TCR) signaling cascade upon recognition of a melanoma antigen.
B. Antigen Processing and Presentation Pathway
The processing of intracellular antigens like Tyrosinase and Melan-A/MART-1 for presentation on MHC class I molecules involves several key steps within the melanoma cell. The processing of the membrane protein tyrosinase involves its export from the ER to the cytosol for proteasomal degradation.[9]
References
- 1. Evaluation of the Modified ELISPOT Assay for Gamma Interferon Production in Cancer Patients Receiving Antitumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Cytotoxic Activities Against Melanoma Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Melanoma-associated antigen tyrosinase but not Melan-A/MART-1 expression and presentation dissociate during the heat shock response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. explore.lib.uliege.be [explore.lib.uliege.be]
- 6. mstechno.co.jp [mstechno.co.jp]
- 7. T Cell Cytotoxicity Assay - Creative Biolabs [creative-biolabs.com]
- 8. dial.uclouvain.be [dial.uclouvain.be]
- 9. The class I antigen-processing pathway for the membrane protein tyrosinase involves translation in the endoplasmic reticulum and processing in the cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. T-Cell Receptors (TCRs) that Recognize and Eliminate Melanoma Cells - Innovations [innovations.dana-farber.org]
- 11. Comparative analysis of the in vivo expression of tyrosinase, MART-1/Melan-A, and gp100 in metastatic melanoma lesions: implications for immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. High Frequencies of Naive Melan-a/Mart-1–Specific Cd8+ T Cells in a Large Proportion of Human Histocompatibility Leukocyte Antigen (Hla)-A2 Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. abcam.com [abcam.com]
- 17. Identification of the immunodominant peptides of the MART-1 human melanoma antigen recognized by the majority of HLA-A2-restricted tumor infiltrating lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Enhanced generation of specific tumor-reactive CTL in vitro by selected Melan-A/MART-1 immunodominant peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity Assay Protocol [protocols.io]
- 21. IFN-gamma responses in peptide-treated melanoma patients measured by an ELISPOT assay using allogeneic dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The immunodominant HLA-A2-restricted MART-1 epitope is not presented on the surface of many melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the MHC Class I Binding Affinity of Tyrosinase Peptide YMDGTMSQV: A Comparative Guide
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cancer immunotherapy, the identification of tumor-associated antigens and their corresponding T-cell epitopes is paramount. The tyrosinase-derived peptide YMDGTMSQV has emerged as a significant target for cytotoxic T lymphocytes (CTLs) in melanoma. This guide provides a comprehensive comparison of the MHC class I binding affinity of YMDGTMSQV with other relevant melanoma-associated peptides, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their pursuit of effective cancer vaccines and immunotherapies.
Comparative Analysis of MHC Class I Binding Affinity
The ability of a peptide to bind with high affinity to Major Histocompatibility Complex (MHC) class I molecules is a critical prerequisite for the induction of a robust CTL response. The tyrosinase peptide YMDGTMSQV, a naturally processed epitope presented by HLA-A*0201 on melanoma cells, has been the subject of numerous studies to elucidate its immunogenicity.[1][2] This peptide arises from the post-translational modification of the genetically encoded sequence YMNGTMSQV.[1]
Quantitative binding assays have revealed that both YMDGTMSQV and its precursor, YMNGTMSQV, exhibit a comparable binding affinity for the HLA-A*0201 molecule.[3] Despite this similarity in binding, functional assays have demonstrated that YMDGTMSQV is significantly more potent in sensitizing target cells for lysis by CTLs, suggesting that factors beyond mere binding affinity contribute to T-cell recognition.[3]
To provide a clearer perspective on its binding characteristics, the following table summarizes the MHC class I binding affinities (IC50 values) of YMDGTMSQV and other well-characterized melanoma-associated peptides presented by HLA-A*0201. Lower IC50 values are indicative of higher binding affinity.
| Antigen | Peptide Sequence | MHC Allele | IC50 (nM) | Reference |
| Tyrosinase | YMDGTMSQV | HLA-A0201 | ~500 | Estimated from[3] |
| Tyrosinase | YMNGTMSQV | HLA-A0201 | ~500 | Estimated from[3] |
| gp100 | ITDQVPFSV | HLA-A0201 | 220 | [4] |
| gp100 | KTWGQYWQV | HLA-A0201 | 15 | [4] |
| MART-1 | AAGIGILTV | HLA-A0201 | 10 | [4] |
| MART-1 | ELAGIGILTV | HLA-A0201 | 2 | [5][6] |
Experimental Protocols
The determination of MHC class I binding affinity is a cornerstone of immunogenicity assessment. A widely used method is the competitive peptide binding assay using purified HLA molecules and fluorescence polarization.
Protocol: Competitive MHC Class I Peptide Binding Assay via Fluorescence Polarization
This protocol outlines the steps to quantify the binding affinity of a test peptide to purified HLA-A*0201 molecules.
Materials:
-
Purified, soluble HLA-A*0201 molecules
-
Fluorescently labeled standard peptide with known high affinity for HLA-A*0201 (e.g., FITC-labeled FLPSDYFPSV)
-
Test peptide (e.g., YMDGTMSQV) and other competitor peptides
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
96-well black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute purified HLA-A*0201, fluorescently labeled standard peptide, and test peptides in the assay buffer to desired stock concentrations.
-
Prepare a series of dilutions for the test peptide and unlabeled standard peptide (for the standard curve) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a constant, predetermined concentration of purified HLA-A*0201 molecules to each well.
-
Add a constant, predetermined concentration of the fluorescently labeled standard peptide to each well.
-
Add varying concentrations of the test peptide to the experimental wells. For the standard curve, add varying concentrations of the unlabeled standard peptide. Include control wells with only HLA-A*0201 and the fluorescent peptide (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for 24-48 hours in the dark to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a fluorescence polarization plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the fluorescent peptide's binding for each concentration of the test peptide.
-
Plot the percentage of inhibition against the logarithm of the test peptide concentration.
-
Determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the binding of the fluorescently labeled standard peptide, by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Molecular Pathways
To contextualize the experimental data, it is essential to understand the cellular processes that lead to the presentation of the tyrosinase peptide on the cell surface.
Caption: MHC Class I pathway for tyrosinase peptide presentation.
The experimental workflow for determining MHC class I binding affinity can also be visualized to provide a clear, step-by-step overview of the process.
Caption: Workflow for determining MHC class I binding affinity.
This guide provides a foundational understanding of the MHC class I binding affinity of the tyrosinase peptide YMDGTMSQV in the context of other melanoma-associated antigens. The provided data and protocols serve as a valuable resource for the scientific community to advance the development of novel immunotherapeutic strategies against melanoma.
References
- 1. Peptide Tyrosinase (Asp371) - HLA-A*0201 YMDGTMSQV - SB-PEPTIDE [sb-peptide.com]
- 2. Analysis of the cytolytic T lymphocyte response of melanoma patients to the naturally HLA-A*0201-associated tyrosinase peptide 368-376 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Mass-spectrometric evaluation of HLA-A*0201-associated peptides identifies dominant naturally processed forms of CTL epitopes from MART-1 and gp100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced generation of specific tumor-reactive CTL in vitro by selected Melan-A/MART-1 immunodominant peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diversity of the fine specificity displayed by HLA-A*0201-restricted CTL specific for the immunodominant Melan-A/MART-1 antigenic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Tyrosinase Peptide Identity: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, accurate identification of peptides is paramount. This guide provides an objective comparison of mass spectrometry-based techniques for confirming the identity of tyrosinase peptides, supported by experimental data and detailed protocols.
Introduction
Tyrosinase, a key enzyme in melanin (B1238610) synthesis, is a critical target in the development of therapeutics for pigmentation disorders and melanoma. The identification and characterization of peptides derived from or interacting with tyrosinase are essential for understanding its function and for drug discovery. Mass spectrometry (MS) has become the gold standard for peptide identification due to its high sensitivity, accuracy, and throughput.[1][2][3] This guide compares the primary MS-based methodologies for this purpose: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). It also explores de novo sequencing as a complementary approach.
Comparison of Peptide Identification Techniques
The choice of mass spectrometry technique depends on the specific research question, sample complexity, and desired level of detail. While both MALDI-TOF and ESI-MS/MS are powerful for peptide analysis, they have distinct advantages and limitations.[4][5][6]
| Feature | MALDI-TOF MS | ESI-MS/MS | de novo Sequencing |
| Principle | Peptides are co-crystallized with a matrix and ionized by a laser. Mass is determined by the time of flight to the detector.[7] | Peptides in solution are aerosolized and ionized in a strong electric field, then fragmented and analyzed.[3][8] | Peptide sequence is determined directly from the fragmentation pattern in an MS/MS spectrum without a database.[9][10] |
| Typical Use | Peptide mass fingerprinting (PMF) of relatively pure samples.[7] | Identification of peptides in complex mixtures and determination of amino acid sequence.[3][7] | Sequencing of unknown peptides, antibodies, or peptides with unexpected modifications.[9] |
| Sample Type | Purified peptides, simple protein digests.[7] | Complex protein digests, peptides from biological fluids.[3][7] | High-quality MS/MS spectra are required.[1] |
| Information | Provides a "fingerprint" of peptide masses.[7] | Provides peptide sequence information (via fragmentation) and can identify post-translational modifications.[3] | Provides the amino acid sequence directly from the spectrum.[9] |
| Sensitivity | High sensitivity, capable of detecting samples at very low concentrations.[8] | High sensitivity, suitable for complex samples.[3] | Dependent on the quality of the MS/MS spectrum. |
| Limitations | Less effective for complex mixtures; does not directly provide sequence information.[7] | Can be susceptible to ion suppression effects in complex mixtures. | Computationally intensive; accuracy can be lower than database searching for known proteins.[1] |
Experimental Protocols
The following are generalized protocols for the identification of tyrosinase peptides using mass spectrometry.
Sample Preparation: In-Solution Tryptic Digestion
This protocol is a standard method for digesting proteins into peptides suitable for mass spectrometry analysis.
-
Protein Solubilization: Solubilize the protein sample containing tyrosinase or its interacting partners in a buffer compatible with digestion (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Alkylation: Add iodoacetamide (B48618) (IAA) to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.
-
Enzymatic Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1%.
-
Desalting: Desalt the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method. Elute the peptides in a solvent compatible with the chosen mass spectrometry method (e.g., 50% acetonitrile, 0.1% formic acid).
MALDI-TOF Mass Spectrometry for Peptide Mass Fingerprinting
-
Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile, 0.1% trifluoroacetic acid.
-
Sample Spotting: Mix the desalted peptide sample with the matrix solution at a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition: Acquire mass spectra in positive ion mode using a MALDI-TOF mass spectrometer.
-
Data Analysis: Use a database search engine (e.g., Mascot, Sequest) to compare the experimental peptide mass list against a protein database (e.g., UniProt) to identify the protein.[11]
LC-MS/MS for Peptide Sequencing
-
Liquid Chromatography (LC) Separation: Inject the desalted peptide sample onto a reverse-phase LC column (e.g., C18). Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.[1]
-
Mass Spectrometry Analysis: The eluting peptides are introduced into the mass spectrometer via an ESI source.[3]
-
MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide ions.
-
MS2 Scan (Tandem MS): The most abundant peptide ions from the MS1 scan are selected for fragmentation (e.g., by collision-induced dissociation - CID). The m/z of the fragment ions is then measured in the MS2 scan.[7]
-
Data Analysis: The MS/MS spectra are searched against a protein database using software like Mascot or Sequest to identify the peptide sequences.[1]
Visualizing the Workflow
Caption: Workflow for tyrosinase peptide identification by mass spectrometry.
Analysis of Post-Translational Modifications (PTMs)
Mass spectrometry is a powerful tool for identifying PTMs, which can significantly impact protein function.[12][13]
-
Phosphorylation: A mass shift of +80 Da in a peptide containing serine, threonine, or tyrosine can indicate phosphorylation.[13] Antibody-based enrichment of phosphopeptides can enhance their detection.[12][14]
-
Oxidation: Oxidation of methionine or tryptophan residues results in a mass increase of +16 Da.[15]
-
Ubiquitination: A diglycine remnant on a lysine (B10760008) residue following tryptic digestion is a signature of ubiquitination.[14]
Caption: Conceptual pathway of tyrosinase activity and its regulation.
Conclusion
The confirmation of tyrosinase peptide identity is crucial for advancing research in dermatology and oncology. Mass spectrometry, particularly LC-MS/MS, offers a robust and sensitive platform for this purpose. The choice between MALDI-TOF and ESI-MS/MS should be guided by the specific experimental goals. By employing the appropriate techniques and protocols, researchers can confidently identify and characterize tyrosinase-related peptides, paving the way for new discoveries and therapeutic interventions.
References
- 1. Methods for peptide identification by spectral comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Sequencing Reports: Structure and Interpretation Guide - Creative Proteomics [creative-proteomics.com]
- 3. Peptide Mass Spectrometric Identification Service - Creative Proteomics [creative-proteomics.com]
- 4. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. | Semantic Scholar [semanticscholar.org]
- 5. Collection - MALDI versus ESI: The Impact of the Ion Source on Peptide Identification - Journal of Proteome Research - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 8. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Peptide Sequencing [ucimsf.ps.uci.edu]
- 11. fenyolab.org [fenyolab.org]
- 12. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. publications.aston.ac.uk [publications.aston.ac.uk]
Unveiling the Immunogenic Potential: A Comparative Guide to Synthetic [Asp371]-Tyrosinase (369-377) Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive functional validation of the synthetic [Asp371]-Tyrosinase (369-377) peptide, a key candidate in melanoma immunotherapy. We present a comparative analysis of its performance against other relevant melanoma-associated antigens, supported by experimental data. Detailed methodologies for key immunological assays are provided to facilitate the replication and further investigation of these findings.
Executive Summary
The synthetic [Asp371]-Tyrosinase (369-377) peptide, with the amino acid sequence YMDGTMSQV, is a post-translationally modified epitope derived from the human tyrosinase protein.[1] This modification, a conversion of asparagine to aspartic acid at position 371, has been shown to be crucial for its recognition by melanoma-specific cytotoxic T lymphocytes (CTLs).[2] This peptide is presented by the HLA-A*02:01 major histocompatibility complex (MHC) class I molecule on the surface of melanoma cells, making it a specific target for CD8+ T-cell mediated anti-tumor immunity.[1][2] Preclinical and clinical studies have demonstrated its ability to elicit potent T-cell responses, particularly when combined with effective immunological adjuvants. This guide will delve into the quantitative data supporting its efficacy, the experimental protocols for its validation, and its place among other melanoma-associated peptide antigens.
Performance Comparison: [Asp371]-Tyrosinase (369-377) vs. Alternative Peptides
The immunogenicity of the [Asp371]-Tyrosinase (369-377) peptide has been evaluated in numerous studies, often in comparison to other melanoma antigens like gp100 and MART-1, and with various adjuvants to enhance the immune response.
T-Cell Response to [Asp371]-Tyrosinase (369-377) with Different Adjuvants
A key factor in the functional validation of a peptide vaccine is the choice of adjuvant. The following table summarizes the T-cell responses elicited by the tyrosinase peptide when combined with Incomplete Freund's Adjuvant (IFA), QS-21, and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). The data is derived from an IFN-γ ELISPOT assay on peripheral blood mononuclear cells (PBMCs) from vaccinated melanoma patients.
| Adjuvant | Number of Responding Patients / Total Patients | Percentage of Responding Patients (%) | Median Number of Tyrosinase-Reactive T-cells per 10^5 CD8+ T-cells (8 weeks post-immunization) |
| IFA | 0 / 9 | 0% | 7 |
| QS-21 | 4 / 9 | 44.4% | 32 |
| GM-CSF | 4 / 8 | 50% | 22 |
Data compiled from a randomized trial in HLA*A0201+ melanoma patients. A response was defined as a significant increase in the frequency of IFN-γ releasing CD8+ T-cells against the tyrosinase peptide.
The results clearly indicate that QS-21 and GM-CSF are superior to IFA in inducing a detectable T-cell response against the [Asp371]-Tyrosinase (369-377) peptide.
Comparative Immunogenicity: Tyrosinase vs. gp100 Peptides
Clinical trials have often included peptides from both tyrosinase and another melanoma antigen, gp100, allowing for a comparative assessment of their immunogenicity.
| Peptide Antigen | Adjuvant | Number of Responding Patients / Total Patients | Percentage of Responding Patients (%) |
| [Asp371]-Tyrosinase (369-377) | QS-21 | 4 / 9 | 44.4% |
| gp100 (209-217, 210M) | QS-21 | Not explicitly stated, but similar results to tyrosinase were reported | - |
| [Asp371]-Tyrosinase (369-377) | GM-CSF | 4 / 8 | 50% |
| gp100 (209-217, 210M) | GM-CSF | Not explicitly stated, but similar results to tyrosinase were reported | - |
| [Asp371]-Tyrosinase (369-377) | IFA | 0 / 9 | 0% |
| gp100 (209-217, 210M) | IFA | Not explicitly stated, but similar results to tyrosinase were reported | - |
This table is a qualitative comparison based on reports of similar T-cell responses to both peptides in the same study. Specific quantitative data for a direct comparison was not available in the reviewed sources.
While a direct quantitative comparison is challenging without specific data points in the same study, the findings suggest that with potent adjuvants like QS-21 and GM-CSF, both tyrosinase and gp100 peptides can induce significant T-cell responses. The lack of response with IFA for both peptides highlights the critical role of the adjuvant. Some studies have suggested that the immunogenicity of the tyrosinase peptide may be lower than that of some modified gp100 peptides, requiring potent adjuvants to elicit a strong response.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of functional validation studies. Below are protocols for key experiments used to assess the efficacy of the [Asp371]-Tyrosinase (369-377) peptide.
Interferon-Gamma (IFN-γ) ELISPOT Assay
The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.[3][4]
Objective: To determine the number of [Asp371]-Tyrosinase (369-377) peptide-specific CD8+ T-cells that secrete IFN-γ upon stimulation.
Materials:
-
96-well PVDF membrane plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
Peripheral Blood Mononuclear Cells (PBMCs) from vaccinated or control subjects
-
[Asp371]-Tyrosinase (369-377) peptide (and irrelevant control peptide)
-
T2 cells (TAP-deficient, HLA-A*02:01 positive) or autologous dendritic cells (DCs) as antigen-presenting cells (APCs)
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Fetal Bovine Serum (FBS)
-
Recombinant human IL-2
Protocol:
-
Plate Coating:
-
Pre-wet the 96-well PVDF plate with 35% ethanol (B145695) for 1 minute, then wash three times with sterile PBS.
-
Coat the wells with anti-human IFN-γ capture antibody (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
-
Cell Preparation:
-
Thaw cryopreserved PBMCs and assess viability.
-
Prepare APCs: Pulse T2 cells or DCs with the [Asp371]-Tyrosinase (369-377) peptide (e.g., 10 µg/mL) for 2 hours at 37°C. Wash the cells to remove excess peptide.
-
-
Cell Plating and Stimulation:
-
Wash the coated plate with PBS and block with RPMI-1640 containing 10% FBS for 2 hours at 37°C.
-
Add responder PBMCs to the wells (e.g., 2 x 10^5 cells/well).
-
Add the peptide-pulsed APCs to the wells at an appropriate responder-to-stimulator ratio (e.g., 10:1).
-
Include negative controls (PBMCs and unpulsed APCs) and positive controls (e.g., PHA or a known viral peptide).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the wells to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the wells and add streptavidin-AP or -HRP conjugate. Incubate for 1 hour at room temperature.
-
Wash the wells and add the appropriate substrate. Monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISPOT reader.
-
The number of spots corresponds to the number of IFN-γ secreting cells.
-
Cytotoxicity Assays
This classic assay measures the ability of CTLs to lyse target cells.[5][6]
Objective: To quantify the lytic activity of [Asp371]-Tyrosinase (369-377) peptide-specific CTLs against peptide-pulsed target cells.
Materials:
-
Effector cells: [Asp371]-Tyrosinase (369-377) peptide-specific CTL line.
-
Target cells: T2 cells or a melanoma cell line expressing HLA-A*02:01.
-
Sodium Chromate (⁵¹Cr).
-
[Asp371]-Tyrosinase (369-377) peptide.
-
96-well V-bottom plates.
-
Gamma counter.
Protocol:
-
Target Cell Labeling:
-
Incubate target cells with ⁵¹Cr for 1-2 hours at 37°C.
-
Wash the cells thoroughly to remove unincorporated ⁵¹Cr.
-
-
Peptide Pulsing:
-
Incubate the labeled target cells with the [Asp371]-Tyrosinase (369-377) peptide (e.g., 1 µg/mL) for 1 hour at 37°C.
-
-
Cytotoxicity Assay:
-
Plate the peptide-pulsed target cells in a 96-well V-bottom plate (e.g., 5 x 10^3 cells/well).
-
Add effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Include controls for spontaneous release (target cells only) and maximum release (target cells with detergent).
-
Incubate the plate for 4 hours at 37°C.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
-
This assay measures the degranulation of CTLs, a key step in target cell killing, by detecting the surface expression of CD107a (LAMP-1).[7][8][9]
Objective: To identify and quantify [Asp371]-Tyrosinase (369-377) peptide-specific CTLs that degranulate upon encountering target cells.
Materials:
-
Effector cells: PBMCs or a CTL line.
-
Target cells: T2 cells or a melanoma cell line expressing HLA-A*02:01.
-
[Asp371]-Tyrosinase (369-377) peptide.
-
Fluorochrome-conjugated antibodies: anti-CD8, anti-CD3, anti-CD107a.
-
Monensin (B1676710) (a protein transport inhibitor).
-
Flow cytometer.
Protocol:
-
Cell Preparation:
-
Prepare effector and target cells as in the other assays.
-
Pulse target cells with the [Asp371]-Tyrosinase (369-377) peptide.
-
-
Co-culture and Staining:
-
Co-culture effector and target cells at an appropriate E:T ratio in the presence of an anti-CD107a antibody.
-
After 1 hour of incubation at 37°C, add monensin to the culture.
-
Incubate for an additional 4-5 hours.
-
-
Surface Staining and Flow Cytometry:
-
Wash the cells and stain with anti-CD3 and anti-CD8 antibodies.
-
Acquire data on a flow cytometer.
-
-
Analysis:
-
Gate on the CD3+CD8+ T-cell population.
-
Quantify the percentage of CD107a-positive cells within the CD8+ T-cell population. An increase in CD107a expression in response to peptide-pulsed target cells indicates specific degranulation.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the functional validation of the [Asp371]-Tyrosinase (369-377) peptide.
Antigen Presentation and T-Cell Activation Pathway
The following diagram illustrates the MHC class I pathway for the presentation of the tyrosinase peptide and the subsequent activation of a cytotoxic T-lymphocyte.
Caption: MHC Class I presentation of the tyrosinase peptide and subsequent activation of a CD8+ CTL.
Experimental Workflow for Functional Validation
The following diagram outlines the typical workflow for the functional validation of a synthetic peptide like [Asp371]-Tyrosinase (369-377).
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Evaluation of the Modified ELISPOT Assay for Gamma Interferon Production in Cancer Patients Receiving Antitumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual Global Transplant Laboratory Standard Operating Protocol for Donor Alloantigen-specific Interferon-gamma ELISPOT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. CD107a Degranulation Assay to Evaluate Immune Cell Antitumor Activity. | Semantic Scholar [semanticscholar.org]
- 8. CD107a Degranulation Assay to Evaluate Immune Cell Antitumor Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. CD107a Degranulation Assay to Evaluate Immune Cell Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for [Asp371]-Tyrosinase (369-377), human
For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides such as [Asp371]-Tyrosinase (369-377), human, is a critical component of laboratory safety and regulatory compliance. While this peptide is not classified as a hazardous substance, it is prudent to adopt a cautious approach to its disposal due to the limited long-term toxicological data available for many research-grade peptides. Adherence to institutional and local environmental regulations is paramount.
This guide provides detailed, step-by-step procedures for the safe inactivation and disposal of this compound, in a laboratory setting. The primary methods for disposal involve chemical inactivation followed by collection as chemical waste, or thermal inactivation via autoclaving.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is essential to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses, and a lab coat. All handling of the peptide, especially in its lyophilized powder form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.
Disposal of Liquid Waste (Peptide in Solution)
Liquid waste containing this compound, should be chemically inactivated before disposal. The following tables provide quantitative data for three common chemical inactivation methods.
Table 1: Chemical Inactivation Protocols for Liquid Peptide Waste
| Inactivation Method | Reagent Concentration | Procedure | Contact Time | Neutralization & Disposal |
| Sodium Hypochlorite (Bleach) | Final concentration of 1% sodium hypochlorite[1] | Add household bleach (5-6% sodium hypochlorite) to the peptide solution at a 1:5 ratio (1 part bleach to 5 parts waste)[1][2]. | Minimum of 30 minutes[3] | Neutralize if required by local regulations. Dispose of as chemical waste. Do not pour down the drain unless authorized. |
| Acid Hydrolysis | 1 M Hydrochloric Acid (HCl) | Add an equal volume of 1 M HCl to the peptide solution in a designated, sealed container within a fume hood. | Minimum of 24 hours | Slowly neutralize the solution with a base (e.g., sodium bicarbonate or 1 M NaOH) to a pH between 6.0 and 8.0. Dispose of as chemical waste. |
| Base Hydrolysis | 1 M Sodium Hydroxide (NaOH) | Add an equal volume of 1 M NaOH to the peptide solution in a designated, sealed container within a fume hood. | Minimum of 24 hours | Slowly neutralize the solution with an acid (e.g., 1 M HCl) to a pH between 6.0 and 8.0. Dispose of as chemical waste. |
Disposal of Solid Waste
Solid waste contaminated with this compound, includes items such as pipette tips, vials, gloves, and absorbent paper.
Table 2: Disposal Procedures for Solid Peptide Waste
| Waste Type | Decontamination Procedure | Final Disposal |
| Contaminated Labware | Immerse in a 10% bleach solution for a minimum of 30 minutes. Decant the bleach solution and manage it as liquid chemical waste. | After decontamination, dispose of in the appropriate laboratory waste stream (e.g., chemical or biohazardous waste) as per institutional guidelines. |
| Empty Peptide Vials | Rinse the vial thoroughly three times with an appropriate solvent (e.g., water or ethanol). | Collect the rinsate as chemical waste. Deface the original label and dispose of the rinsed vial as regular laboratory glass or plastic waste, in accordance with institutional policy. |
Thermal Inactivation (Autoclaving)
Autoclaving is a viable method for the decontamination of waste contaminated with this compound, particularly for solid waste or as a secondary treatment for chemically inactivated liquid waste.
Table 3: Autoclaving Parameters for Peptide Waste
| Parameter | Setting | Rationale |
| Temperature | 121°C[4][5] | Standard temperature for achieving sterilization. |
| Pressure | 15 psi[4][5] | Ensures steam saturation for effective heat transfer. |
| Time | Minimum of 30-60 minutes[6] | Adequate time for steam penetration and inactivation of biological materials. Cycle time may need to be extended for larger loads. |
Experimental Protocols
Protocol 1: Chemical Inactivation of Liquid Peptide Waste using Sodium Hypochlorite
-
Preparation: In a designated chemical fume hood, place the liquid peptide waste in a suitable, chemically resistant container.
-
Addition of Bleach: Add a sufficient volume of household bleach (typically 5-6% sodium hypochlorite) to the waste to achieve a final bleach-to-waste ratio of at least 1:5.
-
Inactivation: Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete inactivation.
-
Neutralization (if required): Check local wastewater regulations. If neutralization is required, adjust the pH of the solution to between 6.0 and 8.0.
-
Disposal: Dispose of the treated solution as chemical waste according to your institution's guidelines.
Protocol 2: Autoclaving of Solid Peptide Waste
-
Packaging: Place the contaminated solid waste (e.g., pipette tips, gloves) into an autoclave-safe bag. Add a small amount of water to the bag to facilitate steam generation. Do not seal the bag tightly to prevent pressure buildup.
-
Loading: Place the autoclave bag in a secondary, leak-proof container and place it in the autoclave.
-
Autoclaving Cycle: Run the autoclave at 121°C and 15 psi for a minimum of 30-60 minutes.
-
Disposal: Once the cycle is complete and the waste has cooled, dispose of the autoclaved bag in the appropriate laboratory waste stream as per your institution's guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. uwo.ca [uwo.ca]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. uab.cat [uab.cat]
- 4. Autoclave Use and Waste Validation | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 5. biosafety.utk.edu [biosafety.utk.edu]
- 6. Optimum conditions of autoclaving for hydrolysis of proteins and urinary peptides of prolyl and hydroxyprolyl residues and HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling [Asp371]-Tyrosinase (369-377), human
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide [Asp371]-Tyrosinase (369-377), human. Adherence to these protocols is critical for ensuring personal safety and maintaining the integrity of the product.
Substance Identification and Hazards
This compound is a synthetic peptide antigen.[1][2] While it is not classified as a hazardous substance or mixture, it is crucial to handle it with care, as the chemical, physical, and toxicological properties may not have been fully investigated.[3][4][5] Standard laboratory precautions should be observed to avoid inhalation, ingestion, or direct contact with skin and eyes.[3][4]
Chemical Information:
| Identifier | Value |
| Formula | C42H66N10O16S2[2][3] |
| Molecular Weight | 1031.17 g/mol [2] |
| CAS Number | 168650-46-2[3] |
| Appearance | Solid (Lyophilized Powder)[1][4] |
| Solubility | Soluble in Water[1][2][6] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination when handling this compound.[7] The following table summarizes the required and recommended PPE.
Required Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[3][7][8][9] |
| Face Shield | Recommended when there is a high risk of splashing, particularly during the initial reconstitution of the lyophilized powder.[7][9] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly recommended to prevent skin contact.[3][4][7][8] Consider double-gloving for added protection.[7][9] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[4][7][8][9] |
| Respiratory Protection | Respirator / Dust Mask | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas.[3][4][7][8][9] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the peptide's integrity and ensure the safety of laboratory personnel.[8]
Step-by-Step Handling Procedure:
-
Preparation : Ensure the designated work area, such as a chemical fume hood or a well-ventilated space, is clean and uncluttered.[8][10]
-
Don PPE : Put on all required personal protective equipment, including a lab coat, safety goggles, and gloves.[8]
-
Equilibration : Before opening, allow the sealed container of the lyophilized peptide to equilibrate to room temperature in a desiccator.[7][11] This crucial step prevents condensation and moisture absorption, which can degrade the peptide.[7][11]
-
Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to minimize the creation of dust.[8] Handle the powder quickly to reduce exposure to air and moisture.[9]
-
Reconstitution : To dissolve the peptide, add the appropriate solvent (e.g., sterile water) slowly.[1][2][8] Gently swirl or vortex to mix; avoid vigorous shaking, which can cause peptide aggregation.[7]
-
Clean-up : After handling, wipe down all surfaces and equipment with a suitable cleaning agent.[8] Dispose of contaminated gloves and other materials as chemical waste.[4]
Storage Protocols:
| Form | Storage Temperature | Container | Key Considerations |
| Lyophilized Powder | -20°C to -80°C[2][3][11][12][13] | Tightly sealed, light-protective, desiccated container[2][7] | Long-term storage is best in lyophilized form.[11][13] |
| In Solution | -20°C or below[8][13] | Aliquots in sealed vials | Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[8][13] |
Disposal Plan
All waste containing this compound should be treated as chemical waste and disposed of according to federal, state, and local environmental regulations.[9][14]
Step-by-Step Disposal Procedure:
-
Waste Collection :
-
Unused Peptide : Unused or expired lyophilized peptide and concentrated stock solutions are to be disposed of as chemical waste.[7]
-
Contaminated Materials : All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[7]
-
-
Container Sealing : Securely seal the waste container to prevent any leakage.[8]
-
Storage : Store the sealed waste container in a designated hazardous waste accumulation area, away from general lab traffic.[15][16]
-
Disposal : Arrange for pickup by your institution's certified hazardous waste management service.[16] Do not pour peptide solutions down the drain.[10][12]
Visual Workflows
The following diagrams illustrate the procedural flows for handling and disposal.
Caption: Workflow for Handling this compound.
Caption: Workflow for the Disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. genscript.com.cn [genscript.com.cn]
- 3. chemscene.com [chemscene.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. abcepta.com [abcepta.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. maxedoutcompounds.com [maxedoutcompounds.com]
- 11. lifetein.com [lifetein.com]
- 12. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
